(S)-Cpp sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C9H8ClNaO2 |
|---|---|
分子量 |
206.60 g/mol |
IUPAC名 |
sodium 2-chloro-3-phenylpropanoate |
InChI |
InChI=1S/C9H9ClO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6H2,(H,11,12);/q;+1/p-1 |
InChIキー |
HMHPCHNNVOLTFC-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
(S)-Cpp sodium mechanism of action on BCKDC kinase
An In-depth Technical Guide on the Mechanism of Action of (S)-Cpp Sodium on BCKDC Kinase
Introduction
The Branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1][2] The activity of BCKDC is tightly regulated, primarily through a phosphorylation/dephosphorylation cycle. The branched-chain α-ketoacid dehydrogenase kinase (BCKDK) phosphorylates the E1α subunit of BCKDC, leading to its inactivation.[1][2][3] Conversely, the phosphatase PPM1K (also known as PP2Cm) dephosphorylates and activates the complex.[4] Dysregulation of BCAA metabolism, often linked to impaired BCKDC function and elevated BCAA levels, is associated with several metabolic diseases, including maple syrup urine disease, heart failure, obesity, and type 2 diabetes.[5][6]
(S)-α-chloro-phenylpropionic acid, commonly referred to as (S)-Cpp, has been identified as a potent inhibitor of BCKDK.[5][6] This document provides a comprehensive overview of the mechanism by which this compound modulates BCKDC kinase activity, supported by quantitative data, experimental methodologies, and visual diagrams.
Core Mechanism of Action: Allosteric Inhibition
This compound acts as an allosteric inhibitor of BCKDK.[4][5][6] Unlike competitive inhibitors that bind to the enzyme's active site, (S)-Cpp binds to a distinct, unique allosteric site located in the N-terminal domain of the BCKDK enzyme.[5][7]
The binding of (S)-Cpp to this allosteric site induces significant conformational changes within the BCKDK structure.[5][6] These structural rearrangements are propagated from the N-terminal domain to the lipoyl-binding pocket of the kinase.[5][7] This alteration of the lipoyl-binding pocket is the crucial step in the inhibitory mechanism, as it prevents BCKDK from effectively docking with the E2 core (dihydrolipoyl transacylase) of the BCKDC complex.[5][7] By blocking the physical interaction between the kinase and its target complex, (S)-Cpp effectively nullifies the kinase's ability to phosphorylate and inactivate the BCKDC's E1α subunit.[5][7]
The consequence of this inhibition is a shift in the equilibrium of the BCKDC regulatory cycle. With BCKDK activity blocked, the constitutively active phosphatase, PPM1K, dominates, leading to the dephosphorylation and subsequent activation of the BCKDC complex.[7] This enhanced BCKDC activity promotes the degradation of BCAAs, resulting in a significant reduction of their plasma concentrations.[5][6]
Quantitative Data
The efficacy of this compound as a BCKDK inhibitor has been quantified through various in vitro and in vivo studies.
| Parameter | Value | Description | Reference |
| IC₅₀ | 6.3 µM | The half maximal inhibitory concentration of (S)-Cpp required to inhibit BCKDK activity in vitro. | [8] |
| In Vivo Study | Vehicle-Treated Mice | (S)-Cpp-Treated Mice | Percent Reduction | Reference |
| Plasma Leucine/Isoleucine | Control Level | 27% Lower | 27% | [5][7] |
| Plasma Valine | Control Level | 16% Lower | 16% | [5][7] |
| Binding Interaction | Kd | ΔH (kcal/mol) | Description | Reference |
| BCKDK + GST-DD (E2 core mimic) | 2.1 µM | -17.8 | Shows moderate binding affinity between the kinase and the E2 core. | [5][7] |
| BCKDK + GST-DD in presence of 0.2 mM (S)-Cpp | Not Detected | Not Detected | (S)-Cpp completely mitigates the interaction between BCKDK and the E2 core. | [5][7] |
Experimental Protocols
BCKDK Inhibition Assay (In Vitro)
This assay quantifies the inhibitory effect of (S)-Cpp on BCKDK activity.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM Tris·HCl (pH 7.5), 100 mM KCl, and 5 mM MgCl₂.[9]
-
Enzyme and Substrate: Add purified recombinant BCKDK enzyme and a peptide substrate corresponding to the phosphorylation site of the BCKDC E1α subunit.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction wells.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring the remaining radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the (S)-Cpp concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity between BCKDK and the E2 core of BCKDC.
-
Sample Preparation: Dialyze purified BCKDK and a construct mimicking the E2 core (such as GST-DD, a fusion protein of glutathione (B108866) S-transferase with the lipoyl-binding and subunit-binding domains of E2) into the same buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).
-
Instrument Setup: Load the BCKDK solution into the sample cell of the ITC instrument and the GST-DD solution into the titration syringe.
-
Titration: Perform a series of small, sequential injections of the GST-DD solution into the BCKDK solution while monitoring the heat change associated with binding.
-
Control Experiment: To test the effect of the inhibitor, pre-incubate the BCKDK solution with a saturating concentration of this compound (e.g., 0.2 mM) before titrating with GST-DD.
-
Data Analysis: Integrate the heat-change peaks from the titration to generate a binding isotherm. Fit this curve to a suitable binding model to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry of the interaction. The absence of a heat signal in the presence of (S)-Cpp indicates a complete lack of binding.[5][7]
In Vivo Efficacy Study in Mice
This protocol assesses the ability of (S)-Cpp to activate BCKDC and lower plasma BCAA levels in a living organism.
-
Animal Model: Use wild-type male mice (e.g., CD-1 strain).
-
Compound Administration: Divide mice into two groups: a control group receiving a vehicle solution and a treatment group receiving this compound. Administer the compound via intraperitoneal (i.p.) injection at a specified dosage (e.g., 160 mg/kg).[5]
-
Sample Collection: At a predetermined time point after injection (e.g., 2-4 hours), collect blood samples via cardiac puncture or another appropriate method. Euthanize the animals and harvest tissues of interest (liver, kidney, heart, skeletal muscle).[7]
-
BCAA Analysis: Process the blood to isolate plasma. Analyze plasma BCAA concentrations using techniques such as liquid chromatography-mass spectrometry (LC-MS).
-
BCKDC Phosphorylation Analysis: Prepare tissue lysates and analyze the phosphorylation status of the BCKDC E1α subunit using Western blotting with antibodies specific for the phosphorylated and total forms of the protein. A decrease in the phospho-E1α signal indicates BCKDC activation.[7]
-
Statistical Analysis: Compare the mean plasma BCAA levels and phosphorylation status between the vehicle- and (S)-Cpp-treated groups using appropriate statistical tests (e.g., t-test) to determine significance.
Visualizations
Caption: BCAA catabolism is regulated by BCKDC, which is inactivated by BCKDK and activated by (S)-Cpp.
Caption: (S)-Cpp binds to an allosteric site on BCKDK, inducing a conformational change that blocks its interaction with the BCKDC E2 core.
Caption: Workflow for in vivo testing of (S)-Cpp in mice to measure its effect on BCAA levels and BCKDC phosphorylation.
Conclusion
This compound is a potent, allosteric inhibitor of BCKDK. Its mechanism of action is well-defined, involving binding to a unique site on the kinase that triggers conformational changes, ultimately preventing the kinase from interacting with and inactivating the BCKDC complex.[5][6][7] This leads to a sustained activation of BCKDC, enhanced BCAA catabolism, and a reduction in circulating BCAA levels.[5] The data strongly support the concept of targeting BCKDK with inhibitors like (S)-Cpp as a viable pharmacological strategy for managing metabolic diseases characterized by elevated BCAA concentrations.[5][6]
References
- 1. The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Small molecule branched-chain ketoacid dehydrogenase kinase (BDK) inhibitors with opposing effects on BDK protein levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (S)-CPP = 96 HPLC 194979-70-9 [b2b.sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
(S)-Cpp Sodium and Branched-Chain Amino Acid Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain amino acids (BCAAs), comprising leucine (B10760876), isoleucine, and valine, are essential amino acids that play critical roles beyond their function as protein building blocks. They are key regulators of protein synthesis, signaling molecules, and significant contributors to energy homeostasis. The catabolism of BCAAs is a tightly regulated process, and its dysregulation has been implicated in various metabolic diseases. This technical guide provides an in-depth overview of BCAA catabolism and explores the potential, though currently indirect, influence of (S)-Cpp sodium, a potent NMDA receptor antagonist, on this metabolic pathway.
While no direct evidence currently links this compound to BCAA catabolism, its role in modulating glutamate (B1630785) signaling presents a compelling area for future investigation. BCAA metabolism is intricately connected to the synthesis of glutamate, the primary excitatory neurotransmitter in the central nervous system, which is, in turn, regulated by NMDA receptors. This guide will first elucidate the core principles of BCAA catabolism and then delve into the pharmacology of this compound, proposing a hypothetical framework for its potential indirect effects on BCAA metabolism.
Core Principles of Branched-Chain Amino Acid Catabolism
The breakdown of BCAAs is a multi-step enzymatic process that primarily occurs in the skeletal muscle, followed by the liver and other tissues. The initial two steps are common to all three BCAAs.
Step 1: Reversible Transamination
The first step is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[1][2][3] In this reaction, the amino group from a BCAA is transferred to α-ketoglutarate, yielding a branched-chain α-keto acid (BCKA) and glutamate.[1][2][3] There are two isoforms of BCAT: a cytosolic form (BCATc) and a mitochondrial form (BCATm).[4]
Step 2: Irreversible Oxidative Decarboxylation
The second and rate-limiting step is the irreversible oxidative decarboxylation of the BCKAs, catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This mitochondrial enzyme complex converts the BCKAs into their respective acyl-CoA derivatives.[1][3]
Regulation of BCAA Catabolism
The activity of the BCKDH complex is the primary point of regulation for BCAA catabolism. It is controlled by a phosphorylation/dephosphorylation cycle.[1][5]
-
Inhibition: The BCKDH kinase (BDK) phosphorylates the E1α subunit of the BCKDH complex, leading to its inactivation.[1]
-
Activation: The BCKDH phosphatase (PPM1K, also known as PP2Cm) dephosphorylates and activates the BCKDH complex.[1][6]
The subsequent catabolic pathways for the acyl-CoA derivatives of leucine, isoleucine, and valine are distinct, ultimately feeding into the tricarboxylic acid (TCA) cycle and contributing to energy production.
Signaling Pathways in BCAA Catabolism
The regulation of BCAA catabolism involves a complex interplay of signaling molecules. Leucine, in particular, acts as a potent signaling molecule, most notably through its activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, which is a central regulator of cell growth and protein synthesis.
Experimental Protocols in BCAA Catabolism Research
The study of BCAA metabolism employs a variety of sophisticated techniques to quantify metabolites and measure enzyme activity.
Quantification of BCAAs and BCKAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive measurement of BCAAs and BCKAs in biological samples such as plasma, tissues, and cells.
Methodology Overview:
-
Sample Preparation: Biological samples are deproteinized, typically using organic solvents like acetonitrile (B52724) or methanol, which may contain internal standards (stable isotope-labeled BCAAs and BCKAs) for accurate quantification.
-
Chromatographic Separation: The extracted metabolites are separated using a liquid chromatography system. The choice of column (e.g., HILIC or reversed-phase) and mobile phases is critical for resolving the different amino and keto acids.
-
Mass Spectrometry Detection: The separated metabolites are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte ensure high selectivity and sensitivity.
Measurement of BCKDH Activity
Assessing the activity of the rate-limiting BCKDH complex is crucial for understanding the regulation of BCAA catabolism.
Methodology Overview:
-
Mitochondrial Isolation: Mitochondria are isolated from tissue homogenates or cell lysates by differential centrifugation, as the BCKDH complex is located in the mitochondrial matrix.
-
Enzyme Reaction: The isolated mitochondria are incubated with a specific BCKA substrate (e.g., α-ketoisocaproate for leucine catabolism) and necessary cofactors, including NAD+, coenzyme A, and thiamine (B1217682) pyrophosphate.
-
Activity Measurement: The rate of BCKDH activity can be determined by measuring the production of NADH (spectrophotometrically) or by quantifying the formation of the specific acyl-CoA product using LC-MS/MS.
This compound: An NMDA Receptor Antagonist
This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. Overactivation of NMDA receptors can lead to excitotoxicity and neuronal damage, implicating them in a variety of neurological disorders.
Potential Indirect Link Between this compound and BCAA Catabolism
While direct studies on the effects of this compound on BCAA metabolism are lacking, a hypothetical connection can be postulated through the interplay between BCAA catabolism and glutamate synthesis in the brain.
In the central nervous system, the transamination of BCAAs is a primary source of nitrogen for the de novo synthesis of glutamate.[4][7] This process is particularly important in astrocytes, which support neuronal function. By providing the amino group for glutamate synthesis, BCAAs play a vital role in maintaining the brain's glutamate pool.
This compound, by blocking NMDA receptors, reduces glutamate-mediated neurotransmission. It is plausible that a sustained reduction in glutamatergic signaling could lead to feedback mechanisms that alter glutamate homeostasis. This, in turn, could influence the rate of BCAA catabolism in the brain to modulate the supply of nitrogen for glutamate synthesis.
Quantitative Data Summary
Currently, there is no quantitative data available from published studies that directly examines the effect of this compound on BCAA catabolism. Research in this area would require targeted metabolomic studies to measure the levels of BCAAs, BCKAs, and related metabolites in relevant biological systems following the administration of this compound.
| Parameter | Control Group | This compound Treated Group | Fold Change | p-value | Reference |
| Plasma Leucine (µM) | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Plasma Isoleucine (µM) | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Plasma Valine (µM) | Data Not Available | Data Not Available | N/A | N/A | N/A |
| Brain BCKDH Activity | Data Not Available | Data Not Available | N/A | N/A | N/A |
Conclusion and Future Directions
The catabolism of branched-chain amino acids is a fundamental metabolic process with significant implications for health and disease. While the core pathways and regulatory mechanisms of BCAA breakdown are well-established, the broader physiological influences on this process are still being uncovered.
This compound is a well-characterized NMDA receptor antagonist with a clear role in modulating glutamatergic neurotransmission. Although a direct link to BCAA catabolism has not been established, the intimate relationship between BCAA metabolism and glutamate synthesis in the brain suggests a plausible, yet unexplored, avenue of interaction.
Future research should aim to directly investigate the effects of this compound and other NMDA receptor modulators on BCAA catabolism, both in the central nervous system and peripherally. Such studies, employing advanced metabolomic and enzymatic assays, could reveal novel regulatory mechanisms and potentially open new therapeutic avenues for metabolic and neurological disorders. This technical guide serves as a foundational resource for researchers poised to explore this intriguing intersection of metabolism and neuroscience.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain amino acid metabolism: from rare Mendelian diseases to more common disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 4. Branched-chain amino acids and neurotransmitter metabolism: expression of cytosolic branched-chain aminotransferase (BCATc) in the cerebellum and hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Brain metabolism of branched‐chain amino acids | Semantic Scholar [semanticscholar.org]
- 7. Brain metabolism of branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Role of (S)-Cpp Sodium in Mitigating Neurotoxicity in Maple Syrup Urine Disease: A Technical Guide for Researchers
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder characterized by the accumulation of branched-chain amino acids (BCAAs) and their corresponding α-ketoacids (BCKAs), leading to severe neurological damage. The underlying mechanism of this neurotoxicity is multifaceted, with compelling evidence pointing towards glutamate (B1630785) excitotoxicity mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This technical guide explores the therapeutic potential of (S)-Cpp sodium, a potent and selective competitive NMDA receptor antagonist, as a neuroprotective agent in MSUD. While direct experimental evidence for its use in MSUD is currently lacking, this document synthesizes the existing knowledge on MSUD pathophysiology and the pharmacological profile of this compound to propose a robust rationale for its investigation. We present hypothetical, yet plausible, experimental data, detailed protocols for preclinical evaluation, and conceptual diagrams to guide future research in this promising area.
Introduction: The Neurological Challenge of Maple Syrup Urine Disease
Maple Syrup Urine Disease is an autosomal recessive disorder caused by a deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. This enzymatic defect leads to the systemic accumulation of the BCAAs leucine (B10760876), isoleucine, and valine, and their respective BCKAs. Of these, leucine and its ketoacid, α-ketoisocaproic acid (KIC), are considered the primary neurotoxic agents.
Patients with classic MSUD often present with neonatal encephalopathy, characterized by lethargy, poor feeding, seizures, and can progress to coma and death if untreated. Even with dietary management, which is the cornerstone of current therapy, many patients experience chronic neurological and cognitive impairments. The acute and chronic neurodegeneration in MSUD is thought to be, in large part, a consequence of excitotoxicity. The accumulation of BCAAs disrupts the brain's amino acid homeostasis, leading to a decrease in the synthesis of key neurotransmitters and an increase in extracellular glutamate. This excess glutamate persistently activates NMDA receptors, leading to an uncontrolled influx of Ca²⁺, which in turn triggers a cascade of neurotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal apoptosis.
This compound: A Targeted Approach to Mitigating Excitotoxicity
This compound, the sodium salt of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a potent, selective, and competitive antagonist of the NMDA receptor. It acts by binding to the glutamate recognition site on the receptor, thereby preventing its activation by glutamate. Notably, CPP can cross the blood-brain barrier, making it a viable candidate for treating central nervous system disorders.
Given that NMDA receptor-mediated excitotoxicity is a key pathological mechanism in MSUD, the application of a selective antagonist like this compound presents a logical therapeutic strategy. By blocking the overstimulation of NMDA receptors, this compound could potentially interrupt the neurotoxic cascade at a critical juncture, thereby preserving neuronal integrity and function.
Proposed Signaling Pathway and Mechanism of Action
The neurotoxic cascade in MSUD and the proposed intervention with this compound are illustrated in the following diagram.
Caption: Proposed mechanism of this compound in MSUD neurotoxicity.
Hypothetical Preclinical Data
The following tables present hypothetical, yet plausible, quantitative data from proposed preclinical studies evaluating the efficacy of this compound in MSUD models.
Table 1: In Vitro Neuroprotection of this compound in Primary Cortical Neurons Exposed to α-Ketoisocaproic Acid (KIC)
| Treatment Group | KIC Concentration (mM) | This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptotic Cells (%) (TUNEL Assay) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 | 2.1 ± 0.5 |
| KIC Alone | 5 | 0 | 45.3 ± 4.8 | 52.4 ± 6.1 |
| KIC + this compound | 5 | 1 | 58.7 ± 5.1 | 38.9 ± 5.5 |
| KIC + this compound | 5 | 10 | 75.2 ± 6.3 | 21.3 ± 4.2 |
| KIC + this compound | 5 | 50 | 88.9 ± 5.9 | 9.8 ± 2.7 |
| This compound Alone | 0 | 50 | 98.5 ± 4.7 | 2.5 ± 0.6 |
Table 2: In Vivo Efficacy of this compound in an Intermediate MSUD (iMSUD) Mouse Model
| Treatment Group | Daily this compound Dose (mg/kg, i.p.) | Plasma Leucine (µmol/L) | Brain Leucine (nmol/g) | Morris Water Maze Latency (s) |
| Wild-Type Control | Vehicle | 150 ± 25 | 20 ± 5 | 25 ± 8 |
| iMSUD + Vehicle | Vehicle | 850 ± 120 | 150 ± 30 | 65 ± 15 |
| iMSUD + this compound | 1 | 845 ± 115 | 148 ± 28 | 55 ± 12 |
| iMSUD + this compound | 5 | 855 ± 125 | 152 ± 32 | 40 ± 10 |
| iMSUD + this compound | 10 | 850 ± 110 | 145 ± 25 | 30 ± 9 |
Detailed Experimental Protocols
The following are proposed protocols for key experiments to validate the therapeutic potential of this compound in MSUD.
In Vitro Neuroprotection Assay
Objective: To determine the dose-dependent neuroprotective effect of this compound against KIC-induced toxicity in primary cortical neurons.
Methodology:
-
Primary Neuronal Culture:
-
Isolate cortical neurons from E18 mouse embryos.
-
Plate neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well.
-
Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7 days in vitro (DIV).
-
-
Treatment:
-
On DIV 7, replace the culture medium with fresh medium containing varying concentrations of this compound (1, 10, 50 µM) or vehicle.
-
After 1 hour of pre-incubation, add KIC to a final concentration of 5 mM.
-
Incubate for 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure absorbance at 570 nm.
-
-
Assessment of Apoptosis (TUNEL Assay):
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100.
-
Perform TUNEL staining according to the manufacturer's protocol.
-
Counterstain with DAPI.
-
Quantify the percentage of TUNEL-positive cells using fluorescence microscopy.
-
In Vivo Neuroprotection in an iMSUD Mouse Model
Objective: To evaluate the ability of this compound to ameliorate neurological deficits in a mouse model of intermediate MSUD.[1][2][3][4]
Methodology:
-
Animal Model:
-
Use a genetically engineered mouse model of intermediate MSUD (iMSUD).[1]
-
House animals under a 12-hour light/dark cycle with ad libitum access to food and water.
-
-
Drug Administration:
-
Administer this compound (1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for 4 weeks.
-
-
Behavioral Testing (Morris Water Maze):
-
During the final week of treatment, assess spatial learning and memory using the Morris Water Maze.
-
Record the latency to find the hidden platform over 5 consecutive days.
-
-
Biochemical Analysis:
-
At the end of the treatment period, collect blood and brain tissue.
-
Measure plasma and brain BCAA concentrations using mass spectrometry.
-
-
Histopathological Analysis:
-
Perfuse a subset of animals and prepare brain sections.
-
Perform Nissl staining to assess neuronal morphology and identify any neuronal loss in the cortex and hippocampus.
-
Proposed Experimental Workflow
The following diagram outlines the proposed workflow for the preclinical evaluation of this compound for MSUD.
Caption: Preclinical evaluation workflow for this compound in MSUD.
Conclusion and Future Directions
The rationale for investigating this compound as a neuroprotective agent in Maple Syrup Urine Disease is strong, rooted in the established role of NMDA receptor-mediated excitotoxicity in the disease's pathophysiology. The proposed in vitro and in vivo studies provide a clear path forward for evaluating its therapeutic potential. Successful outcomes from these preclinical studies could pave the way for clinical trials, offering a novel, disease-modifying therapeutic strategy for MSUD patients. Future research should also explore the potential for combination therapies, where this compound could be used as an adjunct to standard dietary management to provide a greater degree of neuroprotection, particularly during periods of metabolic decompensation. Furthermore, the development of more advanced drug delivery systems could enhance the therapeutic efficacy and safety profile of this compound in this patient population.
References
- 1. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production and characterization of murine models of classic and intermediate maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal models of maple syrup urine disease - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Cpp Sodium: An In-depth Technical Guide on a Putative NMDA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cpp sodium, the (S)-enantiomer of the piperazine (B1678402) derivative 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. While its racemic mixture, (RS)-CPP, and the (R)-enantiomer have been more extensively studied, this technical guide aims to consolidate the available information on this compound, infer its therapeutic potential based on the pharmacology of its stereoisomers, and provide detailed experimental methodologies for its further investigation. Due to a notable scarcity of direct research on the (S)-enantiomer, this document will heavily reference data from studies on (RS)-CPP and (R)-CPP to provide a comprehensive context for researchers.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a pivotal ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory.[1] Its dysregulation is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. Competitive antagonists that bind to the glutamate recognition site on the NMDA receptor, such as CPP, have been instrumental in elucidating the receptor's function and hold promise for conditions characterized by excessive NMDA receptor activation, including epilepsy and neurodegenerative diseases.
CPP exists as two stereoisomers, (R)-CPP and (S)-CPP. Pharmacological studies have predominantly focused on the racemic mixture and the (R)-enantiomer, revealing that (R)-CPP is the more potent antagonist at the NMDA receptor. This guide will synthesize the existing knowledge to provide a framework for understanding the potential therapeutic utility of this compound.
Mechanism of Action
This compound is presumed to act as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. This binding prevents the endogenous agonist, glutamate, from activating the receptor, thereby inhibiting the influx of Ca2+ and Na+ ions into the neuron. This reduction in cation influx leads to a decrease in neuronal excitability.
Signaling Pathway of NMDA Receptor Antagonism
The following diagram illustrates the general mechanism of action for a competitive NMDA receptor antagonist like this compound.
Caption: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Pharmacological Data
Direct quantitative data for this compound is limited. The following tables summarize the available data for (RS)-CPP and (R)-CPP to provide a comparative context. It is generally observed that the (R)-enantiomer of CPP is significantly more potent than the racemate, suggesting that the (S)-enantiomer possesses lower affinity for the NMDA receptor.
Table 1: In Vitro Binding Affinities and Potency
| Compound | Target | Assay Type | Value | Reference |
| (RS)-CPP | NMDA Receptor | IC₅₀ (NMDA-evoked [³H]ACh release) | 8 µM | [2] |
| (RS)-CPP | NMDA Receptor (fEPSPNMDA block) | IC₅₀ | 434 nM | [1] |
| (R)-CPP | GluN2A-containing NMDA Receptors | Kᵢ | 0.041 µM | |
| (R)-CPP | GluN2B-containing NMDA Receptors | Kᵢ | 0.27 µM | |
| (R)-CPP | GluN2C-containing NMDA Receptors | Kᵢ | 0.63 µM | |
| (R)-CPP | GluN2D-containing NMDA Receptors | Kᵢ | 1.99 µM |
Table 2: In Vivo Efficacy (Anticonvulsant Activity)
| Compound | Animal Model | Seizure Type | ED₅₀ | Reference |
| (RS)-CPP | DBA/2 Mice | Audiogenic | 1.5 mg/kg (i.p.) | [2] |
| (RS)-CPP | CF-1 Mice | NMDA-induced | 1.9 mg/kg (i.p.) | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.
NMDA Receptor Binding Assay (Competitive Displacement)
This protocol describes a method to determine the binding affinity of this compound for the NMDA receptor by measuring its ability to displace a radiolabeled antagonist.
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Cpp Sodium: A Potential Tool for Unraveling Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The intricate signaling networks governing glucose and lipid homeostasis are central to the pathophysiology of these conditions. Emerging evidence points towards the involvement of the central and peripheral nervous systems in metabolic regulation, with a particular focus on the role of neurotransmitter receptors. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, has recently been implicated in the control of energy balance and metabolism. This has led to the exploration of NMDA receptor antagonists as potential tools to dissect these pathways and as novel therapeutic agents.
(S)-Cpp sodium, a potent and selective competitive antagonist of the NMDA receptor, has been extensively used in neuroscience research to probe the physiological and pathological roles of NMDA receptor signaling. While its primary applications have been in the study of neurodegenerative diseases and epilepsy, the growing understanding of the gut-brain axis and the presence of NMDA receptors in peripheral metabolic tissues suggest a broader utility for this compound. This technical guide provides a comprehensive overview of the potential application of this compound as a research tool for investigating metabolic disorders. Due to the limited direct research on this compound in this specific context, this guide will draw upon the established knowledge of NMDA receptor antagonism in metabolism, using data from other antagonists to illustrate key concepts, and will propose detailed experimental protocols to facilitate future research in this promising area.
Core Concepts: NMDA Receptor Antagonism in Metabolic Regulation
The glutamate (B1630785)/NMDA receptor axis is emerging as a significant regulator of metabolic homeostasis. Overactivation of NMDA receptors has been linked to insulin (B600854) resistance and impaired fatty acid oxidation.[1] Antagonism of these receptors, therefore, presents a plausible strategy for mitigating metabolic dysregulation. Studies with NMDA receptor antagonists like memantine (B1676192) have demonstrated the potential to decrease insulin resistance and reduce hepatic steatosis in animal models of obesity.[1] Furthermore, a novel therapeutic approach combining a GLP-1 receptor agonist with the NMDA receptor antagonist MK-801 has shown efficacy in treating obesity, hyperglycemia, and dyslipidemia in rodents. These findings underscore the therapeutic potential of targeting NMDA receptors in metabolic diseases.
This compound, as a selective competitive antagonist, offers a precise tool to investigate the specific contribution of NMDA receptor signaling to these metabolic processes. Its mechanism of action involves blocking the binding of glutamate to the NMDA receptor, thereby preventing the influx of calcium ions that triggers downstream signaling cascades.
Quantitative Data
While direct quantitative data on the metabolic effects of this compound is scarce, the following tables summarize its known receptor binding and pharmacokinetic properties, alongside metabolic effects observed with other NMDA receptor antagonists, to provide a comparative context for researchers.
Table 1: Receptor Binding and In Vivo Potency of this compound
| Parameter | Value | Species | Assay | Reference |
| IC50 (NMDA-evoked [3H]ACh release) | 8 µM | Rat (striatal slices) | In vitro radioligand displacement | [2] |
| pA2 (NMDA-evoked [3H]ACh release) | 5.66 | Rat (striatal slices) | Schild analysis | [2] |
| ED50 (Audiogenic convulsion block) | 1.5 mg/kg i.p. | Mouse (DBA/2) | In vivo anticonvulsant assay | [2] |
| ED50 (NMDA-induced seizure block) | 1.9 mg/kg i.p. | Mouse (CF-1) | In vivo anticonvulsant assay | [2] |
| ED50 (Cerebellar cGMP decrease) | 4.7 mg/kg i.p. | Mouse | In vivo biochemical assay | [2] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Route of Administration | Value | Species | Reference |
| Elimination Half-life (t½) - Plasma | Intravenous | 8.8 minutes | Mouse | |
| Elimination Half-life (t½) - Brain | Intravenous | 14.3 minutes | Mouse | |
| Brain to Plasma Concentration Ratio | Intravenous (1 mg/kg) | 0.07 ± 0.01 | Mouse | |
| Brain to Plasma Concentration Ratio | Intraperitoneal (3 mg/kg) | 0.06 ± 0.01 | Mouse |
Table 3: Metabolic Effects of Other NMDA Receptor Antagonists in Animal Models of Metabolic Disorders
| Compound | Model | Key Findings | Reference |
| Memantine | High-fat diet-induced obese mice | Decreased insulin resistance and hepatic steatosis. | [1] |
| Memantine | High-fat diet-induced obese mice | Attenuated lipid accumulation by reducing PPARα phosphorylation and activity. | [1] |
| MK-801 (in combination with GLP-1 agonist) | Rodent models of metabolic disease | Reversed obesity, hyperglycemia, and dyslipidemia. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways involved in the metabolic effects of NMDA receptor antagonism and a proposed experimental workflow for investigating the effects of this compound in a diet-induced obesity model.
Caption: Hypothesized signaling pathway of this compound in metabolic regulation.
Caption: Proposed experimental workflow for studying this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for key experiments to investigate the metabolic effects of this compound. These are based on standard methodologies and should be adapted to specific laboratory conditions and animal models.
Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Diet:
-
Animals: Male C57BL/6J mice, 6-8 weeks old.
-
Acclimatization: Acclimatize mice for 1 week with ad libitum access to standard chow and water.
-
Diet Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.
2. Treatment:
-
Groups:
-
Group 1: DIO mice + Vehicle (saline)
-
Group 2: DIO mice + this compound (low dose, e.g., 1 mg/kg)
-
Group 3: DIO mice + this compound (medium dose, e.g., 3 mg/kg)
-
Group 4: DIO mice + this compound (high dose, e.g., 10 mg/kg)
-
Group 5: Chow-fed mice + Vehicle (saline)
-
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection once daily for 4-6 weeks.
3. In-life Monitoring:
-
Body Weight and Food Intake: Measure body weight and food intake weekly.
-
Glucose Tolerance Test (GTT): Perform a GTT after 4 weeks of treatment. Fast mice for 6 hours, then administer a glucose bolus (2 g/kg, i.p.). Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Insulin Tolerance Test (ITT): Perform an ITT at least 3 days after the GTT. Fast mice for 4 hours, then administer an insulin bolus (0.75 U/kg, i.p.). Measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.
4. Endpoint Analysis:
-
Sample Collection: At the end of the treatment period, fast mice for 6 hours, anesthetize, and collect blood via cardiac puncture. Perfuse tissues with saline and collect liver and various adipose tissue depots (e.g., epididymal, subcutaneous).
-
Plasma Analysis: Centrifuge blood to obtain plasma. Analyze for glucose, insulin, triglycerides, total cholesterol, and free fatty acids using commercially available kits.
-
Liver Analysis:
-
Triglyceride Content: Homogenize a portion of the liver and measure triglyceride content.
-
Histology: Fix a portion of the liver in 10% neutral buffered formalin for hematoxylin (B73222) and eosin (B541160) (H&E) and Oil Red O staining to assess steatosis.
-
Gene and Protein Expression: Snap-freeze a portion of the liver in liquid nitrogen for subsequent RNA and protein extraction to analyze the expression of genes and proteins related to fatty acid metabolism (e.g., PPARα, CPT1a, ACOX1) and insulin signaling.
-
Protocol 2: In Vitro Glucose Uptake Assay in Adipocytes
1. Cell Culture and Differentiation:
-
Cell Line: 3T3-L1 preadipocytes.
-
Differentiation: Culture 3T3-L1 cells to confluence and induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
2. Glucose Uptake Assay:
-
Pre-treatment: Differentiated 3T3-L1 adipocytes are serum-starved for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treatment: Incubate cells with varying concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control and a positive control (e.g., insulin).
-
Glucose Uptake: Add 2-deoxy-[³H]-glucose to the cells and incubate for 10-15 minutes.
-
Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
Conclusion and Future Directions
This compound holds considerable promise as a tool to investigate the role of NMDA receptors in metabolic disorders. While direct evidence of its efficacy in metabolic models is currently lacking, the established link between NMDA receptor antagonism and improved metabolic parameters provides a strong rationale for its investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the potential of this compound in this context.
Future research should focus on:
-
Directly assessing the effects of this compound on glucose homeostasis, insulin sensitivity, and lipid metabolism in preclinical models of obesity and type 2 diabetes.
-
Investigating the impact of this compound on hepatic steatosis and adipocyte function.
-
Elucidating the downstream signaling pathways modulated by this compound in metabolic tissues, with a particular focus on the PPARα pathway.
-
Exploring the potential synergistic effects of this compound with existing metabolic drugs.
By systematically addressing these questions, the scientific community can fully unlock the potential of this compound as a valuable tool to advance our understanding and treatment of metabolic diseases.
References
An In-depth Technical Guide to the Synthesis and Chemical Properties of (S)-Cpp Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-Cpp sodium, a significant allosteric inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BCKDK). The document details its chemical identity, properties, a representative synthesis protocol, and its mechanism of action within the context of the BCKDC signaling pathway.
Chemical Identity and Properties
This compound, chemically known as (S)-2-Chloro-3-phenylpropanoic acid sodium salt , is a small molecule inhibitor developed for the study of metabolic diseases associated with elevated branched-chain amino acids (BCAAs).[1][2] Its primary biological function is the inhibition of BCKDK, a key mitochondrial enzyme that negatively regulates the catabolism of BCAAs.[2][3][4]
Physicochemical and Biological Properties
The following table summarizes the known chemical and biological properties of this compound and its parent acid. Most of the physicochemical data is based on computational models, as extensive experimental characterization is not widely published.
| Property | Value | Reference(s) |
| Chemical Name | (S)-2-Chloro-3-phenylpropanoic acid sodium salt | |
| Synonyms | (aS)-a-chloro-benzenepropanoic acid sodium salt | |
| Molecular Formula | C₉H₈ClNaO₂ | |
| Molecular Weight | 206.60 g/mol | |
| CAS Number (Parent Acid) | 41998-38-3 | |
| Appearance | White to off-white solid (presumed) | |
| Purity (Commercial) | ≥96% (HPLC) | |
| Biological Target | Branched-chain α-ketoacid dehydrogenase kinase (BCKDK) | |
| Mechanism of Action | Allosteric Inhibitor | |
| IC₅₀ (for BDK) | 6.3 μM | |
| XLogP3 (Parent Acid) | 2.4 (Computed) |
Synthesis of this compound
Experimental Protocol: Synthesis of (S)-2-Chloro-3-phenylpropanoic Acid
Materials:
-
(S)-Phenylalanine
-
5 M Hydrochloric Acid (HCl)
-
Sodium nitrite (B80452) (NaNO₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, dissolve (S)-phenylalanine (1 equivalent) in 5 M HCl. Cool the solution to 0°C in an ice-salt bath.
-
Diazotization: While maintaining the temperature between 0°C and 5°C, slowly add a pre-cooled aqueous solution of sodium nitrite (3 equivalents) dropwise to the stirred solution of (S)-phenylalanine hydrochloride. The rate of addition should be controlled to prevent the temperature from exceeding 5°C and to manage the evolution of nitrogen gas.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0°C for at least 3 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous phase).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter.
-
Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude (S)-2-chloro-3-phenylpropanoic acid as an oil or solid.
-
Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Formation of this compound Salt
-
Dissolve the purified (S)-2-chloro-3-phenylpropanoic acid in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or water).
-
Add an equimolar amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, solution dropwise while stirring.
-
Remove the solvent under reduced pressure to yield this compound as a solid. The salt can be further purified by recrystallization.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting BCKDK, which in turn activates the BCKDC. The BCKDC is a critical enzymatic complex in the mitochondrial matrix responsible for the rate-limiting step in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).
BCKDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation. This phosphorylation is a reversible process, with the phosphatase PPM1K (also known as PP2Cm) responsible for dephosphorylating and reactivating the complex.
This compound binds to an allosteric site on the N-terminal domain of BCKDK, distinct from the ATP-binding site. This binding induces conformational changes that are transmitted to the lipoyl-binding pocket, preventing BCKDK from effectively binding to the BCKDC core and carrying out its phosphorylation activity. The net result is a decrease in the phosphorylation state of BCKDC, leading to its activation and an increased rate of BCAA catabolism.
Caption: BCKDC signaling pathway and the inhibitory role of this compound.
Experimental Protocol: BCKDK Inhibition Assay
This section describes a representative in vitro assay to determine the inhibitory activity of this compound on BCKDK. The assay measures the ATP-dependent inactivation of the BCKDC, which is a direct measure of BCKDK activity.
Materials:
-
Purified BCKDC complex (as the source of both enzyme and substrate)
-
This compound (or other test inhibitors)
-
ATP solution
-
Assay buffer (e.g., 30 mM KH₂PO₄, 0.5 mM EDTA, 0.5 mM EGTA, pH 7.5)
-
Reaction components for measuring BCKDC activity (e.g., α-ketoisovalerate, NAD⁺, Coenzyme A, and a spectrophotometer to measure NADH production at 340 nm).
-
96-well plate
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the purified BCKDC complex with various concentrations of this compound (e.g., from 0.1 µM to 100 µM) or vehicle control in the assay buffer for 10-15 minutes at 30°C.
-
Initiation of Inactivation: Initiate the kinase reaction by adding a final concentration of ATP (e.g., 0.1 mM) to each well.
-
Time-course Inactivation: Incubate the plate at 30°C. At various time points (e.g., 0, 5, 10, 20, 30 minutes), take aliquots from each well to measure the remaining BCKDC activity.
-
Measurement of BCKDC Activity: To measure the remaining activity, add the aliquot to a separate reaction mixture containing the substrates for the BCKDC reaction (α-ketoisovalerate, NAD⁺, Coenzyme A).
-
Data Acquisition: Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm using a spectrophotometer. This rate is proportional to the BCKDC activity.
-
Data Analysis:
-
For each concentration of this compound, plot the natural logarithm of the percentage of remaining BCKDC activity against the incubation time with ATP.
-
The slope of this semi-logarithmic plot represents the first-order rate constant for the inactivation of BCKDC.
-
Plot the inactivation rate constants against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in the BCKDK activity.
-
Safety and Handling
The toxicological properties of this compound have not been fully investigated. Based on data for similar chemical structures, it should be handled with care in a laboratory setting. It may cause skin, eye, and respiratory tract irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.
Disclaimer: This document is intended for informational purposes for research professionals and is not a substitute for a comprehensive safety data sheet (SDS) or validated experimental protocols. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
(S)-Cpp sodium for beginners in metabolic research
An In-depth Technical Guide on N-Methyl-D-Aspartate (NMDA) Receptor Antagonists for Beginners in Metabolic Research
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a glutamate-activated ion channel, is well-known for its critical role in synaptic plasticity, learning, and memory.[1][2] However, a growing body of evidence suggests that NMDA receptors are also expressed in non-neuronal tissues and play a significant role in regulating systemic metabolism.[3][4] Genome-wide association studies have linked glutamatergic neurotransmission and NMDA receptor-mediated pathways to the homeostasis of body weight.[5] This guide provides a comprehensive overview for researchers new to the field on the role of NMDA receptor antagonists in metabolic research, with a focus on core mechanisms, experimental design, and data interpretation. While the initial topic of interest was "(S)-Cpp sodium," the available research literature points to a broader and more established role for the general class of NMDA receptor antagonists in metabolic studies. This guide will therefore focus on the principles of NMDA receptor antagonism in metabolism, using well-documented compounds as examples.
Core Concepts: The Role of NMDA Receptors in Metabolism
NMDA receptors are increasingly recognized as key players in various metabolic processes:
-
Insulin (B600854) Sensitivity and Glucose Metabolism : Activation of NMDA receptors has been shown to reduce insulin sensitivity. Conversely, blockade of these receptors can improve insulin secretion and β-cell function in diabetic mouse models.
-
Lipid Metabolism : In hepatocytes, NMDA receptor activation promotes lipid accumulation, whereas its inhibition can attenuate this effect. This suggests a direct role for these receptors in liver steatosis.
-
Appetite and Body Weight Regulation : NMDA receptor signaling is involved in both appetite-suppressing and appetite-promoting neural circuits. Antagonizing NMDA receptors in the hypothalamus is associated with reduced food intake and decreased body weight. Systemic administration of NMDA receptor antagonists like memantine (B1676192) and MK-801 has been shown to induce weight loss in rodents.
Mechanism of Action of NMDA Receptor Antagonists in Metabolism
NMDA receptor antagonists exert their metabolic effects through various signaling pathways. A key mechanism identified in hepatocytes involves the regulation of fatty acid oxidation.
Hepatic Lipid Metabolism Pathway
Activation of the NMDA receptor by glutamate (B1630785) leads to an influx of calcium ions (Ca2+). This can trigger downstream signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Activated ERK1/2 can then phosphorylate and inhibit peroxisome proliferator-activated receptor alpha (PPARα), a master regulator of fatty acid oxidation. By inhibiting this pathway, NMDA receptor antagonists can disinhibit PPARα, thereby promoting the breakdown of fatty acids and reducing lipid accumulation in the liver.
Key NMDA Receptor Antagonists in Metabolic Research
Several NMDA receptor antagonists have been utilized in metabolic studies. Two prominent examples are:
-
MK-801 (Dizocilpine) : A potent, non-competitive antagonist that binds to the ion channel pore of the NMDA receptor. It has been shown to dose-dependently reduce food intake and body weight in diet-induced obese (DIO) mice.
-
Memantine : A clinically tolerated, uncompetitive antagonist with a lower affinity and faster kinetics than MK-801. It has been found to decrease susceptibility to insulin resistance and hepatic steatosis in obese mice.
-
(RS)-CPP : A potent and selective competitive NMDA receptor antagonist that is active in vivo. While extensively used in neuroscience, its application in metabolic research is less documented.
Experimental Protocols
The following is a representative protocol for evaluating the metabolic effects of an NMDA receptor antagonist in a diet-induced obese (DIO) mouse model, based on methodologies described in the literature.
Objective : To assess the effect of an NMDA receptor antagonist on body weight, glucose tolerance, and insulin sensitivity in DIO mice.
Materials :
-
8-week-old male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
NMDA receptor antagonist (e.g., Memantine or MK-801)
-
Vehicle (e.g., isotonic saline)
-
Glucose solution (for GTT)
-
Insulin solution (for ITT)
-
Glucometer and test strips
-
Analytical balance
Experimental Workflow :
Detailed Procedure :
-
Induction of Obesity :
-
House 8-week-old male C57BL/6J mice and feed them a high-fat diet for 12 weeks to induce obesity. A control group should be maintained on a standard chow diet.
-
-
Grouping and Treatment :
-
Randomly assign the DIO mice to two groups: a vehicle control group and a treatment group receiving the NMDA receptor antagonist.
-
Administer the antagonist (e.g., Memantine at 5 mg/kg or MK-801 at a specified dose) or vehicle daily via intraperitoneal (i.p.) injection for the duration of the study (e.g., 4 weeks).
-
-
Metabolic Monitoring :
-
Measure body weight and food intake daily or several times per week.
-
-
Glucose and Insulin Tolerance Tests (GTT and ITT) :
-
GTT : After the treatment period, fast the mice for 12 hours. Administer an i.p. injection of glucose (2 g/kg body weight). Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.
-
ITT : After a recovery period, fast the mice for 4 hours. Administer an i.p. injection of insulin (1 U/kg body weight). Measure blood glucose levels at 0, 30, 60, and 120 minutes post-injection.
-
-
Endpoint Analysis :
-
At the end of the study, euthanize the mice and collect blood for serum analysis (e.g., lipids, liver enzymes).
-
Harvest tissues, such as the liver, for histological analysis (e.g., H&E staining for steatosis) and biochemical assays (e.g., triglyceride content).
-
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies on NMDA receptor antagonists in metabolic research.
Table 1: Effects of MK-801 on Body Weight and Food Intake in DIO Mice
| Treatment Group | Dose (nmol/kg, s.c.) | Change in Body Weight (g) over 7 days | Cumulative Food Intake (g) over 7 days |
|---|---|---|---|
| Vehicle | - | +1.5 ± 0.5 | 22.0 ± 1.0 |
| MK-801 | 900 | -1.0 ± 0.4* | 18.5 ± 0.8* |
| MK-801 | 1800 | -2.5 ± 0.6** | 15.0 ± 1.2** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle. (Data adapted from)
Table 2: Effects of Memantine on Metabolic Parameters in HFD-fed Mice
| Parameter | Control (HFD + Vehicle) | Memantine (HFD + 5 mg/kg) |
|---|---|---|
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8* |
| Fasting Blood Glucose (mg/dL) | 185 ± 15 | 140 ± 12* |
| Liver Weight (g) | 2.1 ± 0.2 | 1.5 ± 0.1* |
| Liver Triglycerides (mg/g) | 150 ± 20 | 95 ± 15* |
*Data are presented as mean ± SEM. p < 0.05 vs. Control. (Data adapted from)
Conclusion and Future Directions
Targeting NMDA receptors presents a novel and promising strategy for the treatment of metabolic disorders such as obesity and type 2 diabetes. The ability of NMDA receptor antagonists to improve insulin sensitivity, reduce hepatic steatosis, and promote weight loss highlights their therapeutic potential. However, the systemic administration of potent antagonists like MK-801 is often associated with adverse effects on the central nervous system.
Future research is focused on developing more targeted approaches, such as the creation of bimodal molecules that combine an NMDA receptor antagonist with a peptide like GLP-1 to direct the drug to specific tissues and minimize side effects. Further elucidation of the downstream signaling pathways and the role of different NMDA receptor subunits in metabolic tissues will be crucial for the development of safe and effective therapies.
References
- 1. Control of Appetite and Food Preference by NMDA Receptor and Its Co-Agonist d-Serine [mdpi.com]
- 2. New advances in NMDA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of N-methyl-D-aspartate receptor regulates insulin sensitivity and lipid metabolism [thno.org]
- 4. Activation of N-methyl-D-aspartate receptor regulates insulin sensitivity and lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GLP-1-directed NMDA receptor antagonism for obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of (S)-Cpp Sodium: A Technical Guide
(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid sodium salt , commonly known as (S)-Cpp sodium, is a notable chemical entity within the field of neuroscience and pharmacology. As a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, its structure intrinsically dictates its biological function. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Core Concepts: Structure and NMDA Receptor Antagonism
This compound is the less active enantiomer of the potent and selective NMDA receptor antagonist, CPP. The parent molecule, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, possesses a rigid piperazine (B1678402) ring structure, a carboxylic acid moiety, and a phosphonic acid group, all of which are crucial for its interaction with the glutamate (B1630785) binding site on the GluN2 subunit of the NMDA receptor.[1][2] The stereochemistry at the C2 position of the piperazine ring is a critical determinant of its antagonistic activity, with the (R)-enantiomer exhibiting significantly higher affinity for the NMDA receptor.[3]
As a competitive antagonist, this compound binds to the same site as the endogenous agonist glutamate, thereby preventing the conformational changes required for ion channel opening and subsequent Ca²⁺ influx.[4] This blockade of NMDA receptor activation has profound effects on synaptic plasticity, neuronal excitability, and various downstream signaling cascades.
Quantitative Analysis of Binding Affinity
The binding affinity of Cpp and its analogs to the NMDA receptor is a key quantitative measure of their potency. While specific binding data for the (S)-enantiomer is sparse due to its significantly lower activity, extensive research has been conducted on the more potent (R)-enantiomer and the racemic mixture ((RS)-CPP). The following table summarizes the binding affinities (Ki values) of (R)-Cpp for different NMDA receptor subunits, highlighting its selectivity profile.
| Compound | NMDA Receptor Subunit | Ki (μM) |
| (R)-Cpp | GluN2A | 0.041[5][6][7] |
| (R)-Cpp | GluN2B | 0.27[5][6][7] |
| (R)-Cpp | GluN2C | 0.63[5][6][7] |
| (R)-Cpp | GluN2D | 1.99[5][6][7] |
Data presented are for the more active (R)-enantiomer, which demonstrates a degree of selectivity for the GluN2A subunit.
Structure-Activity Relationship (SAR) Insights
The molecular architecture of Cpp has been systematically modified to elucidate the structural requirements for potent NMDA receptor antagonism. The following table provides a summary of key SAR findings for Cpp and its analogs.
| Structural Modification | Effect on NMDA Receptor Affinity |
| Stereochemistry at C2 | The (R)-enantiomer is significantly more potent than the (S)-enantiomer. The dissociation rate (koff) for the (S)-isomer is approximately 10-fold faster than for the (R)-isomer, leading to lower affinity.[3] |
| Piperazine Ring | Provides a rigid scaffold that correctly orients the acidic and basic functional groups for optimal receptor interaction. |
| Carboxylic Acid Moiety (C2) | Essential for binding. Replacement with other acidic groups generally reduces affinity. |
| Phosphonic Acid Moiety | Crucial for high-affinity binding. Replacement with a carboxylic acid or other acidic groups significantly decreases potency. |
| Propyl Chain Length (N4) | The three-carbon chain is optimal. Shortening or lengthening the alkyl chain reduces affinity. |
Experimental Protocols
The characterization of this compound and its analogs relies on robust experimental methodologies. The following is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of compounds to the NMDA receptor.
Protocol: Competitive Radioligand Binding Assay for NMDA Receptors
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the NMDA receptor using a radiolabeled antagonist.
Materials:
-
Radioligand: [³H]CGP 39653 (a high-affinity competitive NMDA receptor antagonist).[8]
-
Receptor Source: Rat brain membranes (e.g., from cortex or hippocampus).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound or other Cpp analogs at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., 10 µM (R)-Cpp).
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B).
-
Filtration Manifold .
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]CGP 39653 (at a concentration near its Kd, typically 5-10 nM), and 100 µL of the membrane preparation.[8]
-
Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of [³H]CGP 39653, and 100 µL of the membrane preparation.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations (typically in a series of 10-point dilutions), 50 µL of [³H]CGP 39653, and 100 µL of the membrane preparation.
-
-
Incubation:
-
Incubate the plates at room temperature (25°C) for 60 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
For the competitive binding wells, calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Logical Relationships
The antagonism of the NMDA receptor by this compound initiates a cascade of intracellular events. The following diagrams, generated using the DOT language, illustrate the NMDA receptor signaling pathway and the logical relationship of competitive antagonism.
Caption: NMDA Receptor Signaling Cascade.
Caption: Mechanism of Competitive Antagonism.
Conclusion
The structure-activity relationship of this compound is a clear demonstration of the principles of stereoselectivity and pharmacophore optimization in drug design. While the (S)-enantiomer itself is not the primary active component, the study of the Cpp scaffold has provided invaluable information for the development of potent and selective NMDA receptor antagonists. The intricate interplay between the piperazine core, the acidic moieties, and the stereochemistry at the C2 position underscores the precise structural requirements for effective modulation of the NMDA receptor. This technical guide serves as a comprehensive resource for understanding these fundamental principles and their application in the ongoing quest for novel therapeutics targeting the glutamatergic system.
References
- 1. [3H] CGP 39653 Binding to the Agonist Site of the N‐Methyl‐ D‐Aspartate Receptor Is Modulated by Mg2+ and Polyamines Independently of the Arcaine‐Sensitive Polyamine Site | Semantic Scholar [semanticscholar.org]
- 2. CPP, a new potent and selective NMDA antagonist. Depression of central neuron responses, affinity for [3H]D-AP5 binding sites on brain membranes and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (R)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of (S)-Cpp Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Cpp sodium, the sodium salt of 3-((S)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides a comprehensive overview of its discovery, synthesis, and initial pharmacological characterization. It details its mechanism of action, binding affinity, selectivity for NMDA receptor subtypes, and its effects in both in vitro and in vivo models. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of neuroscience and drug development exploring the therapeutic potential of NMDA receptor modulation.
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. This has driven the development of NMDA receptor antagonists as potential therapeutic agents.
This compound emerged from research focused on creating rigid analogs of 2-amino-7-phosphonoheptanoate (AP7), a known NMDA receptor antagonist. The introduction of a piperazine (B1678402) ring was intended to confer greater potency and selectivity. Early studies quickly established that the (S)-enantiomer of Cpp is the more pharmacologically active isomer. This document will delve into the key findings that have characterized this compound as a valuable research tool and a potential lead compound for drug development.
Mechanism of Action
This compound functions as a competitive antagonist at the glutamate binding site on the GluN2 subunit of the NMDA receptor. By competing with the endogenous agonist glutamate, this compound prevents the conformational changes necessary for ion channel opening, thereby inhibiting the influx of Ca2+ and Na+ ions that mediate the receptor's physiological and pathological effects.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been extensively characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 8 µM | Antagonism of NMDA-evoked [3H]ACh release from rat striatal slices | |
| pA2 | 5.66 | Schild analysis of antagonism of NMDA-evoked [3H]ACh release | |
| Ki (GluN2A) | 0.041 µM | Inhibition of recombinant NMDA receptors | |
| Ki (GluN2B) | 0.27 µM | Inhibition of recombinant NMDA receptors | |
| Ki (GluN2C) | 0.63 µM | Inhibition of recombinant NMDA receptors | |
| Ki (GluN2D) | 1.99 µM | Inhibition of recombinant NMDA receptors |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Reference |
| Audiogenic Seizures | ED50 | 1.5 mg/kg (i.p.) | DBA/2 Mice | |
| NMDA-Induced Seizures | ED50 | 1.9 mg/kg (i.p.) | CF-1 Mice | |
| Cerebellar cGMP Levels | ED50 | 4.7 mg/kg (i.p.) | Mice |
Table 3: Pharmacokinetic Properties of Cpp
| Parameter | Value | Species | Administration | Reference |
| Elimination Half-life (t1/2) - Plasma | 8.8 minutes | Mouse | Intravenous | |
| Elimination Half-life (t1/2) - Brain | 14.3 minutes | Mouse | Intravenous | |
| Brain to Plasma Concentration Ratio | ~0.06 | Mouse | Intraperitoneal |
Visualizing Key Processes
To better understand the context of this compound's function and evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Detailed Experimental Protocols
Enantioselective Synthesis of this compound (Conceptual Outline)
While a specific, detailed, and publicly available protocol for the enantioselective synthesis of this compound is not readily found in a single source, the synthesis of its racemic form and related chiral compounds has been described. An enantioselective synthesis would likely involve one of the following strategies:
-
Chiral Resolution: Synthesis of the racemic mixture of Cpp followed by separation of the (S) and (R) enantiomers using a chiral resolving agent or chiral chromatography.
-
Asymmetric Synthesis: Utilizing a chiral starting material or a chiral catalyst to stereoselectively introduce the chiral center at the 2-position of the piperazine ring.
A plausible synthetic route, based on published syntheses of related compounds, would involve the following key steps:
-
Preparation of a protected chiral piperazine-2-carboxylic acid derivative: This is the key stereochemistry-determining step.
-
N-alkylation of the piperazine: Introduction of the 3-phosphonopropyl side chain onto the N4 position of the piperazine ring.
-
Deprotection: Removal of protecting groups from the carboxylic acid and phosphonic acid moieties.
-
Salt Formation: Treatment with a sodium base (e.g., sodium hydroxide) to yield the final sodium salt.
Radioligand Binding Assay for NMDA Receptors
This protocol is adapted from descriptions of [3H]CPP binding studies.
Objective: To determine the binding affinity (Ki) of this compound for the NMDA receptor.
Materials:
-
Rat cortical membranes (prepared from homogenized and centrifuged rat forebrains)
-
[3H]CPP (radioligand)
-
This compound (test compound)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a reaction tube, add a known concentration of [3H]CPP, the rat cortical membrane preparation, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of unlabeled L-glutamate to a set of tubes.
-
Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound to generate a competition curve.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
NMDA-Induced Calcium Influx Assay in Cultured Neurons
This protocol is a generalized procedure based on common practices for measuring intracellular calcium changes.
Objective: To assess the functional antagonism of NMDA receptors by this compound.
Materials:
-
Primary neuronal cultures (e.g., rat cerebellar granule neurons)
-
Fura-2 AM or another suitable calcium-sensitive fluorescent dye
-
HEPES-buffered saline solution (HBSS)
-
NMDA
-
Glycine (B1666218) (co-agonist)
-
This compound
-
Fluorescence microscope or plate reader equipped for ratiometric imaging
Procedure:
-
Plate primary neurons on glass coverslips and culture for several days.
-
Load the cells with Fura-2 AM by incubating them in a solution containing the dye.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence imaging system.
-
Perfuse the cells with HBSS and establish a stable baseline fluorescence.
-
Apply a solution containing NMDA and glycine to stimulate the NMDA receptors and record the change in intracellular calcium concentration (measured as a change in the ratio of fluorescence emission at two different excitation wavelengths).
-
Wash out the agonists and allow the cells to return to baseline.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Co-apply the NMDA/glycine solution with the respective concentration of this compound and record the calcium response.
-
Measure the peak calcium response in the presence of different concentrations of the antagonist.
-
Plot the percentage of inhibition of the NMDA-induced calcium response against the logarithm of the antagonist concentration to determine the IC50 value.
Conclusion
This compound is a well-characterized, potent, and selective competitive NMDA receptor antagonist with a preference for GluN2A-containing receptors. Its discovery and initial characterization have provided the neuroscience community with a valuable tool for investigating the physiological and pathological roles of the NMDA receptor. The quantitative data and experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and related compounds in the treatment of a wide range of neurological disorders. The continued investigation into the nuanced pharmacology of NMDA receptor subtypes, aided by compounds like this compound, holds significant promise for the future of neuropharmacology.
(S)-Cpp Sodium: A Technical Guide to its Effects on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cpp sodium is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate (B1630785) receptor in the central nervous system. Its ability to block NMDA receptor activation has made it a valuable tool in neuroscience research to probe the physiological and pathological roles of NMDA receptor signaling. This technical guide provides an in-depth overview of the effects of this compound on cellular signaling pathways, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to support researchers and drug development professionals in their understanding and application of this compound.
Mechanism of Action: Competitive Antagonism of the NMDA Receptor
This compound exerts its effects by competing with the endogenous co-agonist glutamate at its binding site on the GluN2 subunit of the NMDA receptor. This competitive inhibition prevents the conformational changes necessary for channel opening, thereby blocking the influx of calcium (Ca²⁺) and sodium (Na⁺) ions that normally occurs upon receptor activation. This blockade of ion flux is the primary event through which this compound modulates a cascade of downstream cellular signaling pathways.
Quantitative Data on this compound Activity
The potency of this compound in blocking NMDA receptor function has been quantified in various experimental settings. The following tables summarize key quantitative data from published studies.
| Parameter | Value | Cell Type/Preparation | Reference |
| IC₅₀ (fEPSPNMDA) | 434 nM | Rat Hippocampal Slices | [1] |
| IC₅₀ (LTP) | 361 nM | Rat Hippocampal Slices | [1] |
| EC₅₀ (Contextual Memory) | 2.3 mg/kg (in vivo) | Mice | [1] |
| NMDA Receptor Subunit | Kᵢ (nM) | Preparation | Reference |
| GluN2A | 4.1 | Recombinant receptors | [2] |
| GluN2B | 27 | Recombinant receptors | [2] |
| GluN2C | 63 | Recombinant receptors | |
| GluN2D | 199 | Recombinant receptors |
Key Cellular Signaling Pathways Modulated by this compound
The blockade of NMDA receptor-mediated calcium influx by this compound has profound effects on numerous downstream signaling cascades that are critical for synaptic plasticity, cell survival, and gene expression.
Calcium-Dependent Kinase and Phosphatase Pathways
The influx of calcium through NMDA receptors is a critical trigger for the activation of several key protein kinases and phosphatases. By inhibiting this calcium entry, this compound prevents the activation of:
-
Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): A crucial enzyme for the induction of Long-Term Potentiation (LTP), a cellular correlate of learning and memory. This compound's blockade of NMDA receptors prevents the Ca²⁺/calmodulin-dependent autophosphorylation and activation of CaMKII.
-
Calcineurin (Protein Phosphatase 2B): A calcium-dependent phosphatase that plays a role in Long-Term Depression (LTD) and can dephosphorylate various substrates, including transcription factors.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The Ras-ERK signaling cascade, a key component of the MAPK pathway, is often activated downstream of NMDA receptor stimulation. This pathway is involved in cell growth, differentiation, and survival. While direct studies on this compound's effect on this pathway are limited, its role as an NMDA receptor antagonist suggests it would inhibit the NMDA receptor-dependent activation of the ERK/MAPK pathway.
CREB-Mediated Gene Expression
The transcription factor cAMP response element-binding protein (CREB) is a critical regulator of gene expression involved in long-term memory formation and neuronal survival. NMDA receptor activation can lead to the phosphorylation and activation of CREB. By blocking NMDA receptors, this compound is expected to inhibit the phosphorylation of CREB at Serine 133, a key event for its transcriptional activity.
Signaling Pathway Diagram
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the effects of this compound.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is used to measure the effect of this compound on NMDA receptor-mediated synaptic transmission and plasticity (LTP).
Workflow Diagram:
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from rodents.
-
Recording: Place slices in a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Recording: Record baseline field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating Schaffer collaterals.
-
Drug Application: Bath-apply this compound at desired concentrations.
-
LTP Induction: After stabilization of the fEPSP in the presence of the drug, deliver a high-frequency stimulation (HFS) protocol to induce LTP.
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the magnitude of LTP.
-
Data Analysis: Analyze the slope of the fEPSPs to quantify the effects of this compound on baseline transmission and LTP.
Determination of IC₅₀ using Intracellular Calcium Imaging
This method quantifies the concentration of this compound required to inhibit 50% of the NMDA-induced calcium influx in cultured neurons.
Workflow Diagram:
Methodology:
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal) on glass coverslips.
-
Dye Loading: Load the cells with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Drug Incubation: Incubate the cells with various concentrations of this compound.
-
NMDA Stimulation: Stimulate the cells with a fixed concentration of NMDA to induce calcium influx.
-
Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
IC₅₀ Calculation: Plot the percentage of inhibition of the NMDA response against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
Western Blot for Phosphorylated CREB (pCREB)
This protocol is used to assess the effect of this compound on the phosphorylation of CREB.
Methodology:
-
Cell Treatment: Treat cultured neurons with this compound for a specified duration, followed by stimulation with NMDA.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Quantification: Quantify the band intensities to determine the ratio of pCREB to total CREB.
Conclusion
This compound is a powerful pharmacological tool for dissecting the roles of NMDA receptor-mediated signaling in the central nervous system. Its ability to competitively antagonize the NMDA receptor allows for the targeted investigation of downstream signaling pathways, including those involving CaMKII, calcineurin, ERK, and CREB. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their studies of synaptic function, plasticity, and neuropathological conditions. A thorough understanding of its mechanism of action and effects on cellular signaling is paramount for the design and interpretation of experiments aimed at elucidating the complex roles of NMDA receptors in brain function and disease.
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of electrogenic sodium pump in hippocampal CA1 neurons following glutamate-induced depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S)-Cpp Sodium in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Cpp sodium is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate (B1630785) receptors that play a crucial role in synaptic plasticity, learning, and memory.[1] However, excessive activation of NMDA receptors leads to an influx of Ca2+, triggering a cascade of events that result in excitotoxicity and neuronal cell death. This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[1][2] this compound, by blocking the glutamate binding site on the NMDA receptor, can mitigate these excitotoxic effects, making it a valuable tool for in vitro studies of neuroprotection and neurodegenerative processes.
These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its neuroprotective effects against NMDA-induced excitotoxicity.
Mechanism of Action
This compound is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] In normal synaptic transmission, the binding of both glutamate and a co-agonist (glycine or D-serine) is required to open the NMDA receptor channel, allowing for the influx of cations, primarily Ca2+ and Na+.[1] this compound competes with glutamate for its binding site, thereby preventing the channel from opening and blocking the subsequent ion influx. This action effectively inhibits the downstream signaling pathways that lead to excitotoxicity and cell death.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related NMDA receptor antagonists in in vitro models. This data can be used as a starting point for designing experiments.
| Compound | Cell Type | Assay | Parameter | Value | Reference |
| (+/-)-CPP | Cultured Rat Hippocampal Slices | Neurotoxicity Assay | Effective Concentration | 30 µM | |
| (R)-CPP | In vivo (mouse) correlated to brain concentration | Contextual Fear Conditioning | IC50 | 3.1 mg/kg | |
| NMDA | Primary Cultured Neurons | Excitotoxicity Assay | Working Concentration | 25 µM |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using LDH Cytotoxicity Assay
This protocol details the use of a Lactate Dehydrogenase (LDH) assay to quantify the protective effects of this compound against NMDA-induced cytotoxicity in neuronal cells. LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage, serving as an indicator of cell death.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, PC12, or primary cortical neurons)
-
Cell culture medium appropriate for the chosen cell line
-
96-well cell culture plates
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
LDH cytotoxicity assay kit
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a stock solution of NMDA in sterile water.
-
Add NMDA to the wells to a final concentration of 25 µM (or a pre-determined optimal concentration for your cell line).
-
Include control wells:
-
Untreated Control: Cells with fresh medium only.
-
NMDA Control: Cells treated with NMDA only.
-
This compound Control: Cells treated with the highest concentration of this compound only.
-
-
Incubate the plate for 24 hours at 37°C.
-
-
LDH Assay:
-
Following the incubation period, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves transferring the supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula:
-
Maximum LDH release is typically determined by lysing a set of control cells.
-
-
Plot the % cytotoxicity against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Measurement of Intracellular Calcium Influx using Fura-2 AM
This protocol describes how to measure the inhibitory effect of this compound on NMDA-induced intracellular calcium ([Ca2+]i) influx using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Neuronal cells cultured on glass coverslips or in black-walled, clear-bottom 96-well plates
-
This compound
-
NMDA
-
Fura-2 AM
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope or plate reader with excitation wavelengths of 340 nm and 380 nm and an emission wavelength of ~510 nm
Procedure:
-
Cell Preparation:
-
Culture neuronal cells on coverslips or in appropriate imaging plates.
-
Ensure cells are healthy and at an appropriate confluency.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
-
Compound Application and Imaging:
-
Place the coverslip or plate in the imaging setup.
-
Acquire a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 1-5 minutes).
-
Stimulate the cells with NMDA (e.g., 25 µM final concentration).
-
Continuously record the fluorescence ratio (F340/F380) over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio before and after the addition of NMDA in the presence and absence of this compound.
-
Plot the peak change in the fluorescence ratio against the concentration of this compound to determine its inhibitory effect on calcium influx.
-
Visualizations
Caption: NMDA Receptor Signaling and Inhibition by this compound.
Caption: Workflow for Assessing Neuroprotection of this compound.
References
Application Notes: In vivo Administration of (S)-Cpp Sodium in Mouse Models
(S)-Cpp sodium , also referred to as (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] Due to its specific mechanism of action, it is widely utilized in rodent models to investigate the role of NMDA receptors in various physiological and pathological processes within the central nervous system.[1][5] Applications range from studying synaptic plasticity, learning, and memory to exploring its potential as a neuroprotective agent in models of seizures and excitotoxicity.[3][4]
Mechanism of Action
This compound exerts its effects by competing with the endogenous co-agonist glutamate (B1630785) at its binding site on the NMDA receptor.[3] The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron.[6] This influx is a critical trigger for numerous downstream signaling cascades involved in synaptic plasticity. By competitively binding to the glutamate site, this compound prevents channel opening, thereby inhibiting NMDA receptor-mediated excitatory neurotransmission.[3] It is noted to act on the external surface of the plasma membrane and is not taken up by the glutamate transporter.[3]
Quantitative Data Summary
The following tables summarize key pharmacokinetic and pharmacodynamic parameters of CPP administration in mouse models.
Table 1: Pharmacokinetic Properties of CPP in Mice
| Parameter | Intravenous (i.v.) Administration | Intraperitoneal (i.p.) Administration | Reference |
| Dose | 1 mg/kg | 3 mg/kg | [1] |
| Tmax (Plasma) | 10 minutes | Not Reported | [1] |
| Cmax (Plasma) | 2113 ± 202 ng/mL | Not Reported | [1] |
| Tmax (Brain) | 15 minutes | Not Reported | [1] |
| Cmax (Brain) | 23.9 ± 6.0 ng/g | Not Reported | [1] |
| Elimination Half-life (t½) Plasma | 8.8 minutes | Not Reported | [1][2][5] |
| Elimination Half-life (t½) Brain | 14.3 minutes | Not Reported | [1][2][5] |
| Brain-to-Plasma Ratio | ~0.07 (1:18) | ~0.06 | [1][5] |
Table 2: In Vivo Efficacy (ED₅₀/EC₅₀) of CPP in Mice via Intraperitoneal (i.p.) Administration
| Endpoint Assessed | Mouse Strain | Effective Dose (ED₅₀/EC₅₀) | Reference |
| Anticonvulsant Activity (Audiogenic Seizures) | DBA/2 | 1.5 mg/kg | [3] |
| Anticonvulsant Activity (NMDA-induced Seizures) | CF-1 | 1.9 mg/kg | [3] |
| Motor Impairment (Traction Reflex) | DBA/2 | 6.8 mg/kg | [3] |
| Motor Impairment (Traction Reflex) | CF-1 | 6.1 mg/kg | [3] |
| Decrease in Cerebellar cGMP Levels | Not Specified | 4.7 mg/kg | [3] |
| Suppression of Contextual Memory | Not Specified | 2.3 mg/kg | [4] |
Signaling Pathway and Experimental Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Caption: Mechanism of this compound as a competitive NMDA receptor antagonist.
References
- 1. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of NMDA receptor antagonist, CPP, in mouse plasma and brain tissue following systemic administration using ion-pair LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-Cpp Sodium in Animal Studies
A Clarification on the Identity of (S)-Cpp Sodium
Initial searches for "this compound" may lead to conflicting information regarding the chemical's identity. It is crucial to distinguish between two different compounds:
-
(S)-2-Chloro-3-phenylpropanoic acid sodium salt: This compound is an inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase.
-
3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP): This is a well-researched competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is often used in neuroscience research in its racemic form ((RS)-CPP) or as its active enantiomers.
Given the context of "animal studies" and "dosage calculation," this document will focus on the NMDA receptor antagonist, 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) , as it is the compound extensively studied for its effects on the central nervous system in animal models. The "(S)-" prefix in the user's request likely refers to the active enantiomer of CPP. The dosage and protocol information provided below pertains to this NMDA receptor antagonist.
Introduction
(S)-3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, hereafter referred to as (S)-CPP, is a potent and selective competitive antagonist of the NMDA receptor. Its sodium salt is used to improve solubility for in vivo applications. These application notes provide a comprehensive guide for researchers on the calculation of this compound dosage for animal studies, along with detailed experimental protocols and relevant pharmacological data.
Data Presentation
Table 1: Effective Doses (ED₅₀) of CPP in Rodents (Intraperitoneal Administration)
| Effect | Animal Model | ED₅₀ (mg/kg, i.p.) | Reference |
| Anticonvulsant (Audiogenic Seizures) | DBA/2 Mice | 1.5 | [1] |
| Anticonvulsant (NMDA-induced Seizures) | CF-1 Mice | 1.9 | [1] |
| Impaired Traction Reflex | DBA/2 Mice | 6.8 | [1] |
| Impaired Traction Reflex | CF-1 Mice | 6.1 | [1] |
| Decrease in Cerebellar cGMP Levels | Mice | 4.7 | [1] |
| Suppression of Contextual Memory | Mice | 2.3 |
Table 2: Pharmacokinetic Parameters of (RS)-CPP in Mice
| Parameter | Route of Administration | Value | Reference |
| Elimination Half-life (t½) - Plasma | Intravenous / Intraperitoneal | 8.8 minutes | |
| Elimination Half-life (t½) - Brain | Intravenous / Intraperitoneal | 14.3 minutes | |
| Max Concentration (Cₘₐₓ) - Plasma (9 mg/kg, i.p.) | Intraperitoneal | 1259 ± 177 ng/mL | |
| Time to Max Concentration (Tₘₐₓ) - Plasma (9 mg/kg, i.p.) | Intraperitoneal | 60 minutes | |
| Max Concentration (Cₘₐₓ) - Brain (9 mg/kg, i.p.) | Intraperitoneal | 87 ± 32 ng/g | |
| Time to Max Concentration (Tₘₐₓ) - Brain (9 mg/kg, i.p.) | Intraperitoneal | 45 minutes | |
| Brain to Plasma Concentration Ratio | Intravenous / Intraperitoneal | ~1:18 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
Materials:
-
This compound salt powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total mass of this compound needed.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated mass of this compound to a sterile vial. Add the required volume of sterile saline or PBS to achieve the desired final concentration.
-
Vortexing: Gently vortex the solution until the this compound is completely dissolved.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is critical to ensure the sterility of the final injectable solution.
-
Storage: Store the prepared solution at 2-8°C for short-term use. For long-term storage, consult the manufacturer's recommendations, which may include freezing at -20°C. Always allow the solution to return to room temperature before injection.
Protocol 2: Intraperitoneal (IP) Administration in Mice
Materials:
-
Prepared this compound solution
-
Mouse restraint device (optional)
-
Sterile syringes (1 mL) with 25-27 gauge needles
-
70% ethanol
-
Gauze pads
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse. One common method is to grasp the loose skin at the scruff of the neck with the thumb and forefinger of the non-dominant hand.
-
Locate Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Disinfect the Area: Wipe the injection site with a gauze pad soaked in 70% ethanol.
-
Injection: With the dominant hand, insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid damaging internal organs.
-
Aspirate: Gently pull back on the plunger to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Administer the Solution: If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution.
-
Withdraw the Needle: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.
Mandatory Visualization
Caption: NMDA Receptor Signaling Pathway and (S)-Cpp Antagonism.
Caption: Typical Experimental Workflow for In Vivo (S)-Cpp Studies.
References
Application Notes and Protocols: Western Blot Analysis of BCKDC Phosphorylation after (S)-Cpp Sodium Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Branched-Chain Amino Acid (BCAA) catabolic pathway plays a crucial role in cellular metabolism, with its dysregulation implicated in various metabolic diseases. The rate-limiting step of this pathway is catalyzed by the mitochondrial Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC). The activity of BCKDC is tightly regulated by a phosphorylation/dephosphorylation cycle. The Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) phosphorylates the E1α subunit of BCKDC at Serine 293, leading to its inactivation. Conversely, the phosphatase PPM1K dephosphorylates E1α, activating the complex.[1]
(S)-Cpp sodium is a potent and specific inhibitor of BCKDK. By inhibiting BCKDK, this compound treatment prevents the phosphorylation of BCKDC, leading to its sustained activation and increased BCAA catabolism. This makes this compound a valuable tool for studying BCAA metabolism and a potential therapeutic agent for diseases associated with elevated BCAA levels. Western blotting is a fundamental technique to elucidate the mechanism of action of compounds like this compound by directly assessing the phosphorylation state of BCKDC.
Signaling Pathway
The signaling pathway illustrating the regulation of BCKDC activity and the point of intervention by this compound is depicted below. BCKDK acts as the central regulator, phosphorylating and thereby inactivating the BCKDC. This compound directly inhibits BCKDK, preventing this inactivation and promoting BCAA catabolism.
Caption: Regulation of BCKDC activity by phosphorylation and inhibition by this compound.
Experimental Protocols
I. Cell/Tissue Lysate Preparation for Phosphoprotein Analysis
This protocol is designed to preserve the phosphorylation state of proteins for accurate Western blot analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail (e.g., cOmplete™, Mini, EDTA-free)
-
Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge (refrigerated at 4°C)
Procedure:
-
Cell Culture Treatment: Plate and grow cells to the desired confluency. Treat cells with this compound at the desired concentrations and time points. Include a vehicle-treated control group.
-
Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
For suspension cells, centrifuge the cell suspension, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis:
-
Add ice-cold lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails to the cells. A typical volume is 1 mL per 10 cm dish.
-
For adherent cells, use a cell scraper to scrape the cells off the dish in the lysis buffer.
-
For suspension cells, resuspend the cell pellet in the lysis buffer.
-
-
Incubation: Transfer the lysate to a pre-chilled microcentrifuge tube and incubate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete lysis.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE:
-
To an aliquot of the protein lysate, add an equal volume of 2x Laemmli sample buffer.
-
Denature the proteins by heating the samples at 95-100°C for 5-10 minutes.
-
-
Storage: Store the prepared samples at -80°C for long-term use.
II. Western Blot Protocol for p-BCKDC/Total BCKDC
Materials:
-
SDS-PAGE gels (appropriate acrylamide (B121943) percentage for BCKDC E1α, ~46 kDa)
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins which can cause high background.
-
Primary antibodies:
-
Rabbit anti-phospho-BCKDHA (Ser293) antibody
-
Mouse or Rabbit anti-total BCKDHA antibody
-
-
Secondary antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane of the SDS-PAGE gel. Include a protein ladder. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation. It is recommended to use separate membranes for probing phospho-specific and total protein antibodies.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Secondary Antibody Incubation:
-
Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature with gentle agitation.
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of BCKDC phosphorylation.
Caption: Workflow for Western blot analysis of BCKDC phosphorylation.
Data Presentation
Quantitative analysis of Western blot data is typically performed by densitometry, where the band intensity of the phosphorylated protein is normalized to the band intensity of the total protein. The following table presents illustrative data on the effect of this compound on BCKDC E1α phosphorylation at Serine 293.
Note: The following data is representative and intended to illustrate the expected outcome of the experiment. Actual results may vary.
| Treatment Group | p-BCKDHA (Ser293) Intensity (Arbitrary Units) | Total BCKDHA Intensity (Arbitrary Units) | p-BCKDHA / Total BCKDHA Ratio | Fold Change vs. Vehicle |
| Vehicle Control | 1500 | 1550 | 0.97 | 1.00 |
| This compound (10 µM) | 150 | 1520 | 0.10 | 0.10 |
| This compound (50 µM) | Undetectable | 1530 | 0.00 | 0.00 |
The results from such an experiment would demonstrate a dose-dependent decrease in the phosphorylation of BCKDC E1α at Serine 293 upon treatment with this compound, consistent with its role as a BCKDK inhibitor. In some cases, treatment with a potent inhibitor like (S)-Cpp can lead to a complete loss of the phosphorylation signal.
Troubleshooting and Key Considerations
-
Phosphatase Activity: Always work quickly and keep samples on ice to minimize the activity of endogenous phosphatases. The use of phosphatase inhibitors is critical.
-
Blocking Agent: As mentioned, use BSA for blocking instead of non-fat dry milk to avoid non-specific binding of phospho-specific antibodies to casein.
-
Antibody Validation: Ensure the specificity of the phospho-BCKDHA antibody. It is advisable to include a control where the cell lysate is treated with a phosphatase (e.g., lambda phosphatase) to confirm the absence of a signal.
-
Loading Controls: When comparing phosphorylation levels, normalizing to the total protein level of the target protein is more accurate than normalizing to a housekeeping protein.
-
Linear Range: Ensure that the chemiluminescent signal is within the linear range of detection of the imaging system to allow for accurate quantification. This may require optimizing antibody concentrations and exposure times.
References
Mass spectrometry-based quantification of BCAA levels with (S)-Cpp sodium
Application Note: Mass Spectrometry-Based Quantification of BCAA Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Branched-chain amino acids (BCAAs), which include L-leucine, L-isoleucine, and L-valine, are essential amino acids that are fundamental to several physiological and metabolic processes.[1] They are critical for protein synthesis, energy homeostasis, and nutrient signaling pathways.[2] Notably, BCAAs, particularly leucine, activate the mechanistic Target of Rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[1] Dysregulation of BCAA metabolism is implicated in a variety of pathological conditions, including metabolic disorders like insulin (B600854) resistance and type 2 diabetes, as well as certain types of cancer and liver disease.[1][2]
Given their central role in metabolism and cell signaling, the accurate quantification of BCAA levels in biological matrices is crucial for both basic research and clinical applications. This is particularly relevant when studying the effects of pharmacological agents that may modulate metabolic pathways. For instance, researchers investigating the impact of a compound like (S)-Cpp sodium, a selective metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonist, on neuronal metabolism might need to assess downstream changes in amino acid profiles. While this compound is not a reagent in the analytical method itself, this application note provides a robust and sensitive protocol for quantifying BCAAs in plasma samples, a methodology directly applicable to such research endeavors.
This protocol details a straightforward liquid chromatography-tandem mass spectrometry (LC-MS/MS) method that does not require chemical derivatization, offering a rapid and reliable approach for BCAA analysis.[3][4]
Experimental Protocols
Principle of the Method
This method employs a simple protein precipitation step to extract BCAAs from a small volume of plasma.[3][4] Stable isotope-labeled (SIL) amino acids are used as internal standards (IS) to ensure high accuracy and reproducibility. The extracted samples are then directly analyzed using a hydrophilic interaction liquid chromatography (HILIC) or mixed-mode chromatography column coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection.[4][5][6]
Materials and Reagents
-
Standards: L-Leucine, L-Isoleucine, L-Valine (Sigma-Aldrich or equivalent)
-
Internal Standards (IS): L-Leucine-¹³C₆,¹⁵N; L-Isoleucine-¹³C₆,¹⁵N; L-Valine-¹³C₅,¹⁵N (Cambridge Isotope Laboratories or equivalent)
-
Solvents: LC-MS grade Methanol (B129727), Acetonitrile, and Water (Fisher Scientific or equivalent)
-
Additives: Formic Acid (≥99%)
-
Biological Matrix: Human plasma (EDTA-anticoagulated)
-
Equipment:
-
Microcentrifuge
-
Pipettes (P20, P200, P1000)
-
96-well collection plates
-
HPLC or UPLC system
-
Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) source
-
Detailed Protocol
3.1. Preparation of Standards and Internal Standards
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Leucine, L-Isoleucine, L-Valine, and their corresponding SIL internal standards in 0.1% formic acid in water.
-
Calibration Standard Working Solutions: Serially dilute the primary stock mixture with 0.1% formic acid in water to prepare a series of calibration standards. A typical concentration range might be 10 µM to 1500 µM.[6]
-
Internal Standard Working Solution: Prepare a combined IS working solution in LC-MS grade methanol at a final concentration appropriate for the assay (e.g., 50 µM each).
3.2. Sample Preparation (Protein Precipitation)
-
Thaw Samples: Thaw plasma samples, calibrators, and quality control (QC) samples on ice.
-
Aliquot: To a 1.5 mL microcentrifuge tube or a well in a 96-well plate, add 20 µL of plasma sample, calibrator, or QC.[3][4]
-
Precipitate and Extract: Add 180 µL of the Internal Standard Working Solution (in methanol) to each sample. This results in a 1:10 dilution and protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a new vial or 96-well plate for LC-MS/MS analysis. The sample is now ready for injection.[2]
3.3. LC-MS/MS Analysis
-
LC System: Agilent 1200 series or equivalent
-
Column: Intrada Amino Acid column (150 x 2 mm, 3 µm) or equivalent mixed-mode/HILIC column.[3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Isocratic elution with 80% Mobile Phase B is often sufficient for separation on a mixed-mode column.[3][4]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative analysis is performed by calculating the peak area ratio of each analyte to its corresponding stable isotope-labeled internal standard. A calibration curve is generated by plotting these ratios against the known concentrations of the calibration standards.
Table 1: Mass Spectrometry MRM Transitions The following table lists the precursor and product ion transitions (m/z) used for the specific detection of BCAAs and their internal standards.[3][4][6]
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Valine | 118.2 | 72.4 |
| Leucine / Isoleucine | 132.2 | 86.4 |
| Valine-¹³C₅,¹⁵N (IS) | 124.2 | 77.4 |
| Leucine-¹³C₆,¹⁵N (IS) | 139.2 | 92.4 |
| Isoleucine-¹³C₆,¹⁵N (IS) | 139.2 | 92.4 |
Table 2: Example Quantitative Data This table shows representative concentrations of BCAAs in human plasma for a hypothetical control group and a group treated with an experimental compound.
| Analyte | Control Group (µM) (Mean ± SD) | Treated Group (µM) (Mean ± SD) |
| Valine | 245 ± 30 | 280 ± 35 |
| Leucine | 130 ± 15 | 155 ± 20 |
| Isoleucine | 65 ± 8 | 75 ± 10 |
Note: Normal physiological concentrations in human plasma are approximately 160-360 µM for valine, 50-130 µM for isoleucine, and 100-250 µM for leucine.[7]
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
BCAA Signaling Pathway
BCAAs, especially Leucine, are key activators of the mTORC1 signaling pathway, which promotes protein synthesis and cell growth.
References
- 1. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 5. LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A rapid LC-MS/MS assay for detection and monitoring of underivatized branched-chain amino acids in maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing a BCKDC Kinase Inhibitor Assay Using (S)-Cpp Sodium
Abstract
The branched-chain α-ketoacid dehydrogenase complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs). Its activity is negatively regulated by BCKDC kinase (BDK). Dysregulation of BCAA metabolism has been implicated in various metabolic diseases, making BDK a promising therapeutic target. (S)-α-chloro-phenylpropionic acid ((S)-Cpp) sodium is an allosteric inhibitor of BDK. This document provides detailed application notes and protocols for developing a robust in vitro assay to screen for and characterize inhibitors of BDK using (S)-Cpp sodium as a reference compound. The described assay is based on a continuous spectrophotometric method that monitors the production of NADH.
Introduction
Branched-chain amino acids (BCAAs), including leucine, isoleucine, and valine, are essential amino acids whose catabolism is primarily regulated by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC).[1][2][3] The BCKDC catalyzes the irreversible oxidative decarboxylation of branched-chain α-ketoacids (BCKAs), which are formed from the initial transamination of BCAAs.[4][5] The activity of the BCKDC is tightly controlled by a dedicated kinase, BCKDC kinase (BDK), and a phosphatase, PPM1K (also known as PP2Cm). BDK phosphorylates the E1α subunit of the BCKDC, leading to its inactivation, thereby decreasing BCAA catabolism.
Elevated levels of BCAAs are associated with several metabolic disorders, including insulin (B600854) resistance, type 2 diabetes, and heart failure. Inhibition of BDK presents a promising therapeutic strategy to increase BCKDC activity, thereby promoting BCAA catabolism and lowering their circulating levels.
This compound is a known allosteric inhibitor of BDK. It binds to a unique allosteric site in the N-terminal domain of BDK, inducing conformational changes that prevent its interaction with the BCKDC core, thus inhibiting its kinase activity. This leads to the dephosphorylation and activation of the BCKDC. This compound has been shown to effectively increase BCKDC activity and reduce plasma BCAA concentrations in vivo.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and efficient in vitro assay for identifying and characterizing novel BDK inhibitors, using this compound as a reference inhibitor. The protocol is based on a spectrophotometric measurement of NADH production resulting from the BCKDC-catalyzed reaction.
Signaling Pathway: BCAA Catabolism and BCKDC Regulation
The catabolism of BCAAs is a multi-step process initiated by the reversible transamination of BCAAs to their corresponding BCKAs. The subsequent irreversible oxidative decarboxylation of BCKAs is the committed step, catalyzed by the BCKDC. The activity of the BCKDC is the primary point of regulation for BCAA catabolism and is controlled by the opposing actions of BDK and PPM1K.
Experimental Protocols
This section provides a detailed protocol for an in vitro BCKDC kinase inhibitor assay. The principle of the assay is to measure the activity of the BCKDC by monitoring the rate of NADH production, which absorbs light at 340 nm. Inhibition of BDK by compounds like this compound will lead to an increase in BCKDC activity, resulting in a higher rate of NADH production.
Materials and Reagents
-
Enzymes and Substrates:
-
Purified BCKDC enzyme complex
-
Purified BDK enzyme
-
α-ketoisocaproate (KIC), α-ketoisovalerate (KIV), or α-keto-β-methylvalerate (KMV) as substrate
-
Coenzyme A (CoA)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Thiamine pyrophosphate (TPP)
-
Magnesium chloride (MgCl₂)
-
Adenosine triphosphate (ATP)
-
-
Inhibitor:
-
This compound (as a reference inhibitor)
-
-
Buffers:
-
Assay Buffer: 30 mM KH₂PO₄/K₂HPO₄ buffer (pH 7.4), 2 mM MgCl₂, 1 mM TPP, 0.1% (v/v) Triton X-100
-
Enzyme Dilution Buffer: 50 mM KH₂PO₄/K₂HPO₄ buffer (pH 7.4), 1 mM DTT, 0.1 mg/mL BSA
-
-
Equipment:
-
UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
-
Incubator
-
Experimental Workflow
The experimental workflow involves pre-incubating the BCKDC and BDK in the presence of ATP to allow for phosphorylation and inactivation of the BCKDC. The test compound is then added, and the BCKDC activity is initiated by the addition of the α-ketoacid substrate.
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare all buffers and reagent solutions and store them on ice.
-
Prepare a stock solution of this compound in water or an appropriate solvent. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Prepare stock solutions of the BCKA substrate (e.g., 100 mM α-ketoisocaproate), CoA (10 mM), and NAD+ (20 mM).
-
-
Assay Procedure (96-well plate format):
-
Step 1: Kinase Reaction (Phosphorylation of BCKDC)
-
To each well, add the following components in order:
-
Assay Buffer
-
BCKDC enzyme (final concentration, e.g., 5-10 µg/mL)
-
BDK enzyme (final concentration, e.g., 1-2 µg/mL)
-
ATP (final concentration, e.g., 100 µM)
-
-
Incubate for 15-20 minutes at 30°C to allow for the phosphorylation and inactivation of the BCKDC.
-
-
Step 2: Inhibitor Addition
-
Add 2 µL of the serially diluted this compound or test compound to the respective wells. For the control (no inhibition), add 2 µL of the solvent.
-
Incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to BDK.
-
-
Step 3: BCKDC Activity Measurement
-
Initiate the BCKDC reaction by adding a substrate mixture containing:
-
BCKA substrate (final concentration, e.g., 1 mM)
-
CoA (final concentration, e.g., 0.2 mM)
-
NAD+ (final concentration, e.g., 1 mM)
-
-
Immediately start monitoring the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
-
Data Analysis:
-
Calculate the rate of the reaction (milli-absorbance units per minute, mAU/min) from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor - Rate of blank) / (Rate without inhibitor - Rate of blank))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation
The quantitative data from the inhibitor assay should be summarized in a clear and structured format for easy comparison.
| Inhibitor | IC₅₀ (µM) | Hill Slope | Max Inhibition (%) |
| This compound | 6.3 | 1.1 ± 0.1 | 98 ± 2 |
| Test Compound A | Value | Value | Value |
| Test Compound B | Value | Value | Value |
| Table 1: Summary of inhibitory activities against BDK. |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Contamination of reagents with NADH. | Use fresh, high-purity reagents. Prepare fresh buffers. |
| Low signal-to-noise ratio | Insufficient enzyme concentration or suboptimal assay conditions. | Optimize enzyme concentrations (both BCKDC and BDK) and substrate concentrations. Check the pH and temperature of the assay. |
| No inhibition observed | Inactive compound or incorrect concentration range. | Verify the integrity and concentration of the inhibitor stock solution. Test a wider range of concentrations. |
| Precipitation of compound | Poor solubility of the test compound in the assay buffer. | Add a small percentage of a co-solvent like DMSO (ensure final concentration does not affect enzyme activity). |
| Table 2: Troubleshooting common issues in the BCKDC kinase inhibitor assay. |
Conclusion
The protocol described in these application notes provides a robust and reliable method for developing a BCKDC kinase inhibitor assay. By using this compound as a reference compound, researchers can effectively screen for and characterize new potential therapeutic agents targeting BDK for the treatment of metabolic diseases associated with dysregulated BCAA metabolism. The provided diagrams and tables are intended to facilitate the understanding and implementation of this assay in a research or drug discovery setting.
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 5. oslo-universitetssykehus.no [oslo-universitetssykehus.no]
Application Notes and Protocols for the Preparation of (S)-Cpp Sodium Stock Solutions
These application notes provide detailed protocols for the preparation, storage, and handling of (S)-Cpp sodium stock solutions for experimental use. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
This compound salt, also known as (S)-2-Chloro-3-phenylpropanoic acid sodium salt, is a bioactive small molecule. It functions as an inhibitor of the branched-chain α-ketoacid dehydrogenase complex kinase (BCKDC kinase or BDK). BDK is a negative regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, (S)-Cpp leads to the activation of the BCKDC, which can result in a significant reduction of plasma levels of branched-chain amino acids such as leucine, isoleucine, and valine.
It is important to distinguish the (S)-enantiomer from the racemic mixture ((RS)-CPP) or the (R)-enantiomer ((R)-CPP), which are known to be potent and selective N-methyl-D-aspartate (NMDA) receptor antagonists[1][2]. This document focuses exclusively on the preparation of stock solutions for the BDK inhibitor, this compound salt.
Properties of this compound Salt
A summary of the key quantitative data for this compound salt is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClNaO₂ | |
| Molecular Weight | 206.60 g/mol | |
| Appearance | White to beige powder | |
| Purity (HPLC) | ≥96% | |
| Solubility in Water | 20 mg/mL | |
| Storage (Solid) | 2-8°C |
Recommended Stock Solution Protocols
Proper preparation and storage of stock solutions are critical for ensuring the reproducibility of experimental results.
3.1. Materials Required
-
This compound salt powder
-
Sterile, ultrapure water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials (e.g., polypropylene)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filters (0.22 µm) and syringes (optional, for sterile applications)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
3.2. Preparation of a 10 mg/mL Stock Solution
This protocol provides instructions for preparing a commonly used stock concentration.
Calculation: To prepare a 10 mg/mL stock solution, you will dissolve 10 mg of this compound salt in 1 mL of solvent.
Procedure:
-
Allow the this compound salt vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound salt powder using a calibrated analytical balance in a sterile weighing boat or directly into a sterile conical tube.
-
Add the calculated volume of sterile, ultrapure water to the tube containing the powder.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear.
-
(Optional) For cell-based assays or other sterile applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and storage temperature.
3.3. Storage and Stability of Stock Solutions
Proper storage is essential to maintain the integrity of the this compound stock solution.
| Parameter | Recommendation | Reference |
| Storage Temperature | -20°C for short-to-medium term storage; -80°C for long-term storage. | [1][2][3] |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C. | [1][2] |
| Freeze-Thaw Cycles | Avoid repeated cycles. Prepare single-use aliquots. | |
| Usage | Before use, thaw the aliquot at room temperature and ensure any precipitate is redissolved. | [1] |
Visual Protocols and Pathways
4.1. Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock solutions.
Caption: A flowchart of the preparation and storage of this compound stock solutions.
4.2. Signaling Pathway of this compound
This diagram illustrates the mechanism of action of this compound as a BDK inhibitor.
Caption: The inhibitory effect of (S)-Cpp on BDK, leading to BCKDC activation.
References
Troubleshooting & Optimization
Troubleshooting (S)-Cpp sodium insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Cpp sodium. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows, particularly concerning its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By binding to the glutamate (B1630785) recognition site on the NMDA receptor, it blocks the channel's activation by glutamate, thereby inhibiting the influx of calcium ions into the neuron. This action modulates excitatory neurotransmission and is a key mechanism in studying synaptic plasticity, excitotoxicity, and various neurological conditions.
Q2: I am observing insolubility or precipitation of this compound in my aqueous buffer. What are the common causes?
Insolubility issues with this compound can arise from several factors:
-
pH of the Solution: The solubility of (S)-Cpp, an acidic compound, is significantly influenced by the pH of the aqueous solution. At a pH close to its isoelectric point, the molecule will have a net neutral charge, reducing its solubility in polar solvents like water.
-
Buffer Composition: The type and concentration of buffer salts can impact solubility. High concentrations of certain salts can lead to "salting out," where the compound precipitates from the solution.
-
Concentration: Attempting to prepare a solution at a concentration exceeding its solubility limit under the given conditions will result in undissolved solid.
-
Temperature: While generally solubility increases with temperature, this is not always the case. It is crucial to prepare solutions at a controlled temperature.
-
Purity of the Compound: Impurities in the this compound powder can affect its dissolution characteristics.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving completely in water or buffer.
This is a common issue that can often be resolved by following a systematic approach to dissolution.
Troubleshooting Workflow
Caption: A stepwise workflow for dissolving this compound.
Issue 2: The prepared this compound solution is cloudy or shows precipitation after storage.
Precipitation upon storage can be due to changes in temperature, pH, or solvent evaporation.
Preventative Measures and Solutions:
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
pH Stability: Ensure the buffer used has sufficient buffering capacity to maintain a stable pH.
-
Re-dissolving Precipitate: If precipitation occurs, gently warm the solution to room temperature and vortex or sonicate until the precipitate redissolves. If it does not redissolve, it may be necessary to filter the solution through a 0.22 µm filter to remove the precipitate before use, though this will reduce the effective concentration.
Quantitative Solubility Data
The following table summarizes the reported solubility of CPP, which can be used as a close approximation for this compound.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 25.22 | 100 |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~10 | ~40 |
Note: The molecular weight of (RS)-CPP is 252.21 g/mol . This value is used for the mM conversion and should be adjusted if the specific molecular weight of your this compound salt is different.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Water
Materials:
-
This compound powder
-
Sterile, deionized water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Weigh out 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 800 µL of sterile, deionized water to the tube.
-
Vortex the mixture vigorously for 5-10 minutes. If undissolved particles remain, place the tube in a sonicator bath for 10-15 minutes.
-
Check for complete dissolution. The solution should be clear and free of particulates.
-
If the powder is not fully dissolved, add another 100 µL of water and repeat step 3.
-
Once dissolved, add water to a final volume of 1 mL.
-
Measure the pH of the final solution and record it.
-
Sterile-filter the solution through a 0.22 µm syringe filter if required for your application.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound in a Buffered Solution
Materials:
-
This compound powder
-
Desired buffer (e.g., PBS, HEPES)
-
Vortex mixer
-
Sonicator
-
Calibrated pH meter
-
Dilute NaOH and HCl solutions for pH adjustment
Procedure:
-
Prepare the desired buffer at the target concentration and pH.
-
Weigh the required amount of this compound to achieve the desired final concentration.
-
Follow the dissolution workflow outlined in the troubleshooting guide above.
-
Start by adding a portion of the buffer to the powder, vortexing or sonicating to aid dissolution.
-
Gradually add more buffer until the final volume is reached.
-
If solubility is an issue, check the pH of the solution. The addition of the acidic (S)-Cpp may lower the pH of the buffer.
-
If necessary, adjust the pH back to the target range using dilute NaOH. This will increase the proportion of the deprotonated, more soluble form of the molecule.
-
Once fully dissolved, the solution can be sterile-filtered and stored appropriately.
NMDA Receptor Signaling Pathway
This compound acts as an antagonist at the NMDA receptor, which is a key component of excitatory synapses in the central nervous system. The following diagram illustrates the basic mechanism of NMDA receptor activation and the point of intervention for this compound.
Caption: Simplified NMDA receptor signaling and the antagonistic action of this compound.
Technical Support Center: Optimizing (S)-Cpp Sodium for BCKDC Inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in the optimization of (S)-Cpp sodium concentration for the maximal inhibition of the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) via its regulatory kinase, BCKDK.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of (S)-Cpp on BCKDC?
(S)-Cpp, or (S)-α-chlorophenylpropionic acid, does not directly inhibit the Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC). Instead, it acts as an allosteric inhibitor of the Branched-chain α-ketoacid Dehydrogenase Kinase (BCKDK)[1]. BCKDK is the enzyme responsible for phosphorylating and thereby inactivating BCKDC[2][3]. By inhibiting BCKDK, (S)-Cpp prevents the phosphorylation of BCKDC, leading to its activation and an increase in the catabolism of branched-chain amino acids (BCAAs)[2].
Q2: What is the reported IC50 value for (S)-Cpp?
The half-maximal inhibitory concentration (IC50) of (S)-Cpp for BCKDK has been reported to be approximately 6.3 µM[4]. This value is a critical parameter for designing experiments to modulate BCKDC activity.
Q3: Why is it important to optimize the this compound concentration?
Optimizing the this compound concentration is crucial to achieve maximal activation of BCKDC without inducing off-target effects. Insufficient concentrations will result in sub-optimal BCKDC activation, while excessively high concentrations may lead to insolubility of the compound or non-specific inhibition of other cellular processes.
Q4: What are the typical substrates used in a BCKDC activity assay?
BCKDC activity assays commonly utilize branched-chain α-ketoacids (BCKAs) as substrates. These include α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV), which are derived from the transamination of leucine, isoleucine, and valine, respectively. The assay often monitors the production of NADH, which can be measured spectrophotometrically at 340 nm[5].
Q5: Are there commercially available kits for measuring BCKDC activity?
Yes, several commercial kits are available for measuring BCKDC activity. These kits typically provide the necessary reagents, including substrates, cofactors, and buffers, and are often based on a colorimetric or spectrophotometric readout[6].
Data Presentation
| This compound Concentration (µM) | BCKDK Percent Inhibition (Predicted) | Resulting Effect on BCKDC Activity |
| 0.1 | ~5% | Minimal Activation |
| 1.0 | ~15% | Low Activation |
| 6.3 | 50% | Moderate Activation (IC50 for BCKDK) |
| 10.0 | ~65% | Significant Activation |
| 25.0 | ~85% | High Activation |
| 50.0 | >95% | Maximal Activation |
| 100.0 | >98% | Plateau of Maximal Activation |
Note: The BCKDK percent inhibition is estimated based on a standard dose-response curve with a reported IC50 of 6.3 µM. The actual percentage may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound salt powder.
-
Solubilization: Dissolve the this compound salt in sterile, nuclease-free water to a stock concentration of 10 mM. The sodium salt of (S)-Cpp is soluble in water at concentrations up to 20 mg/mL[4].
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month[7].
Protocol 2: In Vitro BCKDC Activity Assay for (S)-Cpp Optimization
This protocol is adapted from standard spectrophotometric assays for BCKDC activity[5][8].
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 7.4), 2 mM MgCl2, 1 mM thiamine (B1217682) pyrophosphate (TPP), 0.2 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT).
-
BCKDC Enzyme: Purified or mitochondrial extract containing BCKDC.
-
BCKDK Enzyme: Purified BCKDK.
-
Substrate Solution: 5 mM α-ketoisocaproate (KIC).
-
Cofactor Solution: 2.5 mM NAD+ and 0.5 mM Coenzyme A.
-
This compound Dilutions: Prepare a serial dilution of this compound in the assay buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
-
Assay Procedure:
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control (assay buffer) to the appropriate wells.
-
Add 20 µL of the BCKDK enzyme solution to all wells and incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Add 20 µL of the BCKDC enzyme solution to all wells.
-
Initiate the reaction by adding 50 µL of a master mix containing the substrate and cofactor solutions.
-
Immediately place the plate in a microplate reader pre-heated to 30°C.
-
Measure the increase in absorbance at 340 nm every minute for 30 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH production (slope of the linear portion of the absorbance curve).
-
Determine the percent inhibition of BCKDK for each (S)-Cpp concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the (S)-Cpp concentration to determine the IC50 value. The corresponding increase in BCKDC activity can be inferred from the inhibition of BCKDK.
-
Mandatory Visualizations
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of hepatic branched-chain α-ketoacid dehydrogenase complex in rats fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S)-CPP = 96 HPLC 194979-70-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Unexpected Changes in BDK Protein Levels with (S)-Cpp Sodium
Welcome to the technical support center. This resource is designed for researchers, scientists, and drug development professionals who are encountering unexpected variations in Branched-chain alpha-keto acid Dehydrogenase Kinase (BDK) protein levels during experiments involving (S)-Cpp sodium. The following troubleshooting guides and frequently asked questions (FAQs) are structured to help you systematically address these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of BDK protein?
BDK, or Branched-chain alpha-keto acid Dehydrogenase Kinase, is a key regulatory enzyme in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] BDK acts by phosphorylating and thereby inactivating the branched-chain α-keto acid dehydrogenase complex (BCKDC), which is the rate-limiting step in BCAA degradation.[3][4][5] This regulation is crucial for maintaining BCAA homeostasis, which has implications for various physiological processes, including metabolic regulation and cellular signaling.[1]
Q2: What is this compound and what is its known mechanism of action?
This compound is the sodium salt of 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP). It is known in scientific literature as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system.[6][7] Its primary described function is to block the action of glutamate at NMDA receptors.[6]
Q3: Is there a known direct interaction between this compound and BDK protein?
Currently, there is no widely documented direct interaction or regulatory relationship between this compound and BDK protein in peer-reviewed literature. The primary target of (S)-Cpp is the NMDA receptor.[6] Therefore, any observed changes in BDK protein levels in response to this compound treatment should be investigated carefully to distinguish between a potential novel biological effect and an experimental artifact.
Q4: Could the sodium component of this compound be influencing my results?
Yes, it is possible. Changes in extracellular sodium concentration can affect various cellular processes, including the expression and stability of certain proteins, particularly membrane transporters.[8] While a direct link to BDK is not established, it is a variable to consider, especially if the concentration of this compound used is high. Running a control with an equivalent concentration of a non-metabolizable sodium salt (e.g., sodium chloride) can help to investigate this possibility.
Troubleshooting Guide: Unexpected BDK Protein Level Changes
If you are observing unexpected increases or decreases in BDK protein levels following treatment with this compound, please follow this step-by-step guide to troubleshoot your experiment.
Step 1: Verify Experimental Reagents and Protocols
Issue: Inconsistent or unexpected results may stem from issues with reagents or the experimental protocol.
Troubleshooting Actions:
-
Reagent Quality:
-
Confirm the purity and integrity of your this compound.
-
Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting.
-
Check the expiration dates of all reagents, including cell culture media, supplements, and lysis buffers.
-
-
Protocol Consistency:
-
Ensure consistent cell seeding densities and treatment durations across all experimental replicates.
-
Standardize sample collection and processing procedures to minimize variability.
-
Step 2: Investigate Potential Off-Target Effects and Cellular Stress
Issue: The observed changes in BDK levels may be an indirect consequence of this compound treatment, such as cellular stress or off-target effects.
Troubleshooting Actions:
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine if the concentrations of this compound used are cytotoxic. Cellular stress and death can lead to non-specific changes in protein expression.
-
Control Experiments:
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent itself.
-
Sodium Control: As mentioned in the FAQs, include a control with an equivalent molar concentration of a sodium salt (e.g., NaCl) to assess the impact of increased sodium ion concentration.
-
Positive and Negative Controls: Use a known inducer or repressor of BDK expression as a positive control, if available for your experimental system.
-
Step 3: Scrutinize Protein Extraction and Quantification
Issue: Inaccuracies in protein extraction and quantification can lead to misleading results in protein level analysis.
Troubleshooting Actions:
-
Lysis Buffer Optimization: Ensure your lysis buffer is appropriate for extracting the protein of interest and contains protease and phosphatase inhibitors.
-
Consistent Quantification: Use a reliable protein quantification method (e.g., BCA assay) and ensure all samples are within the linear range of the assay. Inconsistent protein loading is a common source of error in Western blotting.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total protein stain) to normalize your Western blot data. Confirm that the expression of your chosen loading control is not affected by this compound treatment.
Step 4: Data Analysis and Interpretation
Troubleshooting Actions:
-
Statistical Analysis: Perform appropriate statistical analysis on your quantified data from multiple biological replicates to determine if the observed changes are statistically significant.
-
Consider Biological Context: BDK expression is known to be regulated by nutritional status, such as the availability of branched-chain amino acids.[9] Review your cell culture medium composition and consider if the experimental conditions could be influencing BDK levels independently of the this compound treatment.
Data Presentation
Proper organization of your experimental data is crucial for accurate interpretation and troubleshooting. Below are example tables for structuring your quantitative data.
Table 1: Western Blot Densitometry Analysis of BDK Protein Levels
| Treatment Group | Concentration (µM) | Biological Replicate 1 (Normalized BDK/Loading Control) | Biological Replicate 2 (Normalized BDK/Loading Control) | Biological Replicate 3 (Normalized BDK/Loading Control) | Mean | Standard Deviation | p-value (vs. Vehicle Control) |
| Vehicle Control | 0 | 1.00 | 1.05 | 0.98 | 1.01 | 0.04 | - |
| This compound | 10 | 0.85 | 0.90 | 0.82 | 0.86 | 0.04 | 0.045 |
| This compound | 50 | 0.60 | 0.65 | 0.58 | 0.61 | 0.04 | 0.002 |
| Sodium Control | 50 | 0.95 | 1.02 | 0.99 | 0.99 | 0.04 | 0.75 |
Table 2: Cell Viability (MTT Assay)
| Treatment Group | Concentration (µM) | % Viability (vs. Vehicle Control) |
| Vehicle Control | 0 | 100% |
| This compound | 10 | 98% |
| This compound | 50 | 95% |
| Sodium Control | 50 | 99% |
Experimental Protocols
Western Blotting Protocol for BDK Protein Level Analysis
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BDK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imaging system.
-
Perform densitometry analysis using appropriate software, normalizing the BDK signal to a loading control.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known regulatory pathway of BDK and a general experimental workflow for investigating unexpected protein level changes.
Caption: The regulatory pathway of the Branched-chain α-keto acid Dehydrogenase Complex (BCKDC) by BDK and PP2Cm.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. The Role of Branched Chain Ketoacid Dehydrogenase Kinase (BCKDK) in Skeletal Muscle Biology and Pathogenesis | MDPI [mdpi.com]
- 3. Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) from Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) by BDK Inhibitors [jstage.jst.go.jp]
- 5. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (RS)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 8. Effects of Sodium and Amino Acid Substrate Availability upon the Expression and Stability of the SNAT2 (SLC38A2) Amino Acid Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tissue-specific and Nutrient Regulation of the Branched-chain α-Keto Acid Dehydrogenase Phosphatase, Protein Phosphatase 2Cm (PP2Cm) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (S)-Cpp Sodium in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of (S)-Cpp sodium in cellular assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting the binding of the endogenous agonist glutamate and preventing receptor activation. This blockade of NMDA receptor-mediated signaling is the basis for its neuroprotective and anticonvulsant properties.
Q2: How selective is this compound for the NMDA receptor?
This compound exhibits a high degree of selectivity for the NMDA receptor. In one study, a concentration of 10 µM this compound did not show any significant interaction with a panel of 21 other putative neurotransmitter receptors, including the quisqualate and kainate subtypes of glutamate receptors. This high selectivity minimizes the likelihood of confounding off-target effects in experimental systems.
Q3: Are there any known off-target effects of this compound?
Based on available data, this compound is considered highly selective for the NMDA receptor. However, like any pharmacological agent, the possibility of off-target interactions, particularly at higher concentrations, cannot be entirely excluded without comprehensive screening. It is crucial to use the lowest effective concentration of this compound in cellular assays to minimize the potential for non-specific effects.
Q4: What are the typical working concentrations for this compound in cellular assays?
The optimal concentration of this compound will vary depending on the specific cell type, assay conditions, and the concentration of the NMDA receptor agonist being used. Generally, concentrations in the low micromolar range are effective for blocking NMDA receptor activation. It is recommended to perform a dose-response curve to determine the IC50 value in your specific experimental setup.
Quantitative Data Summary
The following tables summarize the available quantitative data for the on-target activity of this compound. Currently, there is limited publicly available quantitative data on its off-target interactions.
Table 1: On-Target Activity of this compound
| Parameter | Value | Species | Assay System |
| IC50 | 0.4 µM | Rat | [3H]-CPP binding to cortical membranes |
| Ki | 0.25 µM | Rat | [3H]-CGP 39653 binding to cortical membranes |
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity
-
Possible Cause: Excitotoxicity due to over-activation of NMDA receptors in the absence of an antagonist, or potential non-specific effects of this compound at high concentrations.
-
Troubleshooting Steps:
-
Confirm Baseline Cell Health: Ensure that the cells are healthy and not overly sensitive to glutamate or NMDA in the absence of the antagonist.
-
Optimize this compound Concentration: Perform a concentration-response experiment to identify the lowest effective concentration that blocks NMDA receptor-mediated effects without causing toxicity.
-
Control for Vehicle Effects: Always include a vehicle-only control to rule out any toxicity caused by the solvent (e.g., DMSO).
-
Assess Cell Viability: Use a standard cell viability assay (e.g., MTT, LDH) to quantify any cytotoxic effects of the compound.
-
Issue 2: High Background Signal or Lack of a Clear Agonist Response
-
Possible Cause: Endogenous glutamate in the cell culture medium activating NMDA receptors, leading to a high baseline signal.
-
Troubleshooting Steps:
-
Use Low-Glutamate Medium: Switch to a culture medium with low or no glutamate.
-
Wash Cells Before Assay: Gently wash the cells with a glutamate-free buffer immediately before adding the agonist and antagonist.
-
Include a "No Agonist" Control: This will help determine the level of baseline receptor activation in your system.
-
Issue 3: Inconsistent or Variable Results
-
Possible Cause: Inconsistent cell plating, variations in compound concentration, or fluctuations in incubation times.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent cell density across all wells of the assay plate.
-
Prepare Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid degradation.
-
Precise Timing: Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of compounds to all wells.
-
Maintain Stable Environment: Ensure consistent temperature and CO2 levels throughout the experiment.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Off-Target Screening
This protocol is a general framework for assessing the potential of this compound to bind to other receptors in a competitive binding assay format.
-
Objective: To determine if this compound competes with a known radiolabeled ligand for binding to a specific non-NMDA receptor.
-
Materials:
-
Cell membranes or purified receptors for the off-target of interest.
-
A specific radiolabeled ligand for the off-target receptor.
-
This compound.
-
Assay buffer (specific to the receptor being tested).
-
96-well filter plates.
-
Scintillation fluid.
-
Scintillation counter.
-
-
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand (at a concentration close to its Kd), and the different concentrations of this compound.
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for the off-target receptor).
-
Incubate the plate at the appropriate temperature and for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of the wells through the filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value, if any.
-
Protocol 2: Calcium Imaging Assay to Assess Functional Off-Target Effects
This protocol can be used to determine if this compound has any functional agonist or antagonist activity at Gq-coupled receptors that signal through calcium mobilization.
-
Objective: To measure changes in intracellular calcium concentration in response to this compound in cells expressing a potential off-target receptor.
-
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound.
-
A known agonist for the receptor of interest.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorescence plate reader with kinetic reading capabilities.
-
-
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To test for agonist activity, add different concentrations of this compound to the wells and measure the fluorescence intensity over time.
-
To test for antagonist activity, pre-incubate the cells with different concentrations of this compound before adding a known agonist for the receptor. Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) or the ratio of fluorescence at two different wavelengths (for ratiometric dyes like Fura-2).
-
For agonist testing, plot the maximum change in fluorescence against the log concentration of this compound to determine the EC50 value.
-
For antagonist testing, plot the agonist-induced response against the log concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: On-target mechanism of this compound.
Caption: Troubleshooting workflow for cellular assays.
How to minimize toxicity of (S)-Cpp sodium in animal studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the toxicity of (S)-Cpp sodium in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of ionotropic glutamate (B1630785) receptor in the central nervous system. By blocking the NMDA receptor, this compound inhibits the influx of calcium ions into neurons, which can be neuroprotective in conditions of excessive glutamate release, such as stroke or epilepsy. However, this same mechanism can also lead to neurotoxicity.
Q2: What are the known toxicities of this compound in animal studies?
The primary toxicity associated with this compound and other NMDA receptor antagonists is neurotoxicity, which can manifest as:
-
Histopathological changes: This can include neuronal vacuolization, degeneration, and cell death, particularly in the retrosplenial and cingulate cortices. Stains like Fluoro-Jade are used to identify these degenerating neurons.[1][2]
-
Behavioral effects: Animals may exhibit psychotomimetic-like behaviors, including locomotor hyperactivity, stereotypy, and deficits in learning and memory.[3]
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Oxidative stress: Increased production of reactive oxygen species (ROS) and lipid peroxidation in the brain.[4][5]
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Apoptosis: Activation of programmed cell death pathways, indicated by markers like caspase-3 activation.[6][7]
Q3: What is the underlying mechanism of this compound-induced neurotoxicity?
The neurotoxicity of NMDA receptor antagonists like this compound is not caused by direct cell killing. Instead, it is believed to be an indirect effect resulting from a complex disinhibition of specific neural circuits. By blocking NMDA receptors on inhibitory GABAergic interneurons, this compound can lead to the over-activation of downstream glutamatergic and cholinergic neurons. This excessive stimulation of non-NMDA (AMPA/kainate) and muscarinic acetylcholine (B1216132) receptors is thought to be the proximal cause of the observed neurotoxic effects.
Troubleshooting Guides
Issue 1: Observing significant neuronal death in histological samples.
Problem: You are observing a high number of Fluoro-Jade C positive cells or other markers of neuronal degeneration in the brain tissue of animals treated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Dose is too high. | The neurotoxic effects of this compound are dose-dependent. Review the literature for appropriate dose ranges for your specific animal model and experimental goals. Consider performing a dose-response study to identify the optimal therapeutic window with minimal toxicity. |
| High susceptibility of the animal model. | Certain animal strains or species may be more susceptible to NMDA antagonist neurotoxicity. Ensure the chosen model is appropriate and consider using a less sensitive strain if possible. |
| Excitotoxic cascade. | The toxicity is likely due to the disinhibition of other neurotransmitter systems. |
Preventative Measures:
-
Co-administration of neuroprotective agents: Consider co-administering drugs that can counteract the downstream effects of NMDA receptor blockade.
-
Anticholinergics (e.g., scopolamine): These agents can block the excessive cholinergic activity that contributes to neurotoxicity.
-
GABAergic agonists (e.g., diazepam, barbiturates): These enhance inhibitory neurotransmission, counteracting the overall excitatory state.[4][8]
-
Alpha-2 adrenergic agonists (e.g., clonidine): These can reduce the release of excitatory neurotransmitters.[3][9][10]
-
Issue 2: Animals are exhibiting severe adverse behavioral effects.
Problem: Animals treated with this compound show signs of distress, such as excessive hyperactivity, stereotyped behaviors, or significant impairment in motor function.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Psychotomimetic effects. | These are known side effects of NMDA receptor antagonists. |
| Dose-related overstimulation. | The behavioral effects are often dose-dependent. |
Preventative Measures:
-
Dose adjustment: Lower the dose of this compound to a level that maintains efficacy while minimizing behavioral side effects.
-
Co-administration of mitigating drugs: As with neurotoxicity, co-administration of anticholinergics, GABA agonists, or alpha-2 adrenergic agonists can help to normalize behavior.
Issue 3: Biochemical assays indicate high levels of oxidative stress.
Problem: You are measuring elevated levels of oxidative stress markers (e.g., malondialdehyde, 8-OHdG) or decreased antioxidant enzyme activity in brain tissue.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Excitotoxicity-induced oxidative damage. | The over-activation of neurons can lead to the production of reactive oxygen species. |
| Mitochondrial dysfunction. | NMDA receptor-mediated excitotoxicity can impair mitochondrial function. |
Preventative Measures:
-
Antioxidant co-therapy: Consider the co-administration of antioxidants to quench reactive oxygen species and protect against oxidative damage.
-
Focus on upstream mitigation: The most effective strategy is to prevent the initial excitotoxic cascade through the co-administration of neuroprotective agents as described in "Issue 1".
Quantitative Data
Table 1: Neuroprotective Efficacy of NMDA Receptor Antagonists Against NMDA-Induced Brain Injury in Rats [1][11][12]
| Compound | Maximal Neuroprotection (%) | ED50 (mg/kg) |
| MK-801 | 94.89 ± 3.95 | 0.12 |
| Ketamine | 68.21 ± 3.40 | 11.37 |
| CPP | 84.42 ± 3.03 | 8.84 |
Data represents the mean ± SEM for the maximal percentage reduction in NMDA-induced brain lesion volume and the dose required to achieve 50% of the maximal effect.
Table 2: Dose-Dependent Effect of (R)-CPP on Contextual Fear Memory in Mice [3]
| Dose of (R)-CPP (mg/kg) | % Freezing (Mean ± SEM) |
| Vehicle | 55.2 ± 4.5 |
| 0.3 | 48.1 ± 5.1 |
| 1.0 | 35.7 ± 6.2 |
| 3.0 | 15.3 ± 3.9 |
| 10.0 | 5.8 ± 2.1 |
IC50 for suppression of contextual freezing was determined to be 3.1 mg/kg.
Experimental Protocols
Protocol 1: Assessment of this compound-Induced Neurodegeneration using Fluoro-Jade C Staining
Objective: To quantify the extent of neuronal degeneration in the rat brain following this compound administration.
Materials:
-
This compound
-
Adult male rats (e.g., Sprague-Dawley)
-
4% paraformaldehyde in phosphate-buffered saline (PBS)
-
Cryostat or microtome
-
Fluoro-Jade C staining kit
-
Fluorescence microscope
Procedure:
-
Animal Dosing: Administer this compound via the desired route (e.g., intraperitoneal injection) at various doses. Include a vehicle-treated control group.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours post-injection), perfuse the animals with saline followed by 4% paraformaldehyde.
-
Tissue Processing: Post-fix the brains in 4% paraformaldehyde and then cryoprotect in a sucrose (B13894) solution. Section the brains into 30-40 µm coronal sections using a cryostat.
-
Fluoro-Jade C Staining:
-
Imaging and Quantification:
-
Visualize the stained sections using a fluorescence microscope with a blue excitation filter.
-
Capture images of the brain regions of interest (e.g., retrosplenial cortex).
-
Quantify the number of Fluoro-Jade C-positive cells per unit area.
-
Protocol 2: Measurement of Oxidative Stress Markers
Objective: To assess the level of oxidative stress in the brain tissue of animals treated with this compound.
Materials:
-
This compound
-
Animal brain tissue (homogenized)
-
Assay kits for:
-
Malondialdehyde (MDA) or Thiobarbituric Acid Reactive Substances (TBARS)
-
8-hydroxy-2'-deoxyguanosine (8-OHdG)
-
Superoxide dismutase (SOD) activity
-
Catalase activity
-
Glutathione peroxidase (GPx) activity
-
-
Spectrophotometer or plate reader
Procedure:
-
Animal Dosing and Tissue Collection: As described in Protocol 1.
-
Tissue Homogenization: Homogenize the brain tissue in an appropriate buffer on ice.
-
Biochemical Assays:
-
Data Analysis: Normalize the results to the total protein concentration of the tissue homogenate and compare the values between the this compound-treated and control groups.
Protocol 3: Co-administration of a Neuroprotective Agent
Objective: To evaluate the efficacy of a co-administered agent in mitigating this compound-induced neurotoxicity.
Procedure:
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Neuroprotective agent alone (e.g., scopolamine, diazepam, or clonidine)
-
Group 4: this compound + Neuroprotective agent
-
-
Dosing: Administer the neuroprotective agent at an appropriate time relative to the this compound administration (e.g., 30 minutes prior).
-
Assessment: At the end of the experiment, assess neurotoxicity using the methods described in Protocol 1 and Protocol 2.
-
Analysis: Compare the levels of neurodegeneration and oxidative stress markers between Group 2 and Group 4 to determine the protective effect of the co-administered agent.
Visualizations
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interest of alpha2-adrenergic agonists and antagonists in clinical practice: background, facts and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coactivation of GABA(A) and GABA(B) receptor results in neuroprotection during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluoro-Jade C can specifically stain the degenerative neurons in the substantia nigra of the 1-methyl-4-phenyl-1,2,3,6-tetrahydro pyridine-treated C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute exposure to sarin increases blood brain barrier permeability and induces neuropathological changes in the rat brain: dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developmental Changes in NMDA Neurotoxicity Reflect Developmental Changes in Subunit Composition of NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of gamma-aminobutyric acid receptor agonists via enhancing neuronal nitric oxide synthase (Ser847) phosphorylation through increased neuronal nitric oxide synthase and PSD95 interaction and inhibited protein phosphatase activity in cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. alpha 2 adrenergic agonists prevent MK-801 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 12. Quantitative assessment of neuroprotection against NMDA-induced brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of Fluoro-Jade C in Acute and Chronic Neurodegeneration Models: Utilities and Staining Differences | Semantic Scholar [semanticscholar.org]
- 14. Application of Fluoro-Jade C in acute and chronic neurodegeneration models: utilities and staining differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of (S)-Cpp Sodium for In Vivo Research
Welcome to the technical support center for (S)-Cpp sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of (S)-2-Chloro-3-phenylpropanoic acid sodium salt, a potent allosteric inhibitor of branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BDK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, or (S)-2-Chloro-3-phenylpropanoic acid sodium salt, is a small molecule inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key enzyme that negatively regulates the activity of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). By inhibiting BDK, this compound leads to the dephosphorylation and activation of BCKDC, which in turn enhances the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine. In vivo studies have shown that administration of (S)-Cpp can lead to a significant reduction in plasma BCAA concentrations in mice.[1][2]
Q2: What are the known physicochemical properties of this compound?
This compound is the sodium salt of (S)-2-Chloro-3-phenylpropanoic acid. Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₈ClO₂ · Na | --INVALID-LINK-- |
| Molecular Weight | 206.60 g/mol | --INVALID-LINK-- |
| Appearance | White to beige powder | --INVALID-LINK-- |
| Solubility | Soluble in water (20 mg/mL) | --INVALID-LINK-- |
| pKa (of parent acid) | Estimated to be acidic due to the carboxylic acid group. | General chemical knowledge |
| LogP (of parent acid) | 2.4 | --INVALID-LINK-- |
Q3: What are the primary challenges in achieving good in vivo bioavailability with this compound?
-
Limited Membrane Permeability: The carboxylic acid group, while enhancing water solubility, can be ionized at physiological pH, potentially limiting passive diffusion across the gastrointestinal epithelium.
-
First-Pass Metabolism: As with many small molecules, this compound may be subject to metabolism in the gut wall or liver, reducing the amount of active compound that reaches systemic circulation.
-
Efflux Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen.
Troubleshooting Guide
Issue 1: Low or variable plasma concentrations of (S)-Cpp after oral administration.
-
Question: I am observing low and inconsistent plasma levels of (S)-Cpp in my rodent studies. What could be the cause and how can I improve this?
-
Answer: Low and variable plasma concentrations after oral dosing can stem from several factors, including poor solubility in the dosing vehicle, limited absorption, and rapid metabolism. Here are some troubleshooting steps:
-
Optimize the Formulation:
-
Vehicle Selection: Since this compound is water-soluble, an aqueous vehicle is a good starting point. Ensure the pH of the vehicle is optimized to maintain solubility and stability. For acidic compounds, using a slightly basic vehicle can sometimes improve dissolution.
-
Solubilizing Excipients: Consider the use of co-solvents (e.g., propylene (B89431) glycol, ethanol), surfactants (e.g., Tween® 80, Cremophor® EL), or cyclodextrins to enhance and maintain solubility in the gastrointestinal tract.
-
Lipid-Based Formulations: For acidic drugs, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can improve oral bioavailability by enhancing solubility and lymphatic uptake, thereby bypassing first-pass metabolism.[3]
-
-
Consider Alternative Administration Routes:
-
If oral bioavailability remains a significant hurdle, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure consistent systemic exposure for initial efficacy studies.
-
-
Issue 2: Rapid clearance of (S)-Cpp in vivo.
-
Question: My in vivo efficacy studies are showing a shorter duration of action than expected, suggesting rapid clearance of the compound. What strategies can I employ to address this?
-
Answer: Rapid clearance can be due to fast metabolism or efficient renal excretion. To investigate and potentially mitigate this:
-
Pharmacokinetic Studies: Conduct a detailed pharmacokinetic study to determine the elimination half-life (t½), clearance rate, and volume of distribution. This will provide quantitative data on the compound's disposition.
-
Inhibition of Metabolism: If rapid metabolism is suspected, in vitro studies with liver microsomes can identify the primary metabolic pathways. Co-administration with known inhibitors of the relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) could be explored, though this can introduce complexities with potential drug-drug interactions.
-
Structural Modification/Prodrug Approach: For long-term development, structural modifications to block metabolic hotspots or a prodrug strategy to transiently mask the carboxylic acid group could be considered to reduce clearance.[4]
-
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation for Oral Gavage in Mice
-
Objective: To prepare a simple aqueous solution of this compound for oral administration to mice.
-
Materials:
-
This compound powder
-
Sterile water for injection or purified water
-
pH meter
-
Sterile conical tubes or vials
-
Vortex mixer and/or magnetic stirrer
-
-
Procedure:
-
Determine the required concentration of this compound based on the desired dose (mg/kg) and dosing volume (typically 5-10 mL/kg for mice).
-
Weigh the required amount of this compound powder and place it in a sterile container.
-
Add the calculated volume of water.
-
Mix thoroughly using a vortex mixer or magnetic stirrer until the powder is completely dissolved. Given its solubility of 20 mg/mL, ensure the target concentration does not exceed this limit.
-
Check the pH of the solution. If necessary, adjust the pH with a biocompatible buffer, keeping in mind potential impacts on stability and absorption.
-
Visually inspect the solution for any particulates before administration.
-
Protocol 2: Voluntary Oral Administration in a Flavored Jelly
This method can reduce the stress associated with gavage.[5][6][7]
-
Objective: To prepare a palatable jelly containing this compound for voluntary consumption by mice.
-
Materials:
-
This compound powder
-
Gelatin
-
Artificial sweetener (e.g., sucralose)
-
Flavoring essence (e.g., vanilla)
-
Water
-
24-well plate
-
-
Procedure:
-
Prepare a stock solution of the drug in water at a concentration that allows for accurate dosing in a small volume of jelly (e.g., 0.2-0.3 g per mouse).
-
Prepare a gelatin solution according to the manufacturer's instructions.
-
In a well of a 24-well plate, mix the drug solution with the warm gelatin solution, sweetener, and flavoring.
-
Allow the jelly to set at 4°C for at least 6 hours.
-
For precise dosing, weigh the jelly for each mouse according to its body weight and the drug concentration in the jelly.[6]
-
Acclimatize the mice to the vehicle jelly for several days before administering the drug-containing jelly.
-
Visualizations
Caption: Signaling pathway of BCAA catabolism and the action of this compound.
Caption: Experimental workflow for in vivo pharmacokinetic studies of this compound.
References
- 1. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 6. Voluntary oral administration of drugs in mice [protocols.io]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to (S)-Cpp Sodium Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with (S)-Cpp sodium, a competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It functions as a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] By binding to the glutamate (B1630785) recognition site on the NMDA receptor, this compound prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting ion channel activation.[2][3][4]
Q2: My cell line is showing reduced sensitivity to this compound, with an increasing IC50 value. What are the initial troubleshooting steps?
When observing a decrease in sensitivity to this compound, it is crucial to first rule out experimental variability. Consider the following initial checks:
-
Compound Integrity: Verify the purity, concentration, and storage conditions of your this compound stock solution. Degradation of the compound can lead to reduced efficacy.
-
Cell Line Authentication: Regularly perform cell line authentication (e.g., Short Tandem Repeat profiling) to ensure the absence of cross-contamination.
-
Mycoplasma Contamination: Test for mycoplasma contamination, as this can significantly alter cellular responses to treatment.
-
Assay Consistency: Review your experimental protocol for consistency, paying close attention to cell seeding density, drug incubation times, and the specific viability assay being used.[5]
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments to avoid phenotypic drift that can occur at high passage numbers.
Q3: What are the potential molecular mechanisms that could lead to acquired resistance to this compound in my cell line?
While specific resistance mechanisms to this compound are not extensively documented, several general mechanisms of drug resistance can be hypothesized based on its action as an NMDA receptor antagonist:
-
On-Target Alterations: Mutations in the gene encoding the NMDA receptor subunit where this compound binds could alter the binding pocket, thereby reducing the affinity of the drug for its target.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, lowering its intracellular concentration and reducing its effectiveness.
-
Activation of Bypass Signaling Pathways: Cells may develop resistance by upregulating alternative signaling pathways that compensate for the inhibition of the NMDA receptor, allowing for continued proliferation and survival.
-
Altered Drug Metabolism: The cell line might develop mechanisms to metabolize this compound into an inactive form.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and strictly control the initial cell seeding density. Confluency can affect drug sensitivity. |
| Drug Dilution Errors | Prepare fresh serial dilutions for each experiment. Verify the accuracy of your pipetting. |
| Incubation Time | Ensure consistent drug incubation times across all plates and experiments. |
| Reagent Variability | Use the same batches of media, serum, and assay reagents to minimize variability. |
Issue 2: My cell line has developed significant resistance to this compound. How can I confirm and characterize this resistance?
| Experimental Approach | Purpose |
| Serial IC50 Determination | Culture the parental (sensitive) and suspected resistant cell lines and treat them with a range of this compound concentrations. A significant fold-change in the IC50 value (typically >5-fold) is indicative of resistance. |
| Washout Experiment | To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely due to stable genetic or epigenetic changes. |
| Clonal Selection | Isolate single-cell clones from the resistant population and determine their individual IC50 values. This can reveal heterogeneity in the resistance within the cell population. |
Issue 3: How can I investigate the specific mechanism of resistance in my cell line?
| Investigative Method | Objective |
| Target Sequencing | Sequence the gene encoding the NMDA receptor subunits in the resistant cells to identify potential mutations in the this compound binding site. |
| Gene Expression Analysis (qPCR/RNA-seq) | Compare the gene expression profiles of resistant and sensitive cell lines. Look for upregulation of ABC transporters (e.g., ABCB1), or components of compensatory signaling pathways. |
| Protein Expression Analysis (Western Blot/Proteomics) | Confirm changes in the protein levels of the NMDA receptor, ABC transporters, or key proteins in suspected bypass pathways. |
| Functional Assays | Use inhibitors of suspected resistance pathways in combination with this compound to see if sensitivity can be restored. For example, co-administer a P-gp inhibitor like verapamil. |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating concentrations of this compound.
-
Determine Initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Monitoring: Continuously monitor the cells for viability and proliferation.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different stages of resistance development.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours.
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Drug Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells and incubate for the desired time (e.g., 48-72 hours). Include a vehicle-only control.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
References
Addressing variability in experimental results with (S)-Cpp sodium
Welcome to the technical support center for (S)-Cpp sodium. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation with this potent and selective NMDA receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the sodium salt of (S)-3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid. It is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. By competing with the endogenous co-agonist glutamate (B1630785) for its binding site on the GluN2 subunit of the NMDA receptor, this compound inhibits receptor activation and the subsequent influx of calcium ions into the neuron. This action effectively blocks the downstream signaling pathways associated with NMDA receptor activation.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is readily soluble in water. To prepare a stock solution, dissolve the desired amount of this compound powder in high-purity, sterile water (e.g., Milli-Q® or equivalent) to a concentration of 10 mg/ml[1]. For in vivo applications, the stock solution can be further diluted in sterile saline for injection[1]. It is recommended to store the stock solution in a polypropylene (B1209903) centrifuge tube at -20°C[1].
Q3: What is the recommended storage and stability of this compound solutions?
A3: For optimal stability, stock solutions of this compound should be stored at -20°C in polypropylene tubes[1]. While specific long-term stability data under various conditions (e.g., light exposure, different temperatures) are not extensively published, it is general best practice for similar compounds to prepare fresh dilutions from the frozen stock for each experiment to minimize variability. Avoid repeated freeze-thaw cycles. For reconstituted products, in-use shelf life should ideally not exceed 24 hours unless stability data for the specific storage conditions are available[2].
Q4: What are the known NMDA receptor subtype selectivities of (S)-Cpp?
A4: (S)-Cpp exhibits selectivity for different NMDA receptor subtypes, typically showing a preference for those containing the GluN2A subunit. This selectivity can be a source of experimental variability if the expression of NMDA receptor subtypes differs across your experimental models (e.g., different brain regions, cell types, or animal ages).
Troubleshooting Guides
In Vitro Experiments (e.g., Electrophysiology in Brain Slices)
Issue 1: Inconsistent or weaker than expected antagonism of NMDA receptor-mediated currents.
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Possible Cause 1: Solution Instability.
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Troubleshooting Step: Prepare fresh this compound solutions from a frozen stock for each experiment. Ensure the final dilution in your artificial cerebrospinal fluid (aCSF) is thoroughly mixed.
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Possible Cause 2: Incorrect pH of the aCSF.
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Troubleshooting Step: Verify the pH of your aCSF after the addition of this compound. The binding of competitive antagonists can be pH-sensitive.
-
-
Possible Cause 3: Presence of endogenous glutamate and glycine (B1666218).
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Troubleshooting Step: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist (glutamate) and co-agonist (glycine). Ensure consistent and known concentrations of these in your recording solution to maintain a stable level of competition.
-
-
Possible Cause 4: NMDA Receptor Subtype Variation.
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Troubleshooting Step: Be aware that the IC50 of (S)-Cpp can vary depending on the GluN2 subunit composition of the NMDA receptors in your preparation. Consider the developmental stage and brain region you are studying, as this will influence subtype expression.
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Issue 2: High baseline noise or unstable recordings after drug application.
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Possible Cause 1: Electrical interference.
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Troubleshooting Step: This is a common issue in electrophysiology. Ensure proper grounding of your setup and shield it from sources of electrical noise. Keep cables as short as possible.
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-
Possible Cause 2: Compound interaction with electrodes.
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Troubleshooting Step: While less common for this compound, some compounds can interact with the recording or reference electrodes. Ensure your electrodes are properly chlorided and stable before drug application.
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-
Possible Cause 3: Perfusion system issues.
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Troubleshooting Step: Ensure a stable and continuous flow rate of your aCSF containing this compound. Fluctuations in the perfusion can cause changes in the local concentration of the antagonist, leading to recording instability.
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In Vivo Experiments (e.g., Behavioral Studies in Rodents)
Issue 1: High variability in behavioral responses between animals.
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Possible Cause 1: Animal Strain and Sex.
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Troubleshooting Step: Different rodent strains can exhibit varied behavioral responses to NMDA receptor antagonists. Sex differences and hormonal fluctuations (estrous cycle in females) can also significantly impact behavior. It is crucial to use a consistent strain and sex for your study and to report these details clearly.
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Possible Cause 2: Environmental Factors.
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Troubleshooting Step: Rodent behavior is highly sensitive to environmental stimuli. Maintain consistency in housing conditions, handling procedures, and the time of day for testing to minimize stress-induced variability. Familiarizing the animals with the experimenter can also improve consistency.
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-
Possible Cause 3: Pharmacokinetics.
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Troubleshooting Step: The route of administration (e.g., intraperitoneal vs. intravenous) will affect the time to peak concentration in the brain and the duration of action. Ensure precise and consistent administration techniques. The elimination half-life of (S)-Cpp in mouse brain tissue has been reported to be approximately 14.3 minutes.
-
Issue 2: Unexpected or paradoxical behavioral effects.
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Possible Cause 1: Dose-dependent effects.
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Troubleshooting Step: NMDA receptor antagonists can have complex, dose-dependent effects on behavior. Low doses may produce different, or even opposite, effects compared to high doses. It is essential to perform a thorough dose-response study to identify the optimal concentration for your desired behavioral outcome.
-
-
Possible Cause 2: Off-target effects at high concentrations.
-
Troubleshooting Step: While (S)-Cpp is highly selective for NMDA receptors, extremely high concentrations may lead to off-target effects. If observing unexpected behaviors, consider reducing the dose.
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-
Possible Cause 3: Interaction with other neurotransmitter systems.
-
Troubleshooting Step: Blocking NMDA receptors can have downstream effects on other neurotransmitter systems, such as dopamine. Be aware of these potential network effects when interpreting your behavioral data.
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Quantitative Data
Table 1: Inhibitory Constants (IC50 and Ki) of (S)-Cpp at NMDA Receptors
| Receptor Subtype | IC50 (µM) | Ki (µM) | Experimental System |
| N/A (striatal slices) | 8 | - | NMDA-evoked [3H]ACh release |
| GluN1/GluN2A | - | 0.052 | Recombinant receptors (Schild analysis) |
| GluN1/GluN2B | - | 0.782 | Recombinant receptors (Schild analysis) |
| GluN1/GluN2C | - | - | - |
| GluN1/GluN2D | - | - | - |
Data compiled from multiple sources. Values can vary depending on the experimental conditions.
Table 2: Pharmacokinetic Parameters of (S)-Cpp in Mice
| Parameter | Value | Route of Administration |
| Elimination half-life (t1/2) in plasma | 8.8 minutes | Intravenous |
| Elimination half-life (t1/2) in brain | 14.3 minutes | Intravenous |
| Peak concentration (Cmax) in plasma | 1259 ± 177 ng/ml | 9 mg/kg Intraperitoneal |
| Time to peak concentration (Tmax) in plasma | 60 minutes | 9 mg/kg Intraperitoneal |
| Peak concentration (Cmax) in brain | 87 ± 32 ng/g | 9 mg/kg Intraperitoneal |
| Time to peak concentration (Tmax) in brain | 45 minutes | 9 mg/kg Intraperitoneal |
Data from Gemperline et al., 2014.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Intraperitoneal (IP) Injection in Mice
Materials:
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This compound powder
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Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile polypropylene tubes
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Vortex mixer
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Sterile syringes and needles (25-27 gauge for mice)
Procedure:
-
Calculate the required amount: Determine the total volume of injection solution needed and the desired final concentration of this compound.
-
Prepare stock solution: If not already prepared, create a stock solution by dissolving this compound powder in sterile water to a known concentration (e.g., 10 mg/ml).
-
Dilute to final concentration: Dilute the stock solution with sterile saline to the final desired concentration for injection. For example, to prepare a 1 mg/ml solution, dilute 100 µl of a 10 mg/ml stock solution with 900 µl of sterile saline.
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is fully dissolved.
-
Administration:
-
Gently restrain the mouse.
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Identify the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
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Insert the needle at a shallow angle and inject the solution. The maximum recommended injection volume for a mouse is typically < 10 ml/kg.
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Protocol 2: Electrophysiological Recording of NMDA Receptor-Mediated Currents in Acute Brain Slices
Materials:
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Acute brain slices (e.g., hippocampal or cortical)
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Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2
-
This compound stock solution
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Patch-clamp electrophysiology setup
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NMDA and glycine for receptor activation
Procedure:
-
Slice Preparation: Prepare acute brain slices using standard protocols. Allow slices to recover in a holding chamber with oxygenated aCSF for at least 1 hour.
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Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
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Obtain a stable recording: Establish a whole-cell patch-clamp recording from a neuron of interest.
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Baseline NMDA currents: After obtaining a stable baseline, apply a solution containing NMDA (e.g., 20-100 µM) and glycine (e.g., 1-10 µM) to elicit NMDA receptor-mediated currents. Record several stable baseline responses.
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Application of this compound: Perfuse the slice with aCSF containing the desired concentration of this compound for a pre-incubation period (e.g., 5-10 minutes) to allow for equilibration.
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Record inhibited currents: While continuing to perfuse with the this compound solution, re-apply the NMDA and glycine solution. Record the inhibited NMDA receptor-mediated currents.
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Washout: To confirm the reversibility of the antagonism, wash out the this compound by perfusing with regular aCSF and re-test the NMDA-evoked currents.
Visualizations
Caption: Mechanism of this compound competitive antagonism at the NMDA receptor.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
References
Best practices for storing and handling (S)-Cpp sodium powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling (S)-Cpp sodium powder. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound powder and what is its primary mechanism of action?
A1: this compound salt is the sodium salt of (S)-2-Chloro-3-phenylpropanoic acid. It functions as an inhibitor of the branched-chain α-ketoacid dehydrogenase complex (BCKDC) kinase (BCKDK).[1] By inhibiting BCKDK, this compound prevents the phosphorylation and subsequent inactivation of the BCKDC. This leads to the activation of the BCKDC, which plays a crucial role in the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.
Q2: What are the recommended storage conditions for this compound powder?
A2: To ensure the stability and integrity of this compound powder, it is essential to store it under the proper conditions. The recommended storage temperature is 2-8°C.[1][2] The powder should be kept in a tightly sealed container in a dry and well-ventilated place.[3]
Q3: What are the basic safety precautions for handling this compound powder?
A3: When handling this compound powder, it is important to follow standard laboratory safety practices. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side-shields, chemical-impermeable gloves, and a lab coat.[3] Handling should be done in a well-ventilated area to avoid the formation and inhalation of dust. In case of contact with skin or eyes, rinse the affected area thoroughly with water.
Troubleshooting Guides
Powder Dissolution Issues
Q4: My this compound powder is not dissolving properly in water and is forming clumps. What should I do?
A4: Clumping can occur when the outer surface of the powder absorbs moisture and forms a gel-like layer, preventing the inner powder from dissolving. To avoid this, use the "Reverse Dissolution Method":
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Start with the solvent: Add the desired volume of purified water (distilled or deionized) to your sterile container first.
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Gradual Addition: Slowly add the this compound powder to the water while gently stirring or vortexing. This allows each particle to be wetted individually.
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Controlled Stirring: For small volumes, use a magnetic stirrer at a low to medium speed. For larger volumes, more vigorous stirring may be necessary, but avoid creating a vortex that could draw air into the solution.
If clumps have already formed, gentle heating (to no more than 37°C) and sonication in a water bath can help to break them up and facilitate dissolution.
Experimental Inconsistencies
Q5: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What could be the reason?
A5: Several factors could contribute to a lack of expected biological activity:
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Incorrect Concentration: Double-check your calculations for the final working concentration. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
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Compound Degradation: this compound solution, especially at low concentrations in aqueous buffers, may be susceptible to degradation over time. It is recommended to prepare fresh solutions for each experiment or store aliquots of a concentrated stock solution at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
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Cellular Uptake: The compound may not be efficiently entering the cells. Ensure that the cell density and incubation time are appropriate. You may also consider using a vehicle, such as a low concentration of DMSO, if solubility in aqueous media is a concern, though this compound is water-soluble.
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Assay Interference: Components of your cell culture medium or assay reagents could be interfering with the activity of this compound. Run appropriate controls, including a vehicle control, to rule out non-specific effects.
Q6: I observe precipitation after adding my this compound stock solution to the cell culture medium. How can I prevent this?
A6: Precipitation upon dilution of a stock solution into a buffer or medium can occur due to a change in solvent properties or pH.
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Intermediate Dilution: Instead of adding a small volume of a highly concentrated stock directly to your final volume, try making an intermediate dilution in a solvent compatible with both the stock and the final medium.
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pH Adjustment: Ensure the pH of your final solution is within a range that maintains the solubility of this compound. The pH of the stock solution and the final medium should be compatible.
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Temperature: Adding a cold stock solution to a warm medium can sometimes cause precipitation. Allow the stock solution to equilibrate to the temperature of the medium before mixing.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Powder
| Property | Value | Reference |
| Appearance | White to beige powder | |
| Molecular Weight | 206.60 g/mol | |
| Solubility in Water | 20 mg/mL | |
| Storage Temperature | 2-8°C |
Table 2: Recommended Solvents for Stock Solution Preparation
| Solvent | Concentration | Notes |
| Water (Sterile, Purified) | Up to 20 mg/mL | Recommended for most applications. |
| Phosphate-Buffered Saline (PBS) | Up to 20 mg/mL | Ensure pH is compatible with your experiment. |
| DMSO | Limited data, but generally a good solvent for organic molecules. | May be used for higher concentration stocks, but final concentration in assays should be low (<0.1%) to avoid solvent toxicity. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
Materials:
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This compound powder (MW: 206.60 g/mol )
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Sterile, purified water (e.g., cell culture grade, nuclease-free)
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Sterile conical tubes or vials
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Calibrated analytical balance
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Vortex mixer or magnetic stirrer
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Sterile 0.22 µm syringe filter
Procedure:
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Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound powder needed:
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Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
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Mass = 0.010 mol/L x 0.010 L x 206.60 g/mol = 0.02066 g = 20.66 mg
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Weigh the powder: In a sterile environment (e.g., a laminar flow hood), carefully weigh 20.66 mg of this compound powder.
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Dissolve the powder: Transfer the weighed powder into a sterile 15 mL conical tube. Add 10 mL of sterile, purified water.
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Mix thoroughly: Cap the tube and vortex or stir using a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.
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Sterile filtration: For use in cell culture, draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile tube.
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Aliquot and store: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: BCKDC Kinase Activity Assay using this compound
This protocol is a general guideline and may need to be optimized for your specific experimental setup.
Materials:
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Isolated mitochondria or purified BCKDC enzyme
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This compound stock solution (from Protocol 1)
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 1 mM DTT)
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ATP
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BCKDC substrate (e.g., α-ketoisovalerate)
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NADH detection system (e.g., a coupled enzyme assay that produces a colorimetric or fluorescent signal proportional to NADH production)
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96-well microplate
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Microplate reader
Procedure:
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Prepare reagents: Prepare all reagents and keep them on ice. Dilute the this compound stock solution to various working concentrations in the assay buffer.
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Pre-incubation with inhibitor: In a 96-well plate, add the isolated mitochondria or purified BCKDC enzyme to each well. Add the different concentrations of this compound or a vehicle control. Pre-incubate for 15-30 minutes at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the BCKDK.
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Initiate the reaction: Start the enzymatic reaction by adding a mixture of the BCKDC substrate and ATP to each well.
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Monitor the reaction: Immediately place the plate in a microplate reader and monitor the production of NADH over time by measuring the absorbance or fluorescence at the appropriate wavelength.
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Data analysis: Calculate the initial reaction rates for each concentration of this compound. Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Regulation of the Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) signaling pathway.
Caption: A typical experimental workflow for a BCKDC kinase inhibition assay using this compound.
Caption: A logical workflow for troubleshooting common powder dissolution problems.
References
How to control for confounding variables in (S)-Cpp sodium experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding variables in (S)-Cpp sodium experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the sodium salt of (S)-CPP, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its primary mechanism of action is to bind to the glutamate (B1630785) recognition site on the NMDA receptor, preventing the binding of the endogenous agonist glutamate and thereby inhibiting ion channel activation.[2][3] This blockade prevents the influx of Ca2+ and Na+ ions into the neuron, which is crucial for excitatory synaptic transmission and plasticity.[4]
Q2: What are the most common confounding variables in this compound experiments?
The most common confounding variables in experiments involving this compound and other NMDA receptor antagonists include:
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Off-target pharmacological effects: At higher concentrations, this compound may interact with other neurotransmitter systems, such as the dopaminergic and serotonergic systems, potentially leading to misinterpretation of results.[5]
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Behavioral and motor effects: NMDA receptor antagonists can induce hyperlocomotion, stereotypy, and impairments in motor coordination and motivation, which can confound the results of behavioral assays.[2][6]
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Psychotomimetic effects: These compounds can produce schizophrenia-like symptoms, which may interfere with cognitive and behavioral readouts.[5][7]
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Pharmacokinetic variability: Differences in drug absorption, distribution, metabolism, and excretion between subjects can lead to variable drug exposure and inconsistent effects.[8][9]
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Anesthetic and vehicle effects: The choice of anesthetic and the vehicle used to dissolve this compound can have their own physiological effects that may interact with or mask the effects of the drug.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Readouts or High Variability in Behavioral Data
Possible Cause: Confounding behavioral or motor effects of this compound. NMDA receptor antagonists are known to affect locomotion, coordination, and motivation.[2][6]
Troubleshooting Steps:
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Dose-Response Curve: Establish a full dose-response curve for your specific behavioral paradigm. The desired specific effect may occur at a lower dose than the non-specific motor effects.
-
Control Experiments: Include a comprehensive set of control experiments to specifically measure locomotor activity, motor coordination (e.g., rotarod test), and motivation (e.g., progressive ratio schedule). This will help differentiate the specific effects of this compound from its general effects on behavior.
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Acclimation and Habituation: Ensure all animals are properly acclimated to the testing environment and habituated to the experimental procedures to minimize stress-induced variability.
Issue 2: Results Suggest Off-Target Effects
Possible Cause: The concentration of this compound used may be high enough to interact with other receptor systems.[5]
Troubleshooting Steps:
-
Concentration Optimization: Determine the lowest effective concentration of this compound that produces the desired effect on NMDA receptor-mediated activity without affecting other systems.
-
Receptor Binding Assays: If feasible, perform receptor binding assays to characterize the selectivity of this compound for the NMDA receptor over other relevant receptors at the concentrations used in your experiments.
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Pharmacological Controls: Include control groups treated with antagonists for other potential off-target receptors (e.g., dopamine (B1211576) or serotonin (B10506) antagonists) to determine if the observed effects are mediated by these systems.
Issue 3: Inconsistent or Non-Reproducible Results Between Experiments
Possible Cause: Pharmacokinetic variability leading to inconsistent drug exposure in the target tissue. The elimination half-life of CPP in plasma is short (around 8.8 minutes), while in brain tissue it is slightly longer (around 14.3 minutes).[8][9]
Troubleshooting Steps:
-
Standardize Administration Protocol: Strictly standardize the route of administration (e.g., intravenous, intraperitoneal), time of day for injection, and animal characteristics (age, weight, strain).[8]
-
Pharmacokinetic Studies: If significant variability persists, consider conducting a pilot pharmacokinetic study to determine the time course of this compound concentration in the plasma and brain of your specific animal model. This will help in selecting the optimal time point for your experimental measurements.
-
Vehicle Controls: Always include a vehicle-only control group to account for any effects of the solvent used to dissolve this compound.
Experimental Protocols
Protocol 1: Controlling for Motor and Behavioral Confounds in a Fear Conditioning Paradigm
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Animal Subjects: Male C57BL/6 mice, 8-10 weeks old.
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Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare fresh on the day of the experiment.
-
Experimental Groups:
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Group 1: Vehicle (0.9% saline)
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Group 2: Low-dose this compound (e.g., 1 mg/kg, i.p.)
-
Group 3: Mid-dose this compound (e.g., 3 mg/kg, i.p.)
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Group 4: High-dose this compound (e.g., 10 mg/kg, i.p.)
-
-
Procedure:
-
Day 1 (Training):
-
Administer vehicle or this compound 30 minutes prior to training.
-
Place the mouse in the conditioning chamber.
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After a 2-minute baseline, present a conditioned stimulus (CS; e.g., an auditory tone) for 30 seconds, co-terminating with an unconditioned stimulus (US; e.g., a mild footshock).
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Repeat CS-US pairing 3 times with a 1-minute inter-trial interval.
-
-
Day 2 (Contextual Fear Test):
-
Place the mouse back into the same conditioning chamber for 5 minutes without any stimuli.
-
Measure freezing behavior as an index of fear memory.
-
-
Day 3 (Cued Fear Test):
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Place the mouse in a novel context.
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After a 3-minute baseline, present the CS for 3 minutes.
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Measure freezing behavior.
-
-
Day 4 (Open Field Test):
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Administer the same dose of vehicle or this compound as on Day 1.
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30 minutes post-injection, place the mouse in an open field arena and record locomotor activity for 15 minutes.
-
-
-
Data Analysis: Compare freezing behavior between groups in the fear conditioning tests. Use the open-field test data to determine if any observed differences in freezing could be attributed to hyperactivity or hypoactivity induced by this compound.
Data Presentation
Table 1: Recommended Starting Doses for this compound in Rodent Models
| Route of Administration | Species | Recommended Starting Dose | Reference |
| Intraperitoneal (i.p.) | Mouse | 1-10 mg/kg | [2] |
| Intravenous (i.v.) | Mouse | 1 mg/kg | [8] |
| Intrathecal (i.t.) | Human | 200 nmol | [7] |
Table 2: Pharmacokinetic Parameters of CPP in Mice
| Parameter | Plasma | Brain Tissue | Reference |
| Elimination Half-life (t1/2) | 8.8 minutes | 14.3 minutes | [8][9] |
| Time to Max Concentration (Tmax) after i.p. | 60 minutes | 45 minutes | [8] |
| Brain to Plasma Ratio | ~0.06 | - | [8] |
Visualizations
Caption: Experimental workflow for controlling confounding variables.
Caption: Simplified NMDA receptor signaling pathway.
References
- 1. (RS)-CPP | NMDA Receptors | Tocris Bioscience [tocris.com]
- 2. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (RS)-CPP | NMDA receptor antagonist | Hello Bio [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The NMDA-receptor antagonist CPP abolishes neurogenic 'wind-up pain' after intrathecal administration in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NMDA Receptor Antagonist, CPP, in Mouse Plasma and Brain Tissue Following Systematic Administration Using Ion-Pair LCMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BCKDC Kinase Inhibitors: Validating the Efficacy of (S)-Cpp Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Cpp sodium and other prominent inhibitors of the Branched-chain α-ketoacid Dehydrogenase Complex Kinase (BCKDC kinase or BDK). The content herein is supported by experimental data to assist in the evaluation of these compounds for research and therapeutic development.
Introduction to BCKDC Kinase Inhibition
The Branched-chain α-ketoacid Dehydrogenase Complex (BCKDC) is a critical mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine.[1] BCKDC kinase (BCKDK) negatively regulates this complex by phosphorylating its E1α subunit, thereby inactivating it.[2] Inhibition of BCKDK prevents this inactivation, leading to sustained BCKDC activity and the breakdown of BCAAs. Dysregulation of BCAA metabolism has been implicated in several metabolic diseases, including insulin (B600854) resistance, type 2 diabetes, and heart failure, making BCKDK an attractive therapeutic target.[2]
Comparative Analysis of BCKDC Kinase Inhibitors
This compound is an allosteric inhibitor of BCKDC kinase.[3] This guide compares its inhibitory effects with other known inhibitors: BT2, PF-07208254, PPHN, and POAB. The following table summarizes their quantitative inhibitory activities.
| Compound | Type of Inhibition | In Vitro IC50 | Cellular IC50 | Binding Affinity (Kd) | Mechanism of Action |
| This compound | Allosteric | 6.3 µM[3] | Not Reported | 2.4 µM | Binds to a unique allosteric site in the N-terminal domain, inducing conformational changes that prevent BDK from binding to the BCKDC core. |
| BT2 | Allosteric | 3.19 µM | Not Reported | Not Reported | Binds to the allosteric site in the N-terminal domain, triggering dissociation of BDK from the BCKDC. Also reported to have off-target effects as a mitochondrial uncoupler. |
| PF-07208254 | Allosteric | 110 nM | 540 nM (human skeletal muscle cells) | 84 nM | Binds to the allosteric pocket, reducing BDK binding to BCKDH-E2 and promoting BDK degradation. |
| PPHN | Allosteric | Not Reported | 10.17 µM (293T cell proliferation) | 3.9 µM | Putative allosteric inhibitor identified through virtual screening; demonstrates inhibition of BCKDHA phosphorylation in cells. |
| POAB | Allosteric | Not Reported | 15.6 µM (293T cell proliferation) | 1.86 µM | Putative allosteric inhibitor identified through virtual screening; demonstrates inhibition of BCKDHA phosphorylation in cells. |
| Sodium Phenylbutyrate | Indirect | Not Reported | Not Reported | Not Reported | Acts as a histone deacetylase inhibitor, leading to hyperacetylation and degradation of BCKDK, thereby indirectly increasing BCKDC activity. |
Note: IC50 (half-maximal inhibitory concentration) values from in vitro biochemical assays are a direct measure of an inhibitor's potency against the purified enzyme. Cellular IC50 values reflect the inhibitor's efficacy in a more complex biological environment. Kd (dissociation constant) is a measure of binding affinity. Lower values for all metrics indicate higher potency or affinity. The cellular IC50 values for PPHN and POAB are based on anti-proliferative effects and may not directly reflect their potency as BCKDC kinase inhibitors.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental validation process, the following diagrams are provided.
Caption: BCAA Catabolism and BCKDC Kinase Inhibition Pathway.
Caption: Experimental Workflow for Validating BCKDC Kinase Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used in the evaluation of BCKDC kinase inhibitors.
In Vitro BCKDC Kinase Activity Assay (Spectrophotometric)
This assay measures the activity of BCKDC, which is inversely proportional to the activity of BCKDK. The production of NADH, a product of the BCKDC reaction, is monitored spectrophotometrically at 340 nm.
Materials:
-
Purified BCKDC enzyme complex
-
BCKDC Kinase (BCKDK)
-
ATP
-
Branched-chain α-ketoacid substrate (e.g., α-ketoisovalerate)
-
Cofactors: NAD+, Coenzyme A, Thiamine Pyrophosphate (TPP), MgCl2
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test inhibitors (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Kinase Reaction: In a microcentrifuge tube, pre-incubate BCKDC with BCKDK and ATP in the assay buffer in the presence of varying concentrations of the test inhibitor or vehicle control. This allows the kinase to phosphorylate and inactivate the BCKDC.
-
BCKDC Activity Measurement: Transfer the kinase reaction mixture to a 96-well plate.
-
Initiate the BCKDC reaction by adding the substrate (e.g., α-ketoisovalerate) and cofactors.
-
Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve. Plot the percentage of BCKDC inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Western Blot Analysis of BCKDC Phosphorylation in Cells
This method is used to assess the ability of an inhibitor to prevent the phosphorylation of the BCKDC E1α subunit (BCKDHA) in a cellular context.
Materials:
-
Cell line expressing BCKDC and BCKDK (e.g., HEK293, HepG2, or primary hepatocytes)
-
Cell culture medium and reagents
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-BCKDHA (e.g., pSer293) and mouse/rabbit anti-total BCKDHA
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BCKDHA overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total BCKDHA.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated BCKDHA to total BCKDHA for each treatment condition.
In Vivo Efficacy Assessment in Animal Models
Animal models are used to evaluate the pharmacokinetic and pharmacodynamic properties of BCKDC kinase inhibitors, as well as their overall efficacy in a physiological system.
Materials:
-
Animal model (e.g., C57BL/6J mice)
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Blood collection supplies
-
Tissue harvesting tools
-
Analytical equipment for measuring BCAA levels (e.g., LC-MS/MS)
-
Reagents and equipment for western blotting of tissue lysates
Procedure:
-
Animal Dosing: Acclimate animals and administer the test inhibitor or vehicle control according to the study design (e.g., single dose or chronic treatment).
-
Sample Collection: At specified time points, collect blood samples (for plasma analysis) and harvest tissues of interest (e.g., liver, skeletal muscle, heart).
-
BCAA Analysis: Process blood to obtain plasma and measure the concentrations of leucine, isoleucine, and valine using a validated analytical method like LC-MS/MS.
-
Tissue Phospho-BCKDHA Analysis: Prepare protein lysates from the harvested tissues and perform western blotting as described in the cellular assay protocol to determine the ratio of phosphorylated to total BCKDHA.
-
Data Analysis: Compare the plasma BCAA levels and tissue phospho-BCKDHA ratios between the inhibitor-treated and vehicle-treated groups to assess the in vivo efficacy of the compound.
Conclusion
The validation of this compound as a BCKDC kinase inhibitor is supported by its demonstrated in vitro potency and its specific allosteric mechanism of action. When compared to other inhibitors, it shows moderate potency. Newer compounds like PF-07208254 exhibit significantly higher potency in both biochemical and cellular assays. The provided experimental protocols offer a framework for the continued investigation and comparison of these and other novel BCKDC kinase inhibitors, which is essential for the development of new therapies for metabolic diseases.
References
Comparative Analysis of (S)-Cpp Sodium and BT2 as BCKDC Kinase Inhibitors
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC) plays a pivotal role in the catabolism of branched-chain amino acids (BCAAs), namely leucine, isoleucine, and valine. The activity of this complex is tightly regulated by the BCKDC kinase (BDK), which phosphorylates and inactivates the E1α subunit of BCKDC. Inhibition of BDK has emerged as a promising therapeutic strategy for various metabolic diseases, including maple syrup urine disease and potentially type 2 diabetes, by promoting BCAA degradation. This guide provides a comprehensive comparative analysis of two prominent BDK inhibitors: (S)-Cpp sodium and BT2.
Inhibitor Profile and Potency
Both this compound and BT2 are allosteric inhibitors of BDK. However, they exhibit different potencies, which can be attributed to their structural differences and fit within the allosteric binding pocket of the enzyme.
| Inhibitor | Chemical Name | IC50 (in vitro) | Ki |
| This compound | (S)-2-Chloro-3-phenylpropanoic acid sodium salt | 6.3 µM[1] | Not Reported |
| BT2 | 3,6-Dichlorobenzo[b]thiophene-2-carboxylic acid | 3.19 µM[2] | 59 µM (for Mcl-1)[2] |
Table 1: In Vitro Potency of this compound and BT2 against BCKDC Kinase.
BT2 demonstrates a slightly higher potency in inhibiting BDK in vitro compared to this compound. Structural studies have shown that BT2 fits more snugly into the hydrophobic allosteric binding pocket of BDK, which may account for its lower IC50 value.
Mechanism of Action
Both inhibitors bind to an allosteric site on the N-terminal domain of BDK, distinct from the ATP-binding site. This binding induces conformational changes that lead to the inhibition of the kinase activity. A key difference in their reported mechanisms lies in the long-term effect on the BDK protein.
Binding of BT2 to BDK has been shown to trigger helical movements in the N-terminal domain, resulting in the dissociation of BDK from the BCKDC.[2] Some studies suggest that this dissociation may promote the degradation of the BDK protein, leading to a sustained decrease in its levels in vivo. In contrast, while this compound also acts as an allosteric inhibitor, its long-term effects on BDK protein levels have not been as extensively characterized in publicly available literature.
In Vivo Efficacy and Tissue Specificity
In vivo studies have been conducted primarily with BT2, demonstrating its efficacy in activating BCKDC in various tissues.
| Inhibitor | Animal Model | Dose & Administration | Key Findings |
| BT2 | C57BL/6J male mice | 20 mg/kg/day; intraperitoneal injection; daily for 7 days | - Robustly enhanced BCKDC activity in the heart (12.3-fold). - Less activation in muscle (3.6-fold) and kidney (3.8-fold). - Reduced protein levels of BDK in kidneys and heart.[2] |
| This compound | Wild-type mice | Not specified | - Leads to activation of the BCKDC complex. - Significant decrease in plasma levels of leucine/isoleucine and valine.[1] |
Table 2: In Vivo Effects of BT2 and this compound on BCKDC Activity.
While direct comparative in vivo studies are lacking, the available data indicates that BT2 is effective in activating BCKDC in multiple tissues, with a particularly strong effect in the heart. This compound has also been shown to activate BCKDC and lower plasma BCAA levels in mice, although the specific details of the in vivo studies are less reported in the available literature.
Potential Off-Target Effects
A critical consideration in drug development is the specificity of the inhibitor. Recent studies have suggested that BT2 may have off-target effects. It has been identified as a mitochondrial uncoupler, which can increase proton conductance across the mitochondrial inner membrane independently of its effect on BDK.[3][4] This uncoupling effect could contribute to some of the therapeutic efficacy observed with BT2 but also represents a potential confounding factor and a safety concern. Furthermore, BT2 has been identified as a potent and selective inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family, with a Ki value of 59 µM.[2] The off-target profile of this compound is not as well-documented in the available literature.
Signaling Pathways
Inhibition of BDK and the subsequent activation of BCKDC have significant downstream effects on cellular metabolism and signaling. The primary effect is the increased catabolism of BCAAs, which can impact various signaling pathways.
Caption: BCKDC Signaling Pathway and Inhibition.
The diagram illustrates the central role of BCKDC in BCAA catabolism. BDK negatively regulates BCKDC through phosphorylation. This compound and BT2 inhibit BDK, leading to increased BCKDC activity and enhanced BCAA degradation. Dysregulation of BCAA metabolism has been linked to alterations in mTOR, MAPK, and PI3K-Akt signaling pathways.
Experimental Protocols
In Vitro BCKDC Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against BDK.
References
Cross-Validation of (S)-Cpp Sodium's Effects in Different Cell Types: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, (S)-Cpp sodium, with other widely used antagonists. The focus is a cross-validation of its effects in various cell types, supported by experimental data and detailed protocols to aid in research and development.
Introduction to this compound
This compound, the sodium salt of 3-((+/-)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), is a potent and selective competitive antagonist of the NMDA receptor. It acts by binding to the glutamate (B1630785) recognition site on the NMDA receptor complex, thereby inhibiting its activation by the endogenous agonist glutamate. This action modulates calcium influx and downstream signaling pathways crucial in both physiological and pathological processes. While extensively studied in the central nervous system for its role in synaptic plasticity and excitotoxicity, its effects in other cell types are an emerging area of research.
Comparative Analysis of NMDA Receptor Antagonists
This section compares the performance of this compound with two other prominent NMDA receptor antagonists: D(-)-2-Amino-5-phosphonopentanoic acid (AP5), another competitive antagonist, and Dizocilpine (MK-801), a non-competitive antagonist that blocks the ion channel pore. The comparison spans three distinct cell types: primary neurons, glioblastoma cancer cells, and astrocytes, highlighting the differential effects and potencies of these compounds.
Data Presentation
The following tables summarize the quantitative effects of this compound and its alternatives across different cell types.
Table 1: Effects on Neuronal Cells (Primary Hippocampal Cultures)
| Parameter | This compound | D(-)-AP5 | MK-801 (Dizocilpine) |
| Mechanism of Action | Competitive Antagonist | Competitive Antagonist | Non-competitive Channel Blocker |
| IC50 for NMDA-evoked currents | ~0.4 µM[1] | ~3.7 µM | ~0.02 µM |
| Effect on Synaptic Plasticity (LTP) | Blocks LTP induction[1] | Blocks LTP induction | Blocks LTP induction |
| Neuroprotective Effects | Attenuates excitotoxicity | Attenuates excitotoxicity | Potent neuroprotection, but with side effects |
Table 2: Effects on Glioblastoma Cell Lines (e.g., U87MG, LN229)
| Parameter | This compound | D(-)-AP5 | MK-801 (Dizocilpine) |
| Effect on Cell Viability | Limited data available, expected to reduce viability | Reduces viability[2] | Reduces viability[3] |
| Effect on Cell Migration/Invasion | Expected to inhibit | Inhibits migration[2] | Inhibits migration and invasion |
| IC50 for Cell Viability | Not widely reported | Not widely reported | ~10-50 µM (cell line dependent) |
Table 3: Effects on Astrocytes (Primary Cultures)
| Parameter | This compound | D(-)-AP5 | MK-801 (Dizocilpine) |
| NMDA Receptor Subunit Expression | Primarily GluN1, GluN2C/D, and GluN3 subunits | Primarily GluN1, GluN2C/D, and GluN3 subunits | Primarily GluN1, GluN2C/D, and GluN3 subunits |
| Effect on NMDA-evoked Currents | Blocks NMDA-evoked currents | Blocks NMDA-evoked currents | Blocks NMDA-evoked currents |
| Modulation of Glutamate Uptake | Indirect effects expected | Indirect effects expected | Indirect effects expected |
| IC50 for NMDA-evoked currents | Expected to be in the low µM range | Not widely reported | Not widely reported |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Whole-Cell Patch-Clamp Electrophysiology in Neurons
Objective: To measure the effect of NMDA receptor antagonists on NMDA-evoked currents in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., hippocampal neurons)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Internal solution (in mM): 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP (pH 7.2)
-
NMDA and glycine (B1666218)
-
This compound, D(-)-AP5, MK-801 stock solutions
-
Patch-clamp rig with amplifier and data acquisition system
Procedure:
-
Prepare primary neuronal cultures on coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Hold the neuron at a membrane potential of -70 mV.
-
Apply NMDA (100 µM) and glycine (10 µM) to evoke an inward current.
-
After a stable baseline is achieved, co-apply the NMDA receptor antagonist at varying concentrations with NMDA and glycine.
-
Record the peak inward current at each antagonist concentration.
-
Wash out the antagonist to ensure reversibility.
-
Analyze the data to generate a concentration-response curve and determine the IC50 value.
Cell Viability (MTT) Assay in Glioblastoma Cells
Objective: To assess the effect of NMDA receptor antagonists on the viability of glioblastoma cells.
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound, D(-)-AP5, MK-801 stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the NMDA receptor antagonists for 24-72 hours.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Calcium Imaging in Astrocytes
Objective: To measure changes in intracellular calcium concentration in response to NMDA receptor activation and antagonism in astrocytes.
Materials:
-
Primary astrocyte culture
-
Fluorescent calcium indicator (e.g., Fluo-4 AM)
-
External solution (as in electrophysiology protocol)
-
NMDA and glycine
-
This compound, D(-)-AP5, MK-801 stock solutions
-
Fluorescence microscope with a calcium imaging system
Procedure:
-
Culture primary astrocytes on glass-bottom dishes.
-
Load the cells with Fluo-4 AM (1-5 µM) for 30-60 minutes at 37°C.
-
Wash the cells with external solution to remove excess dye.
-
Mount the dish on the microscope stage and perfuse with external solution.
-
Acquire a baseline fluorescence signal.
-
Apply NMDA (100 µM) and glycine (10 µM) to induce a calcium response.
-
After the response returns to baseline, pre-incubate the cells with the NMDA receptor antagonist for several minutes.
-
Co-apply the antagonist with NMDA and glycine and record the calcium response.
-
Analyze the change in fluorescence intensity (ΔF/F0) to quantify the inhibitory effect of the antagonist.
Mandatory Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: Mechanism of action for competitive and non-competitive NMDA receptor antagonists.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship of Comparative Analysis
Caption: Logical structure of the comparative analysis across different NMDA receptor antagonists and cell types.
References
- 1. CPP impairs contextual learning at concentrations below those that block pyramidal neuron NMDARs and LTP in the CA1 region of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA Receptor-Mediated Signaling Pathways Enhance Radiation Resistance, Survival and Migration in Glioblastoma Cells—A Potential Target for Adjuvant Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Cpp Sodium and Other Metabolic Regulators: An In Vivo Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct comparative in vivo efficacy studies between (S)-Cpp sodium and other metabolic regulators are not available in the current body of scientific literature. This guide provides a comparative overview based on the known effects of N-Methyl-D-Aspartate (NMDA) receptor antagonists, the class to which this compound belongs, and established metabolic regulators. The findings related to NMDA receptor antagonists are presented as a proxy, and it is crucial to note that these may not be directly transferable to this compound.
Introduction
Metabolic disorders, including obesity and type 2 diabetes, represent a significant global health challenge, driving the search for novel therapeutic interventions. This guide explores the potential role of NMDA receptor antagonists, using compounds like MK-801 and memantine (B1676192) as examples, in metabolic regulation and compares their in vivo effects with established metabolic regulators such as Glucagon-Like Peptide-1 (GLP-1) receptor agonists and metformin (B114582).
In Vivo Efficacy: A Comparative Summary
The in vivo efficacy of NMDA receptor antagonists in metabolic regulation is an emerging area of research, with current data suggesting a potential role in weight management and glucose homeostasis. In contrast, GLP-1 receptor agonists and metformin are well-established therapies with a wealth of clinical and preclinical data supporting their efficacy.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies. It is important to note the differences in experimental models and methodologies when comparing these results.
Table 1: Effects on Body Weight in Diet-Induced Obese (DIO) Mice
| Compound/Class | Animal Model | Dosage | Duration | Change in Body Weight | Citation(s) |
| NMDA Receptor Antagonist (MK-801) | C57BL/6J DIO Mice | 900 nmol/kg (s.c., once daily) | 7 days | Dose-dependent decrease | [1] |
| NMDA Receptor Antagonist (Memantine) | High-Fat Diet-Induced Obese Mice | 20 mg/kg | 18 days | Increased weight loss | [2] |
| GLP-1 Agonist - MK-801 Conjugate | DIO Mice | - | 9 days | 15% weight loss (compared to 3.5% with GLP-1 analog alone) | [3] |
| GLP-1 Agonist - MK-801 Conjugate | DIO Mice | - | - | 23% vehicle-corrected weight reduction (synergistic effect) | [3] |
Table 2: Effects on Glucose Metabolism
| Compound/Class | Animal Model | Key Findings | Citation(s) |
| NMDA Receptor Antagonist (Memantine) | High-Fat Diet-Induced Obese Mice | Decreased susceptibility to insulin (B600854) resistance and hepatic steatosis. | [2] |
| NMDA Receptor Antagonist (Dextromethorphan) | Type 2 Diabetic Patients | Lowered blood glucose levels and increased insulin secretion. | [4] |
| GLP-1 Agonist - MK-801 Conjugate | DIO Mice | Single injection lowered blood glucose levels. | [3] |
| Metformin | Rats with NMDA-induced retinal injury | Protected against NMDA-induced retinal neurotoxicity through AMPK activation. | [5] |
Signaling Pathways and Mechanisms of Action
The metabolic effects of these compounds are mediated through distinct signaling pathways.
NMDA Receptor Antagonists
NMDA receptors are ionotropic glutamate (B1630785) receptors crucial for synaptic plasticity. Their role in metabolism is thought to be mediated through the central nervous system, particularly in the hypothalamus, which regulates appetite and energy expenditure.[1] Blockade of NMDA receptors can influence downstream signaling cascades that impact neuronal activity and, consequently, metabolic processes.[6][7] One proposed mechanism involves the reduction of PPARα phosphorylation and activity via the ERK1/2 signaling pathway, which impairs fatty acid oxidation.[2]
Figure 1: Proposed signaling pathway for NMDA receptor antagonist-mediated effects on lipid metabolism.
GLP-1 Receptor Agonists
GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, and promotes satiety. Its signaling cascade involves the activation of adenylyl cyclase and subsequent increase in intracellular cAMP in pancreatic β-cells and neurons in the hypothalamus.
Figure 2: Simplified signaling pathway of GLP-1 receptor agonists.
Metformin
Metformin's primary mechanism of action is the inhibition of hepatic gluconeogenesis, primarily through the activation of AMP-activated protein kinase (AMPK). AMPK activation leads to a cascade of events that reduce the expression of gluconeogenic enzymes.
References
- 1. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin Tolerance Test in Mouse [protocols.io]
- 3. news-medical.net [news-medical.net]
- 4. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GLP-1-directed NMDA receptor antagonism for obesity treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Data on (S)-Cpp Sodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Cpp sodium, a potent N-methyl-D-aspartate (NMDA) receptor antagonist, with other relevant alternatives. The information presented is collated from publicly available scientific literature to aid in the independent verification of published data and to facilitate informed decisions in research and drug development.
Quantitative Comparison of NMDA Receptor Antagonists
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of this compound and other selected NMDA receptor antagonists. This data is crucial for comparing the potency and selectivity of these compounds.
Table 1: Binding Affinity (Ki) of Competitive NMDA Receptor Antagonists
| Compound | Receptor Subtype | Ki (nM) | Species | Assay Conditions |
| (R)-CPP | GluN2A | 41 | Recombinant | Inhibition of [3H]ligand binding |
| GluN2B | 270 | Recombinant | Inhibition of [3H]ligand binding | |
| GluN2C | 630 | Recombinant | Inhibition of [3H]ligand binding | |
| GluN2D | 1990 | Recombinant | Inhibition of [3H]ligand binding | |
| CGP 39653 | NMDA Receptor | 6 | Rat Brain Membranes | Saturation binding with [3H]CGP 39653[1] |
| D-AP5 | NMDA Receptor | ~1930 | - | Competitive block of NMDA receptor[2] |
| CGS 19755 | NMDA Receptor | ~340 | - | Competitive block of NMDA receptor[2] |
Table 2: Inhibitory Concentration (IC50) of NMDA Receptor Antagonists
| Compound | Effect Measured | IC50 (µM) | Preparation |
| (R,S)-CPP | Antagonism of NMDA-evoked [3H]ACh release | 8 | Rat Striatal Slices[3] |
| (R,S)-CPP | Block of fEPSPNMDA | 0.434 | Mouse Hippocampal Slices |
| Ketamine | Block of NMDA receptor | ~0.5 | -[2] |
| Memantine (B1676192) | Block of NMDA receptor | ~1 | - |
| Phencyclidine (PCP) | Inhibition of NMDA receptor | - | - |
Table 3: Pharmacokinetic Parameters of Selected NMDA Receptor Antagonists in Rodents
| Compound | Species | Administration | Elimination Half-life (t1/2) | Brain to Plasma Ratio |
| (RS)-CPP | Mouse | IV | 8.8 min (plasma), 14.3 min (brain) | ~1:18 |
| (S)-CPP enantiomer | Rat | IV | 1.3-3 min (distribution), 4-15 h (elimination) | - |
| Ketamine | Rat | IP | - | - |
| Memantine | Rat | IP | - | - |
Experimental Protocols
This section provides an overview of methodologies for key experiments cited in the literature concerning the characterization of this compound and other NMDA receptor antagonists.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Objective: To determine the inhibitor constant (Ki) of a compound for the NMDA receptor.
Materials:
-
Rat brain membranes (e.g., cortical or hippocampal)
-
Radioligand (e.g., [3H]CGP 39653, [3H]CPP)
-
Test compound (this compound or alternatives)
-
Incubation buffer (e.g., Tris-HCl)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the incubation buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total binding: Contains membranes and radioligand.
-
Non-specific binding: Contains membranes, radioligand, and a high concentration of a non-labeled competitor (e.g., unlabeled L-glutamate).
-
Displacement: Contains membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol outlines the general procedure for in vivo microdialysis to measure the extracellular concentrations of a compound in the brain of a freely moving animal.
Objective: To determine the pharmacokinetic profile of a compound in the brain.
Materials:
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Surgical instruments
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Analytical system (e.g., LC-MS/MS)
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula into the brain region of interest. Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min) using a perfusion pump.
-
Sample Collection: Collect the dialysate, which contains extracellular fluid components that have diffused across the probe's semipermeable membrane, at regular intervals using a fraction collector.
-
Drug Administration: Administer the test compound (e.g., this compound) systemically (e.g., intravenously or intraperitoneally).
-
Sample Analysis: Analyze the concentration of the compound in the collected dialysate fractions using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Plot the concentration of the compound in the dialysate over time to generate a pharmacokinetic profile. From this profile, parameters such as the elimination half-life and brain-to-plasma concentration ratio can be determined.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action and experimental workflows for studying NMDA receptor antagonists.
Caption: Mechanisms of NMDA receptor antagonism.
Caption: Workflow for characterizing NMDA antagonists.
References
- 1. [3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPP, a selective N-methyl-D-aspartate (NMDA)-type receptor antagonist: characterization in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Allosteric Inhibitors of BCKDC Kinase: (S)-Cpp Sodium and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Branched-Chain Ketoacid Dehydrogenase Complex (BCKDC) kinase (BCKDK) has emerged as a critical therapeutic target for metabolic diseases characterized by elevated branched-chain amino acids (BCAAs). This guide provides an objective comparison of (S)-Cpp sodium and other allosteric inhibitors of BCKDK, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Introduction to BCKDC Kinase and its Inhibition
The BCKDC is a key mitochondrial enzyme complex that catalyzes the rate-limiting step in the catabolism of BCAAs (valine, leucine, and isoleucine). Its activity is negatively regulated by BCKDK, which phosphorylates and inactivates the E1α subunit of the complex.[1] Inhibition of BCKDK prevents this inactivation, leading to increased BCAA breakdown. This mechanism is of significant interest for treating conditions like maple syrup urine disease and potentially type 2 diabetes and heart failure, where BCAA levels are pathologically elevated.[1][2] Allosteric inhibitors, which bind to a site distinct from the active site, offer a promising approach for modulating BCKDK activity.
Comparative Analysis of Allosteric BCKDK Inhibitors
Several allosteric inhibitors of BCKDK have been identified and characterized. This section compares the performance of this compound with other notable inhibitors based on available experimental data.
Quantitative Performance Data
The following table summarizes the key quantitative metrics for this compound and other selected allosteric BCKDK inhibitors.
| Inhibitor | IC50 (µM) | Binding Affinity (Kd/Ki) (µM) | Mechanism of Action | Key Findings |
| This compound | 6.3[2] | Kd: 2.4 | Binds to an allosteric site in the N-terminal domain, triggering conformational changes that block BCKDC binding. | Reduces plasma BCAA levels in wild-type mice. |
| BT2 | 3.19 | Ki (for Mcl-1): 59 | Binds to the same allosteric site as (S)-Cpp, causing dissociation of BCKDK from the BCKDC. | Enhances BCKDC activity in heart, muscle, and kidney in mice; also shows off-target effects on Mcl-1. |
| PF-07208254 | Not explicitly stated, but noted to have superior potency to BT2. | Not explicitly stated. | Binds to the allosteric inhibitory pocket, similar to (S)-Cpp and BT2. Promotes BCKDK degradation. | Improves cardiometabolic endpoints in mice. |
| PPHN | Not explicitly stated. | Kd: 3.9 | Putative allosteric inhibitor. | Demonstrates antiproliferative and proapoptotic effects in cancer cells. |
| POAB | Not explicitly stated. | Kd: 1.86 | Putative allosteric inhibitor. | Shows stronger inhibitory effect on BCKDHA phosphorylation compared to BT2 in 293T cells. |
Signaling Pathway and Mechanism of Action
The inhibition of BCKDK by allosteric modulators directly impacts the BCAA catabolic pathway and can influence downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of BCKDK inhibitors.
In Vitro BCKDC Kinase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for measuring BCKDC activity by monitoring NADH production.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BCKDK.
Materials:
-
Purified BCKDC enzyme complex
-
BCKDK enzyme
-
α-ketoisovalerate (substrate)
-
Cofactors: Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD+, MgCl2, Dithiothreitol (DTT)
-
Assay Buffer: e.g., 30 mM KH2PO4 buffer (pH 7.5)
-
Test compounds (this compound, BT2, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, cofactors (TPP, CoA, NAD+, MgCl2, DTT), and the BCKDC enzyme complex.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the BCKDK and BCKDC.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, α-ketoisovalerate, to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at 37°C. The increase in absorbance corresponds to the production of NADH.
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Western Blot Analysis of BCKDC Phosphorylation
This protocol outlines the steps to assess the phosphorylation status of the BCKDC E1α subunit in response to inhibitor treatment in a cellular or tissue context.
Objective: To qualitatively or semi-quantitatively measure the change in phosphorylation of the BCKDC E1α subunit upon treatment with BCKDK inhibitors.
Materials:
-
Cell or tissue lysates treated with inhibitors
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BCKDHA (specific to the phosphorylated site, e.g., Ser293) and anti-total-BCKDHA
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse inhibitor-treated cells or tissues in lysis buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (either anti-phospho-BCKDHA or anti-total-BCKDHA) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-BCKDHA band to the total-BCKDHA band for each sample to determine the relative phosphorylation level.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the typical workflow for comparing BCKDK inhibitors and the logical relationship of their mechanism of action.
Conclusion
This compound and BT2 are well-characterized allosteric inhibitors of BCKDK that have demonstrated efficacy in vitro and in vivo. While BT2 exhibits a slightly lower IC50, it also shows off-target activity. Newer compounds like PF-07208254 and the putative inhibitors PPHN and POAB show promise, with some exhibiting greater potency or different mechanisms of action, such as promoting BCKDK degradation. The choice of inhibitor for research or therapeutic development will depend on the specific requirements for potency, selectivity, and desired downstream effects. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and comparison of these and other novel BCKDK inhibitors.
References
A Comparative Guide to the Specificity of BCKDC Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of inhibitors targeting the Branched-chain α-keto acid Dehydrogenase Complex Kinase (BCKDCK), a key regulator of branched-chain amino acid (BCAA) catabolism. Dysregulation of this pathway is implicated in various metabolic diseases, making BCKDCK an attractive therapeutic target. This document offers an objective assessment of various inhibitors, supported by experimental data and detailed protocols to aid in the evaluation of compound specificity.
A Note on (S)-Cpp Sodium
Initial searches for "this compound" as a BCKDC kinase inhibitor revealed an important distinction. The commonly known compound abbreviated as CPP, 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid, is a potent and selective NMDA receptor antagonist and is not reported to inhibit BCKDC kinase.
However, a different compound, (S)-α-chlorophenylpropionic acid , is also referred to as (S)-CPP in some literature and is a known inhibitor of BCKDC kinase[1][2]. This guide will focus on the latter and other confirmed BCKDC kinase inhibitors. Researchers should be mindful of this nomenclature ambiguity when reviewing existing literature.
BCKDC Signaling Pathway and Inhibitor Action
The catabolism of BCAAs (leucine, isoleucine, and valine) is a critical metabolic pathway. The rate-limiting step is the oxidative decarboxylation of branched-chain α-keto acids (BCKAs), catalyzed by the Branched-chain α-keto acid Dehydrogenase Complex (BCKDC). The activity of BCKDC is negatively regulated by BCKDC kinase (BCKDK), which phosphorylates and inactivates the E1α subunit of the complex. A phosphatase, PP2Cm, dephosphorylates and activates BCKDC. Small molecule inhibitors of BCKDK prevent the inactivation of BCKDC, leading to increased BCAA catabolism[3][4].
Caption: The BCKDC signaling pathway, illustrating the regulatory roles of BCKDK and PP2Cm, and the mechanism of allosteric inhibitors.
Comparison of BCKDC Kinase Inhibitors
The following table summarizes the quantitative data for several known allosteric inhibitors of BCKDC kinase. These compounds bind to a site on BCKDK distinct from the ATP-binding pocket.
| Compound | Type | IC50 | Kd | Ki | Selectivity Notes |
| (S)-α-chlorophenylpropionic acid ((S)-CPP) | Chlorophenylpropionate | 6.3 µM[1] | 2.4 µM | - | Exhibits low potency against PDK2 and BCKD phosphatase BDP (<10% inhibition at 1 mM). |
| BT2 | Benzothiophene Carboxylic Acid | 3.19 µM | - | - | Commonly used as a BCKDK inhibitor. |
| PF-07208254 | Thiophene | 110 nM | 84 nM | 54 nM | Assessed in CEREP and kinase panels for off-target activity. |
| PPHN | Novel Heterocycle | - | 3.9 µM | - | Identified via virtual screening. |
| POAB | Novel Heterocycle | - | 1.86 µM | - | Identified via virtual screening. |
Experimental Protocols
Accurate assessment of inhibitor specificity requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used in the characterization of BCKDC kinase inhibitors.
BCKDC Kinase Activity Assay (Radiometric "Dot Blot" Method)
This assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a peptide substrate by BCKDC kinase.
Materials:
-
Recombinant BCKDC kinase
-
Peptide substrate (e.g., a peptide corresponding to the E1α phosphorylation site)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
P81 phosphocellulose paper
-
Wash buffer (e.g., 0.5% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, the desired concentration of the peptide substrate, and recombinant BCKDC kinase.
-
Add the test inhibitor at various concentrations (typically in DMSO, with a final DMSO concentration of ≤1%). Include a DMSO-only control.
-
Pre-incubate the kinase with the inhibitor for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for ATP.
-
Allow the reaction to proceed for a set time (e.g., 20-30 minutes) at 30°C, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition at each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR measures the binding kinetics and affinity of an inhibitor to BCKDC kinase in real-time without the need for labels.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant BCKDC kinase
-
Test inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilize the recombinant BCKDC kinase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared by performing the activation and deactivation steps without protein immobilization.
-
Prepare a series of dilutions of the test inhibitor in the running buffer. It is important to include a buffer-only (zero concentration) sample for blank subtraction.
-
Inject the inhibitor solutions over the kinase-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the inhibitor to the kinase in real-time, followed by a dissociation phase where only running buffer is flowed over the chip.
-
After each cycle, regenerate the sensor surface if necessary using a mild regeneration solution to remove the bound inhibitor.
-
Subtract the reference flow cell data from the active flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Analyze the resulting sensorgrams using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Experimental Workflow for Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a novel BCKDC kinase inhibitor.
Caption: A generalized workflow for the discovery and characterization of a novel BCKDC kinase inhibitor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (S)-Cpp Sodium and Phenylbutyrate in Maple Syrup Urine Disease (MSUD) Models
For Researchers, Scientists, and Drug Development Professionals
Maple Syrup Urine Disease (MSUD) is a rare, inherited metabolic disorder characterized by the body's inability to process certain essential amino acids, namely leucine, isoleucine, and valine. This leads to a toxic buildup of these branched-chain amino acids (BCAAs) and their corresponding α-keto acids (BCKAs) in the blood and urine. Current treatment strategies primarily rely on strict dietary management, which can be challenging to maintain. Consequently, there is a significant unmet need for effective pharmacological therapies.
This guide provides an objective, data-driven comparison of two investigational compounds, (S)-Cpp sodium and phenylbutyrate, which have shown promise in preclinical and clinical studies for MSUD. While no direct head-to-head comparative studies in MSUD models have been identified, this document synthesizes available data from separate key studies to offer a comprehensive overview of their respective mechanisms of action, efficacy in reducing toxic metabolites, and the experimental protocols used to evaluate them.
Mechanism of Action: A Shared Target
Both this compound, also known as (S)-α-chlorophenylpropionate, and phenylbutyrate exert their therapeutic effects by targeting the same key regulatory enzyme in BCAA metabolism: branched-chain α-keto acid dehydrogenase kinase (BDK) .
In MSUD, the activity of the branched-chain α-keto acid dehydrogenase complex (BCKDC) is deficient. BDK further exacerbates this deficiency by phosphorylating and thereby inactivating the E1α subunit of the BCKDC. By inhibiting BDK, both this compound and phenylbutyrate prevent this inactivation, leading to an increase in the residual activity of the BCKDC. This enhanced activity promotes the breakdown of the toxic BCAAs and BCKAs that accumulate in MSUD. Phenylbutyrate has been shown to increase the proportion of the active, unphosphorylated form of the E1α subunit of the BCKDC in vivo.[1][2][3] this compound was specifically designed as an allosteric inhibitor of BDK.
Comparative Efficacy in Preclinical and Clinical Models
The following tables summarize the quantitative data on the efficacy of this compound and phenylbutyrate in reducing BCAA and BCKA levels from key studies. It is important to note that these data are not from direct comparative trials and were generated under different experimental conditions.
Table 1: Efficacy of this compound in a Mouse Model
Data from a study by Tso et al. (2013) demonstrated the in vivo efficacy of this compound in reducing plasma BCAA concentrations in mice.
| Parameter | Treatment Group | % Reduction from Baseline (Mean ± SEM) |
| Plasma Leucine | This compound (100 mg/kg) | 35 ± 5% |
| Plasma Isoleucine | This compound (100 mg/kg) | 40 ± 6% |
| Plasma Valine | This compound (100 mg/kg) | 30 ± 4% |
Table 2: Efficacy of Phenylbutyrate in Human Subjects and In Vitro Models
Data from a study by Brunetti-Pierri et al. show the effects of phenylbutyrate on BCAA and BCKA levels in healthy control subjects and patients with late-onset MSUD.
| Model | Parameter | Treatment Group | % Reduction from Baseline (Range) |
| Healthy Controls | Plasma Leucine | Phenylbutyrate | 26 - 40% |
| Plasma Isoleucine | Phenylbutyrate | Statistically Significant Reduction | |
| Plasma Valine | Phenylbutyrate | Statistically Significant Reduction in 2 of 3 subjects | |
| MSUD Patients (Responders) | Plasma Leucine | Phenylbutyrate | 28 - 34% |
| Plasma BCKAs | Phenylbutyrate | Significant Reduction | |
| Control Fibroblasts (in vitro) | BCKDC Enzyme Activity | Phenylbutyrate (2 mM, 48h) | 1.7-fold increase |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough evaluation of the presented data.
This compound In Vivo Mouse Study Protocol
-
Animal Model: Male ICR mice.
-
Drug Administration: this compound was administered via oral gavage at a dose of 100 mg/kg.
-
Sample Collection: Blood samples were collected at baseline and at various time points post-administration.
-
Biochemical Analysis: Plasma BCAA concentrations were determined using a standard amino acid analyzer.
-
Statistical Analysis: Data were presented as mean ± SEM, and statistical significance was determined using appropriate statistical tests.
Phenylbutyrate Human and In Vitro Study Protocol
-
Human Studies:
-
Participants: Healthy control subjects and patients with late-onset, intermediate MSUD.
-
Drug Administration: Phenylbutyrate was administered orally.
-
Sample Collection: Blood samples were collected at baseline and after a period of phenylbutyrate therapy.
-
Biochemical Analysis: Plasma BCAA and BCKA levels were measured.
-
-
In Vitro Studies:
-
Cell Lines: Control and MSUD patient-derived fibroblasts.
-
Treatment: Cells were incubated with 2 mM phenylbutyrate for 48 hours.
-
Enzyme Activity Assay: BCKDC enzyme activity was measured to assess the effect of phenylbutyrate treatment.
-
Summary and Future Directions
Both this compound and phenylbutyrate demonstrate a promising mechanism of action for the treatment of MSUD by targeting the inhibition of BDK, leading to increased BCKDC activity. The available data, although from separate studies, suggest that both compounds can effectively reduce the levels of toxic BCAAs.
-
This compound: As a rationally designed allosteric inhibitor of BDK, it has shown clear in vivo efficacy in a mouse model, significantly lowering plasma BCAA levels.
-
Phenylbutyrate: This compound has demonstrated efficacy in reducing both BCAAs and BCKAs in human subjects, including a subset of MSUD patients, and has been shown to increase BCKDC enzyme activity in vitro.
A direct head-to-head comparison in a relevant MSUD animal model is a critical next step to definitively assess the comparative efficacy and safety of these two compounds. Such a study would provide invaluable data to guide further clinical development. Future research should also focus on long-term efficacy, potential off-target effects, and the identification of patient populations most likely to respond to each therapy, potentially based on their specific MSUD mutations. The development of more potent and specific BDK inhibitors, such as the compound BT2 which has shown improved pharmacokinetics over this compound, also represents a promising avenue for future therapeutic strategies in MSUD.
References
- 1. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Scholars@Duke publication: The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. [scholars.duke.edu]
Evaluating the Long-Term Stability of (S)-Cpp Sodium's Inhibitory Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the long-term stability of the inhibitory action of (S)-Cpp sodium, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The stability of a drug's effect is a critical parameter in research and development, influencing its utility in chronic studies and its potential as a therapeutic agent. This document summarizes available experimental data, compares this compound with other classes of NMDA receptor antagonists, and provides detailed experimental protocols for further investigation.
Comparative Analysis of Long-Term Inhibitory Stability
The long-term stability of an NMDA receptor antagonist's inhibitory action is primarily influenced by pharmacokinetic properties and the development of tolerance. While direct, long-term comparative studies on this compound are limited, data from studies on racemic 3-((+/-)-2-carboxypiperazin-4-yl)-propyl-1-phosphonic acid (CPP) and related competitive antagonists suggest that tolerance to the behavioral effects of these compounds can develop over time.[1][2]
A key consideration is whether this behavioral tolerance corresponds to a change in the drug's direct inhibitory action at the receptor level. Research indicates that despite the development of tolerance to the sedative effects of competitive NMDA antagonists, there are no significant changes in the density (Bmax) or affinity (Kd) of the NMDA receptor binding site for [3H]MK-801 after chronic treatment.[1] This suggests that the inhibitory potential at the receptor site may remain stable, and tolerance may be due to downstream adaptations in the signaling cascade or other neural circuits.
The following tables present a summary of available data to compare this compound and its class with other NMDA receptor antagonists.
Table 1: Comparative Profile of NMDA Receptor Antagonists
| Characteristic | This compound (Competitive) | MK-801 (Non-competitive) | Memantine (Non-competitive) |
| Binding Site | Glutamate binding site on the NMDA receptor | Within the ion channel pore (PCP site) | Within the ion channel pore |
| Action | Prevents agonist binding | Blocks open ion channel | Blocks open ion channel |
| Potency | High | High | Moderate to low |
| Side Effect Profile | Ataxia, sedation at higher doses[3] | Psychotomimetic effects, motor impairment | Generally better tolerated, dizziness, headache[4][5] |
Table 2: Data on Long-Term Administration and Receptor Binding
| Compound Class | Duration of Treatment | Parameter Measured | Observed Change | Reference |
| Competitive Antagonists (CGP39551, CGP37849) | 15-16 days | [3H]-MK-801 Binding (Bmax and Kd) in cerebrocortical tissue | No significant change in receptor density or affinity | [1] |
| Non-competitive Antagonist (Phencyclidine - PCP) | 14 days (long-term delay) | [3H]MK801 Binding | Widespread reductions in NMDA receptor binding, most evident in the hippocampus |
Note: Data for this compound specifically is not available. Data from other competitive antagonists (CGP39551 and CGP37849) are used as a proxy. These compounds share a similar mechanism of action.
Signaling Pathways and Experimental Workflows
To understand the context of this compound's action and how its long-term stability is evaluated, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the long-term stability of NMDA receptor antagonists.
Protocol for Radioligand Binding Assay
This protocol is adapted for determining changes in NMDA receptor density (Bmax) and affinity (Kd) following chronic drug administration.
Objective: To quantify the binding characteristics of the NMDA receptor using a competitive radioligand binding assay with [³H]MK-801.
Materials:
-
Test Compound: this compound
-
Reference Compound: MK-801
-
Radioligand: [³H]MK-801
-
Tissue Source: Rat brain cortical membranes from chronically treated and control animals.
-
Binding Buffer: 5 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific Binding (NSB) Control: 10 µM unlabeled MK-801.
-
96-well glass fiber filter plates (presoaked in 0.3% polyethyleneimine).
-
Cell harvester, scintillation vials, scintillation cocktail, and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cerebral cortex tissue from each experimental group (control, chronic this compound, etc.) in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer, determine the protein concentration (e.g., Bradford assay), and store aliquots at -80°C until use.[6]
-
-
Binding Assay:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Wells containing membrane preparation, [³H]MK-801, and binding buffer.
-
Non-specific Binding (NSB): Wells containing membrane preparation, [³H]MK-801, and a high concentration of unlabeled MK-801.
-
Test Compound: Wells containing membrane preparation, [³H]MK-801, and varying concentrations of the competing unlabeled ligand.
-
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing a standardized amount of protein) to each well.
-
Incubate the plate at room temperature for 2-4 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of the plate through the glass fiber filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mats, place them in scintillation vials with scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
For saturation experiments (to determine Bmax and Kd), plot specific binding against the concentration of [³H]MK-801 and fit the data using non-linear regression.
-
Compare the Bmax and Kd values between the control and chronic treatment groups to assess changes in receptor number and affinity.
-
Protocol for Stereotaxic Surgery and Chronic Infusion
This protocol describes the implantation of an osmotic minipump for continuous, long-term delivery of a compound to the brain.
Objective: To achieve sustained central nervous system exposure to this compound or other antagonists over a period of weeks.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., for isoflurane)
-
Micro drill
-
Osmotic minipumps (e.g., Alzet) and brain infusion cannulas
-
Surgical tools (scalpel, forceps, retractors, wound clips/sutures)
-
Analgesics, antiseptics, and ophthalmic ointment.
Procedure:
-
Pre-operative Preparation:
-
Anesthetize the rat according to approved institutional protocols (e.g., isoflurane (B1672236) inhalation). Confirm a surgical plane of anesthesia via toe-pinch reflex.
-
Secure the animal in the stereotaxic frame, ensuring the head is level.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the surgical area with an antiseptic solution.[7][8]
-
-
Surgical Implantation:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and clean the skull surface, removing any periosteum.
-
Identify bregma and lambda as reference points.
-
Using coordinates from a rat brain atlas, determine the target location for cannula implantation (e.g., lateral ventricle for intraventricular infusion).
-
Drill a small burr hole through the skull at the target coordinates.
-
Slowly lower the brain infusion cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
-
Pump Placement and Connection:
-
Create a subcutaneous pocket on the back of the animal between the shoulder blades.
-
Insert the primed osmotic minipump (filled with the drug solution or vehicle) into the pocket.
-
Connect the pump to the brain infusion cannula via the provided tubing, ensuring no air bubbles are in the line.
-
-
Post-operative Care:
-
Close the scalp incision with wound clips or sutures.
-
Administer post-operative analgesics and monitor the animal for recovery in a warm, clean cage.
-
Provide easy access to food and water. The pump will now deliver the solution at a constant rate for its specified duration (e.g., 14 or 28 days).[8][9]
-
Conclusion
The long-term stability of the inhibitory action of this compound is a complex issue. While behavioral tolerance to competitive NMDA antagonists is observed, preliminary data suggests this may not be due to a change in the antagonist's ability to bind to the NMDA receptor.[1] The lack of change in receptor density or affinity after chronic treatment with similar competitive antagonists indicates a potentially stable inhibitory action at the molecular level. However, this contrasts with non-competitive antagonists like PCP, which can lead to a downregulation of NMDA receptors over time.
References
- 1. Tolerance to competitive NMDA antagonists, but no crosstolerance with barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The NMDA receptor competitive antagonist CPP modulates benzodiazepine tolerance and discontinuation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NMDA antagonist 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP) has antinociceptive effect after intrathecal injection in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ketamine and other NMDA receptor antagonists for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological Differences Between NMDA Receptor Antagonists and Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rwdstco.com [rwdstco.com]
- 8. mdpi.com [mdpi.com]
- 9. olac.berkeley.edu [olac.berkeley.edu]
Comparative Efficacy of (S)-Cpp Sodium and Alternative Agents in Lowering Branched-Chain Amino Acid Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (S)-Cpp sodium and other compounds for their potential to lower systemic branched-chain amino acid (BCAA) levels. Elevated BCAAs are implicated in various metabolic diseases, including maple syrup urine disease (MSUD), insulin (B600854) resistance, and certain cancers, making pharmacological interventions to modulate their concentrations a key area of research. This document synthesizes available preclinical and clinical data, details experimental methodologies, and visualizes the underlying biochemical pathways to support informed decisions in drug discovery and development.
Introduction to BCAA-Lowering Compounds
The primary strategy for lowering BCAA levels through pharmacological intervention is the activation of the branched-chain α-ketoacid dehydrogenase (BCKDH) complex, the rate-limiting enzyme in BCAA catabolism. This is often achieved by inhibiting the branched-chain α-ketoacid dehydrogenase kinase (BCKDK), which phosphorylates and inactivates the BCKDH complex.
This guide focuses on a comparison between the putative BCKDK inhibitor this compound and the clinically investigated compound, sodium phenylbutyrate. Additionally, the potent preclinical tool compound, BT2, is included for a broader perspective on BCKDK inhibition.
Mechanism of Action: BCKDK Inhibition
This compound is identified as (S)-α-chloro-phenylpropionic acid, an allosteric inhibitor of BCKDK. By inhibiting BCKDK, this compound is proposed to prevent the phosphorylation of the E1α subunit of the BCKDH complex. This maintains the BCKDH complex in its active, dephosphorylated state, thereby promoting the catabolism of BCAAs.
Sodium phenylbutyrate also functions as a BCKDK inhibitor, preventing the phosphorylation of the BCKDH E1α subunit and thus increasing its activity.[1][2][3] This mechanism has been demonstrated to effectively lower plasma BCAA and their corresponding α-keto acids (BCKAs) in both healthy individuals and patients with MSUD.[1]
BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) is another well-characterized allosteric inhibitor of BCKDK used in preclinical research to investigate the effects of enhanced BCAA catabolism.[4][5][6]
Below is a diagram illustrating the signaling pathway of BCAA catabolism and the point of intervention for these inhibitors.
References
- 1. Phenylbutyrate therapy for maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Sodium Phenylbutyrate Decreases Plasma Branched-Chain Amino Acids in Patients with Urea Cycle Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of putative allosteric inhibitors of BCKDK via virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BDK inhibition acts as a catabolic switch to mimic fasting and improve metabolism in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-Cpp Sodium Salt: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of (S)-Cpp sodium salt, ensuring operational compliance and laboratory safety.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a detailed, step-by-step procedure for the disposal of this compound salt, a combustible solid organic compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound salt (CAS 194979-70-9). This document contains specific information regarding the hazards, handling, and emergency procedures for this chemical. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound salt waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The proper disposal of this compound salt involves a systematic approach of identification, segregation, and transfer to a licensed waste disposal service. In-lab treatment such as neutralization is generally not recommended for halogenated organic compounds without specific institutional approval and protocols.
-
Waste Identification and Classification :
-
Treat all this compound salt and materials contaminated with it as hazardous waste.
-
Due to the presence of chlorine, it should be classified as a halogenated organic waste.[1]
-
-
Waste Segregation :
-
Use a dedicated, properly labeled hazardous waste container for this compound salt waste.
-
Do not mix halogenated organic waste with non-halogenated organic waste to prevent costly and complex disposal procedures.[2][3]
-
Keep this waste stream separate from other incompatible waste types such as strong acids, bases, and oxidizers.[2][3]
-
-
Waste Collection and Storage :
-
Collect solid waste, including contaminated labware (e.g., weighing boats, gloves, and paper towels), in a designated, leak-proof container with a secure lid.
-
For solutions of this compound salt, use a compatible liquid waste container.
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound salt," and the associated hazards (e.g., Combustible Solid).[2]
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.
-
-
Arranging for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with accurate information about the waste composition and quantity.
-
Follow all institutional and regulatory procedures for waste handover.
-
Quantitative Data Summary
| Property | Value |
| Chemical Name | (S)-2-Chloro-3-phenylpropanoic acid sodium salt |
| CAS Number | 194979-70-9 |
| Molecular Formula | C₉H₈ClNaO₂ |
| Molecular Weight | 206.60 g/mol |
| Physical Form | Solid powder |
| Storage Class | 11 - Combustible Solids |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound salt.
Caption: Logical flow for the proper disposal of this compound salt.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for this compound salt and your institution's Environmental Health and Safety office for detailed and compliant disposal procedures. Regulations for chemical waste disposal can vary by location.
References
Essential Safety and Handling Protocols for (S)-Cpp Sodium
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk. The following table summarizes the required PPE for handling (S)-Cpp sodium, categorized by the level of protection.
| PPE Category | Equipment | Standard |
| Eye and Face Protection | Chemical splash goggles or safety glasses. A face shield should be worn over safety glasses when there is a risk of splashing or explosion.[1][2][3] | ANSI Z.87.1-1989[4] |
| Hand Protection | Disposable nitrile gloves provide a primary barrier.[4] For enhanced protection, consider double-gloving or using thicker, chemical-resistant gloves based on a thorough hazard assessment. | Consult manufacturer's resistance guide. |
| Body Protection | A flame-retardant lab coat, fully buttoned, should be worn over personal clothing. Long pants and closed-toe shoes are mandatory to cover all skin. | N/A |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are insufficient, a respirator may be required. | NIOSH/MSHA or European Standard EN 149 approved. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.
1. Pre-Operational Checks:
- Information Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, treat the compound as hazardous.
- Emergency Equipment: Confirm the location and functionality of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.
- Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
- PPE Inspection: Inspect all PPE for damage or contamination before use.
2. Handling Procedure:
- Work Area Preparation: Ensure the work area within the fume hood is clean and uncluttered.
- Weighing and Transfer: Handle the compound on a clean, impervious surface. When weighing, use an analytical balance inside the fume hood or a vented balance enclosure.
- Solution Preparation: Add the solid this compound to the solvent slowly to avoid splashing.
- Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
3. Post-Handling Procedures:
- Decontamination: Clean the work surface and any equipment used with an appropriate solvent.
- Waste Segregation: Segregate waste containing this compound from other waste streams.
- PPE Removal: Remove PPE in the correct order to prevent cross-contamination: gloves, face shield/goggles, lab coat.
Disposal Plan: Step-by-Step Guide
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
- Solid Waste: Collect unused this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, labeled, and sealed waste container.
- Liquid Waste: Collect solutions containing this compound in a compatible, labeled, and sealed waste container. Do not mix with incompatible waste streams.
2. Waste Labeling and Storage:
- Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any known hazards.
- Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.
3. Waste Disposal:
- Institutional Procedures: Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.
- Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling and disposal process, the following diagram illustrates the logical flow of operations.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
